2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYKLMDPUOVUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370192 | |
| Record name | 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54090-08-3 | |
| Record name | 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Introduction: The Significance of a Key Building Block
This compound is a critical intermediate in the synthesis of a variety of high-value chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a reactive sulfonyl chloride moiety, makes it a versatile precursor for creating complex molecules. The trifluoromethyl group often enhances properties like metabolic stability and lipophilicity in drug candidates, while the sulfonyl chloride group is a prime functional handle for introducing the sulfonamide group, a common pharmacophore found in numerous approved drugs.[1]
Most notably, this compound is a key starting material for the synthesis of Celecoxib, a selective COX-2 inhibitor used widely for the treatment of arthritis and inflammation.[3][4][5] The precise and efficient synthesis of this compound is therefore of paramount importance for the cost-effective production of these essential medicines. This guide provides a detailed exploration of the primary synthesis pathway, offering insights into the chemical logic, experimental protocols, and process considerations for researchers and chemical development professionals.
Primary Synthesis Pathway: The Sandmeyer-Type Reaction
The most established and industrially viable route to this compound begins with 2-chloro-5-(trifluoromethyl)aniline (also known as 4-chloro-3-aminobenzotrifluoride). The transformation is a classic two-step, one-pot sequence involving diazotization followed by a copper-catalyzed chlorosulfonylation, a variant of the Sandmeyer reaction.[1][6]
A Chinese patent describes a similar multi-step process starting from o-chlorobenzotrifluoride, which is nitrated, reduced to the corresponding aniline, and then subjected to diazotization and sulfonation, underscoring the industrial relevance of this approach.[7]
Caption: Overall Sandmeyer-type synthesis pathway.
Step 1: Diazotization of 2-chloro-5-(trifluoromethyl)aniline
The first stage of the synthesis is the conversion of the primary aromatic amine into an arenediazonium salt. This is a cornerstone reaction in aromatic chemistry, enabling the transformation of the amino group into an excellent leaving group (N₂ gas), which can then be substituted.
Causality and Experimental Choices:
-
Reagents: The reaction is typically carried out using sodium nitrite (NaNO₂) and a strong mineral acid, most commonly hydrochloric acid (HCl).[7][8] The acid serves two purposes: it protonates the sodium nitrite to form the active nitrosating agent, nitrous acid (HONO), and it maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted aniline.
-
Temperature Control: This reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, strict temperature control is critical. The reaction is almost universally conducted at low temperatures, typically between -10°C and 5°C, to prevent decomposition of the diazonium salt, which would lead to side products and reduced yield.[1][8] Flow chemistry reactors offer superior temperature control and have been shown to be highly effective for diazonium salt formation, allowing for rapid conversion (often in less than a minute) with enhanced safety.[9]
Step 2: Copper-Catalyzed Chlorosulfonylation
Once the diazonium salt is formed in situ, it is immediately reacted with sulfur dioxide (SO₂) in the presence of a copper catalyst to yield the target sulfonyl chloride. This is a specific application of the Sandmeyer reaction, first developed by Meerwein.[1][6]
Causality and Experimental Choices:
-
Sulfur Dioxide Source: Traditionally, gaseous sulfur dioxide is bubbled through the reaction mixture.[8] However, due to the toxicity and handling difficulties of gaseous SO₂, modern approaches often utilize SO₂ surrogates. A particularly effective and safer alternative is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), a stable solid that releases SO₂ under the reaction conditions.[10][11] This avoids the need for specialized gas handling equipment and improves the safety and scalability of the process.[10][11]
-
Catalyst: Copper salts, such as copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂), are essential catalysts for this transformation.[1][6] The copper catalyst facilitates a single electron transfer (SET) mechanism, which promotes the decomposition of the diazonium salt and the addition of the chlorosulfonyl group.
-
Solvent System: The reaction is often performed in a solvent like glacial acetic acid, which can dissolve the sulfur dioxide.[1][8] The presence of water is generally detrimental as it can lead to the hydrolysis of the product sulfonyl chloride into the corresponding, and often undesired, sulfonic acid.[1][6]
-
Side Reactions: Besides hydrolysis, other Sandmeyer-type side reactions can occur, such as the formation of 1,2-dichloro-4-(trifluoromethyl)benzene. Careful control of reaction conditions is necessary to maximize the yield of the desired sulfonyl chloride.[6]
Alternative Pathway: Direct Electrophilic Chlorosulfonation
An alternative, though less common, approach is the direct chlorosulfonation of 1-chloro-4-(trifluoromethyl)benzene.[12] This method involves treating the aromatic substrate with a strong chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H).
Challenges and Limitations: This route is hampered by issues of regioselectivity. In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile.
-
The chloro group is an ortho, para-director.
-
The trifluoromethyl group is a strong electron-withdrawing group and a meta-director.
Since the starting material already has substituents at positions 1 and 4, the incoming chlorosulfonyl group would be directed to different positions by each group, leading to a mixture of isomers. This makes isolating the desired this compound in high purity and yield extremely challenging and generally not commercially viable.
Comparative Analysis of Synthesis Routes
| Feature | Sandmeyer-Type Route | Direct Chlorosulfonation Route |
| Starting Material | 2-chloro-5-(trifluoromethyl)aniline | 1-chloro-4-(trifluoromethyl)benzene |
| Key Reagents | NaNO₂, HCl, SO₂ (or DABSO), CuCl | Chlorosulfonic Acid (ClSO₃H) |
| Advantages | High regioselectivity, good yields, well-established method. | Fewer reaction steps. |
| Disadvantages | Involves unstable diazonium intermediate, requires strict temperature control, potential for side reactions. | Poor regioselectivity leading to isomeric mixtures, difficult purification, generally low yield of the desired product. |
| Industrial Viability | High; this is the preferred industrial method. | Low; not practical for producing this specific isomer. |
Detailed Experimental Protocol: Sandmeyer-Type Synthesis
The following protocol is a representative example based on established literature procedures for Sandmeyer-type chlorosulfonylation.[8][10][11]
Materials:
-
2-chloro-5-(trifluoromethyl)aniline (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl, ~4.0 equiv)
-
Sodium Nitrite (NaNO₂, 1.1 equiv)
-
DABSO (0.6 equiv)
-
Copper(II) Chloride (CuCl₂, 0.05 equiv)
-
Acetonitrile (solvent)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Caption: Experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-chloro-5-(trifluoromethyl)aniline (1.0 equiv), copper(II) chloride (0.05 equiv), DABSO (0.6 equiv), acetonitrile, and aqueous HCl (4.0 equiv).
-
Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of water. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up: Pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution. The washing steps help remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.
Conclusion
The synthesis of this compound is a well-optimized process that leverages classic organic reactions. The Sandmeyer-type pathway, proceeding via a diazonium salt intermediate from 2-chloro-5-(trifluoromethyl)aniline, stands as the most efficient and regioselective method. Modern advancements, such as the use of SO₂ surrogates like DABSO, have significantly improved the safety and scalability of this synthesis, making it more amenable to both laboratory and industrial-scale production. A thorough understanding of the reaction mechanisms, strict control over experimental parameters like temperature, and careful consideration of reagent choices are essential for achieving high yields and purity of this vital chemical intermediate.
References
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Sandmeyer Chlorosulfonylation of (Hetero)
- Sandmeyer Chlorosulfonylation of (Hetero)
- 1-Chloro-4-(trifluoromethylsulfonyl)benzene | CAS 383-11-9. Benchchem.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Sulfonyl chloride synthesis by chlorosulfon
- Celecoxib Intermediates: Key Steps In Synthesis. Arborpharmchem.
- Celecoxib Derivative Intermediates And Their Synthetic P
- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Synthesis of sulfonyl chloride substr
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
- A Technical Guide to the Synthesis and Characterization of Celecoxib Deriv
- This compound AldrichCPR. Sigma-Aldrich.
- This compound | 54090-08-3. ChemicalBook.
- Exploring Flow Procedures for Diazonium Form
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- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
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- 12. 1-Chloro-4-(trifluoromethylsulfonyl)benzene|CAS 383-11-9 [benchchem.com]
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride CAS number 54090-08-3
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride (CAS: 54090-08-3)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, reactivity, applications, and handling, grounded in established chemical principles.
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a highly reactive organosulfur compound that has emerged as a critical building block in medicinal chemistry, agrochemicals, and material science.[1] Its utility is derived from the potent electrophilic nature of the sulfonyl chloride moiety, which is further activated by the strong electron-withdrawing effects of the trifluoromethyl (-CF3) and chloro (-Cl) substituents on the benzene ring.[1] This enhanced reactivity makes it an excellent reagent for constructing complex sulfonamides and sulfonate esters, which are prevalent motifs in a vast array of biologically active molecules.[2] The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[3] This guide elucidates the core chemical properties, synthetic routes, reaction mechanisms, and practical applications of this valuable intermediate.
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 54090-08-3 | [1][4] |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [1][5] |
| Molecular Weight | 279.06 g/mol | [1][6][7] |
| Appearance | Colorless to light yellow liquid or solid | [1][6] |
| Boiling Point | 117-119 °C at 1 mmHg | [1] |
| InChI Key | ZEYKLMDPUOVUCR-UHFFFAOYSA-N | [5][6] |
| SMILES | FC(F)(F)c1ccc(Cl)c(c1)S(Cl)(=O)=O | [6][7] |
Spectroscopic Characterization Insights
While specific spectra are proprietary, the expected spectroscopic data provides a reliable fingerprint for identity and purity confirmation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton spectrum will display a characteristic pattern for a 1,2,4-trisubstituted benzene ring in the aromatic region (approx. 7.5-8.5 ppm). The precise chemical shifts and coupling constants of the three aromatic protons are dictated by the electronic effects of the -Cl, -CF₃, and -SO₂Cl substituents.
-
¹³C NMR: The carbon spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A strong singlet is expected in the region of approximately -63 ppm (relative to CFCl₃), characteristic of a benzotrifluoride moiety.[8] This is often the most straightforward technique for monitoring reactions involving this reagent.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong, characteristic absorption bands for the sulfonyl chloride group. Two distinct stretches for the S=O bond are expected around 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[9]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 278, accompanied by a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation will likely involve the loss of the chlorine atom from the sulfonyl group (-Cl, m/z 35/37) and cleavage of the C-S bond.
Section 2: Synthesis and Manufacturing Pathways
The industrial preparation of this compound typically follows a multi-step pathway starting from a readily available precursor like o-chlorobenzotrifluoride. This ensures high purity and yield, which are critical for pharmaceutical applications.
A common and effective route involves a sequence of nitration, reduction, diazotization, and sulfonyl-chlorination.[10]
-
Nitration: o-Chlorobenzotrifluoride is reacted with a mixed acid (sulfuric and nitric acid) to introduce a nitro group, yielding 2-chloro-5-nitrobenzotrifluoride.
-
Reduction: The nitro group is then reduced to an amine, typically using a reducing agent like iron powder in the presence of a catalyst, to form 2-chloro-5-aminobenzotrifluoride.[10]
-
Diazotization: The resulting aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt intermediate.[10]
-
Sulfonyl-chlorination (Meerwein Reaction): The diazonium salt is subsequently reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This step introduces the sulfonyl chloride group, yielding the final product.[10]
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom. The sulfur-chlorine bond is polarized, making the sulfur atom highly susceptible to attack by a wide range of nucleophiles.
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway is a nucleophilic substitution at the sulfonyl group. Nucleophiles such as amines, alcohols, and even water readily attack the sulfur atom, displacing the chloride ion, which is an excellent leaving group.[1][11] The presence of the powerfully electron-withdrawing -CF₃ group significantly enhances the positive partial charge on the sulfur atom, making this reagent more reactive than unsubstituted benzenesulfonyl chloride.
Key Transformations
-
Sulfonamide Formation: This is arguably the most important reaction for drug discovery professionals. The reaction with primary or secondary amines yields highly stable sulfonamides.[2] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12]
-
Sulfonate Ester Formation: In a similar fashion, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These esters can be used as protecting groups or as intermediates in further synthetic transformations.
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding 2-chloro-5-(trifluoromethyl)benzenesulfonic acid and HCl.[1][13] This reactivity necessitates storage in a dry environment and the use of anhydrous solvents during reactions to prevent unwanted side reactions and degradation of the reagent.[13]
Section 4: Applications in Research and Development
The unique combination of a reactive sulfonyl chloride handle and a trifluoromethyl-substituted aromatic ring makes this compound a valuable asset in several high-technology fields.
-
Pharmaceutical Chemistry: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of therapeutics including antibiotics (sulfa drugs), diuretics, and enzyme inhibitors. Using this compound allows for the introduction of the -CF₃ group, which can significantly improve a drug candidate's pharmacokinetic profile by blocking metabolic oxidation sites and increasing lipophilicity for better cell membrane penetration.[3]
-
Material Science: This reagent can serve as a monomer or building block for the synthesis of advanced fluorinated polymers. The incorporation of the trifluoromethyl group can enhance key material properties such as thermal stability, chemical resistance, and mechanical strength.[1]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl moiety is highly desirable in modern herbicides, insecticides, and fungicides. It can lead to increased metabolic stability in the environment and enhanced efficacy of the active ingredient.
Section 5: Safety, Handling, and Storage
Due to its high reactivity, this compound must be handled with appropriate caution. It is classified as a corrosive material that can cause severe burns.[13]
GHS Hazard Information
| Category | Information | Reference |
| Pictogram | GHS05 (Corrosion) | [13] |
| Signal Word | Danger | [13] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [13] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405 | [13][14] |
Safe Handling Protocol
Adherence to a strict handling protocol is mandatory to ensure personnel safety.
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[13] Ensure an eyewash station and safety shower are immediately accessible.[14]
-
Personal Protective Equipment (PPE):
-
Handling: The compound is moisture-sensitive.[13] Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. Avoid contact with water, strong bases, and strong oxidizing agents.[13]
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Storage and Disposal
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[13] The product should be stored locked up.[13]
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Chemical waste generators must classify the waste to ensure complete and accurate disposal procedures.[13]
Section 6: Experimental Protocol: General Synthesis of a Sulfonamide
This protocol provides a self-validating, step-by-step methodology for the synthesis of a sulfonamide, the most common application for this reagent. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize an N-substituted-2-chloro-5-(trifluoromethyl)benzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and place it under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Causality: The excess amine and added base ensure the reaction proceeds efficiently by neutralizing the generated HCl. Cooling controls the initial exothermic reaction.
-
Addition: Dissolve this compound (1.0 equivalent) in a separate portion of anhydrous DCM and add it dropwise to the cooled amine solution via an addition funnel over 15-30 minutes. Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR until the starting sulfonyl chloride is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl. Causality: The acid wash removes the excess triethylamine and any remaining unreacted amine.
-
Work-up - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and then with brine (to remove bulk water). Causality: These washing steps purify the crude product in the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography on silica gel.
This robust protocol, grounded in fundamental reaction principles, provides a reliable method for leveraging the synthetic potential of this compound.
Conclusion
This compound is a high-value, reactive intermediate whose utility is firmly established in modern chemical R&D. Its defining features—a highly electrophilic sulfonyl chloride group activated by potent electron-withdrawing substituents—make it an ideal reagent for the efficient synthesis of complex sulfonamides and other sulfur-containing molecules. For professionals in drug discovery and material science, a comprehensive understanding of its properties, reactivity, and safe handling procedures is paramount to unlocking its full synthetic potential.
References
-
King, J. F., & Fung, S. K. (1982). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 60(12), 1588-1598. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
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Barrio, P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Available at: [Link]
-
AA Blocks. (n.d.). This compound, min 97%. Available at: [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzenesulfonyl chloride. Available at: [Link]
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Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]
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Supporting Information. (n.d.). General information. Available at: [Link]
-
Liu, Y., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 15(1), 319-326. Available at: [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Available at: [Link]
- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Google Patents. (1995). DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.
-
Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. Available at: [Link]
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Aopack. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Available at: [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101569. Available at: [Link]
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Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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SpectraBase. (n.d.). 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride. Available at: [Link]
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An In-depth Technical Guide to the NMR and IR Spectra of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation.[1][2][3][4] This document details the theoretical principles, experimental protocols, and in-depth interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of the title compound.
Introduction
This compound (CAS 54090-08-3) is a substituted aromatic sulfonyl chloride.[5][6][7][8] Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique reactivity and makes it a valuable reagent in organic synthesis.[1] The electron-withdrawing nature of the trifluoromethyl and sulfonyl chloride groups significantly influences the electronic environment of the aromatic ring, which is directly reflected in its NMR and IR spectra.[1] A precise interpretation of these spectra is essential for confirming the compound's identity and purity.
The molecular structure of this compound is presented below:
Caption: Molecular Structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule.
Experimental Protocol
A standard protocol for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm).
Caption: Workflow for ¹H NMR Spectroscopy.
Spectral Interpretation
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the chloro, trifluoromethyl, and sulfonyl chloride substituents will cause these protons to be deshielded, appearing at relatively high chemical shifts (downfield).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | ~2.0 (⁴J) |
| H-4 | 7.6 - 7.8 | dd | ~8.5 (³J), ~2.0 (⁴J) |
| H-6 | 8.1 - 8.3 | d | ~8.5 (³J) |
-
H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group and will be the most deshielded. It will appear as a doublet due to coupling with H-4.
-
H-3: This proton is ortho to the trifluoromethyl group and will also be significantly deshielded. It will appear as a doublet due to a smaller four-bond coupling with H-4.
-
H-4: This proton is coupled to both H-3 and H-6, and will therefore appear as a doublet of doublets.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (CDCl₃: δ 77.16 ppm).
Spectral Interpretation
The ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (C-SO₂Cl) | 140 - 145 | Attached to the sulfonyl chloride group. |
| C-2 (C-Cl) | 135 - 140 | Attached to the chlorine atom. |
| C-3 (CH) | 128 - 132 | Aromatic CH. |
| C-4 (CH) | 130 - 134 | Aromatic CH. |
| C-5 (C-CF₃) | 132 - 136 (q) | Attached to the trifluoromethyl group; will appear as a quartet due to C-F coupling. |
| C-6 (CH) | 125 - 129 | Aromatic CH. |
| CF₃ | 120 - 125 (q) | Trifluoromethyl carbon; will appear as a quartet with a large C-F coupling constant. |
The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will exhibit characteristic quartet splitting patterns due to one-bond and two-bond coupling with the three fluorine atoms, respectively.[9]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and process the data to obtain the final spectrum.
Caption: Workflow for FTIR-ATR Spectroscopy.
Spectral Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
Table 3: Expected Infrared Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |
| 1580 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 1380 - 1360 | SO₂ asymmetric stretch | Strong |
| 1190 - 1170 | SO₂ symmetric stretch | Strong |
| 1350 - 1100 | C-F stretch | Strong |
| 800 - 700 | C-Cl stretch | Strong |
| 600 - 500 | S-Cl stretch | Medium |
The most prominent peaks in the IR spectrum will be the strong absorptions from the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group.[10][11][12] The C-F stretching vibrations of the trifluoromethyl group will also produce strong bands.[11] The S-Cl stretching frequency is typically observed in the lower frequency region.[13]
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive toolkit for the structural characterization and purity assessment of this compound. The predicted spectral data and interpretations presented in this guide serve as a valuable reference for researchers and scientists working with this important chemical intermediate. A thorough understanding of these spectroscopic techniques is crucial for ensuring the quality and integrity of materials used in drug discovery and development.[2][3]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
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Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
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Canadian Science Publishing. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(7), 1869-1873. [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(22), 7578. [Link]
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NIH. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 66(2), 101–110. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]
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NIST. Benzenesulfonyl chloride, 2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
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An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride: Structure, Reactivity, and Applications
Executive Summary
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive organosulfur compound of significant interest in modern synthetic chemistry. Characterized by a benzene ring substituted with a chloro group, a trifluoromethyl group, and a sulfonyl chloride moiety, its molecular architecture is engineered for high electrophilicity. This guide provides a comprehensive analysis of its molecular structure, the electronic effects governing its reactivity, methods for its structural confirmation, and its pivotal role as a versatile building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. We will explore the causality behind its synthetic utility, grounded in its unique structural and electronic properties.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of all chemical research. This compound is registered under CAS Number 54090-08-3.[1][2] Its fundamental properties are summarized below, providing a snapshot for laboratory use. The compound is noted to be moisture-sensitive, a critical handling parameter stemming from the reactivity of the sulfonyl chloride group.[3][4]
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 54090-08-3 | [1][2][3][5][6] |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [1][2][5][6] |
| Molecular Weight | 279.06 g/mol | [1][2][5][6] |
| Appearance | Colorless to light yellow liquid or solid | [4][7] |
| InChI Key | ZEYKLMDPUOVUCR-UHFFFAOYSA-N | [5] |
| SMILES | FC(F)(F)c1ccc(Cl)c(c1)S(Cl)(=O)=O | |
| Reactivity | Reacts with water and nucleophiles (e.g., amines, alcohols) | [3][7][8] |
Molecular Structure and Causal Electronic Effects
The utility of this compound originates from the specific arrangement of its substituents on the benzene ring, which synergistically activate the sulfonyl chloride functional group.
-
Electron-Withdrawing Environment: The molecule contains two potent electron-withdrawing groups: the trifluoromethyl (-CF₃) group at the 5-position and the chloro (-Cl) group at the 2-position. Both groups pull electron density away from the aromatic ring through inductive effects. The -CF₃ group is particularly powerful in this regard.[9]
-
Activation of the Sulfonyl Chloride: This pronounced electron withdrawal from the ring is transmitted to the sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This effect creates a highly electron-deficient, or electrophilic, sulfur center.[7] This heightened electrophilicity is the primary driver of the compound's reactivity, making it an excellent sulfonylating agent.[7]
-
Steric Considerations: The ortho-chloro group provides some steric hindrance around the reaction center, which can be exploited to influence the regioselectivity of its reactions with complex nucleophiles.
The diagram below illustrates the key structural features and the resulting electronic pull that activates the molecule for nucleophilic attack.
Caption: Electronic effects activating the sulfonyl chloride group.
Spectroscopic Signature for Structural Validation
As a self-validating system, the identity and purity of this compound can be confirmed using standard spectroscopic techniques. Researchers can anticipate the following characteristic signals:
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the sulfonyl chloride group. Expect to see two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will display complex multiplets for the three protons on the benzene ring. The exact chemical shifts and coupling patterns will be influenced by the positions of the three different substituents.
-
¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbons bonded to chlorine and the sulfonyl group will also be shifted accordingly.
-
¹⁹F NMR: A strong singlet is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent. This provides an unambiguous signal for the presence of the trifluoromethyl moiety.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's mass (279.06 g/mol ). A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a powerful diagnostic tool for confirming the structure.
Synthesis and Reactivity
Synthesis
The primary industrial synthesis of this compound involves the direct chlorosulfonation of 1-chloro-4-(trifluoromethyl)benzene.[7] This electrophilic aromatic substitution reaction uses a strong agent like chlorosulfonic acid (ClSO₃H) to introduce the -SO₂Cl group onto the aromatic ring.
Core Reactivity: Nucleophilic Substitution
The compound's high value stems from the reactivity of its sulfonyl chloride group. It readily undergoes nucleophilic substitution at the electrophilic sulfur atom.[7] This reaction is the cornerstone of its application in building more complex molecules. The two most common transformations are:
-
Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides. This is a fundamental reaction in the synthesis of many pharmaceuticals, particularly sulfa drugs.[7]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters.[7][8]
In both cases, the reaction liberates hydrochloric acid (HCl), which is typically neutralized by adding a non-nucleophilic base to drive the reaction to completion. The compound is also sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2-chloro-5-(trifluoromethyl)benzenesulfonic acid, releasing HCl.[3][7]
Applications in Drug Development and Agrochemicals
This reagent is not an active ingredient itself but rather a critical intermediate or building block. Its derivatives are frequently found in biologically active compounds.[7]
-
Pharmaceutical Synthesis: The trifluoromethyl group is a highly prized substituent in medicinal chemistry.[11] Its incorporation into a drug candidate can significantly enhance key properties such as:
-
Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation by enzymes in the body, which can increase a drug's half-life.[11]
-
Lipophilicity: The -CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and reach its biological target.[11][12]
-
Binding Affinity: The electronic properties of the -CF₃ group can lead to stronger interactions with the target protein or enzyme.
-
-
Agrochemical Synthesis: Similar to pharmaceuticals, the inclusion of a -CF₃ group in herbicides, fungicides, or insecticides can enhance their potency, stability, and bioavailability in the target pest or plant.[12][13]
The workflow below outlines a generalized protocol for synthesizing a sulfonamide derivative, a key step in many drug discovery pipelines.
Caption: Generalized workflow for sulfonamide synthesis.
Safety, Handling, and Storage
As a highly reactive chemical, strict adherence to safety protocols is mandatory.
-
Hazards: this compound is classified as a corrosive material. It causes severe skin burns and serious eye damage upon contact.[3][4][14]
-
Handling: Always handle this compound inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][14] Avoid breathing vapors or dust.[3]
-
Storage: The compound is moisture-sensitive.[3][4] Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3]
-
Spills and Disposal: In case of a spill, follow emergency procedures and use appropriate absorbent materials. Dispose of the chemical waste in accordance with local, regional, and national regulations.[3][14]
The logical relationship between the compound's structure and its practical use is summarized below.
Caption: From structure to application: a logical overview.
Conclusion
This compound is a prime example of a molecule whose utility is derived directly from its carefully orchestrated structure. The synergistic electron-withdrawing effects of its chloro and trifluoromethyl substituents create a powerful electrophilic center, making it an indispensable reagent for introducing the sulfonyl group and the valuable trifluoromethyl moiety into complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its structure-driven reactivity is essential for leveraging its full synthetic potential.
References
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 1, 2026, from [Link]
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2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
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m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 1, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved January 1, 2026, from [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Retrieved January 1, 2026, from [Link]
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Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
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Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]
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Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. (n.d.). LinkedIn. Retrieved January 1, 2026, from [Link]
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2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]
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An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride: Synthesis, Properties, and Applications in Modern Chemistry
Introduction: A Key Building Block in Fluorine Chemistry
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a specialized chemical intermediate playing a crucial role in the synthesis of complex organic molecules. Its structure, featuring a trifluoromethyl group and a reactive sulfonyl chloride on a chlorinated benzene ring, makes it a valuable reagent in medicinal chemistry and materials science.[1] The trifluoromethyl group is known for its strong electron-withdrawing nature, which can enhance the biological activity and metabolic stability of a final compound. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its utility for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 54090-08-3 | [2][3] |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [2][3] |
| Molecular Weight | 279.06 g/mol | [2][3] |
| Appearance | Solid | |
| Boiling Point | 76-78 °C (0.6 mmHg) | |
| Storage Temperature | Room Temperature, under inert atmosphere |
Synthetic Pathways: From Precursor to Product
A plausible and widely practiced synthetic route for analogous compounds involves the diazotization of an aniline derivative, followed by a sulfonyl chloride formation reaction.[4][5]
Caption: A plausible two-step synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, detailed protocol for the synthesis of a trifluoromethyl-substituted benzenesulfonyl chloride, adapted from established procedures for similar compounds.[5] This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Diazotization of 2-Chloro-5-(trifluoromethyl)aniline
-
In a well-ventilated fume hood, a mixture of concentrated hydrochloric acid and glacial acetic acid is prepared in a beaker equipped for efficient mechanical stirring.
-
2-Chloro-5-(trifluoromethyl)aniline is added to the acid mixture in one portion. The resulting hydrochloride salt will precipitate.
-
The beaker is placed in a dry ice-ethanol bath to cool the stirred mixture to -10°C.
-
A solution of sodium nitrite in water is added dropwise at a rate that maintains the temperature below -5°C.
-
After the addition is complete, the mixture is stirred for an additional 45 minutes, maintaining the low temperature to ensure complete formation of the diazonium salt.
Step 2: Formation of the Sulfonyl Chloride
-
In a separate large beaker, glacial acetic acid is saturated with sulfur dioxide gas, introduced via a bubbler tube.
-
Cuprous chloride is added to the sulfur dioxide solution as a catalyst. The introduction of sulfur dioxide is continued until the suspension changes color, indicating the formation of the catalytic species.
-
The previously prepared cold diazonium salt solution is added in portions to the sulfur dioxide solution over a 30-minute period. The temperature of the reaction mixture should not exceed 30°C.
-
After the addition is complete, the mixture is poured into ice water and stirred until the ice has melted.
-
The product separates as an oil and is extracted with an organic solvent such as ether.
-
The combined organic extracts are washed with a saturated aqueous sodium bicarbonate solution until neutral, then with water, and finally dried with a suitable drying agent like magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The presence of both a chlorine atom and a trifluoromethyl group on the benzene ring significantly influences the electron density of the aromatic system and the reactivity of the sulfonyl chloride moiety. These electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[4]
The primary reactions of this compound involve nucleophilic substitution at the sulfonyl sulfur, leading to the formation of sulfonamides and sulfonate esters.[1]
Caption: Key reactions of this compound.
Applications in Drug Discovery and Development
Benzenesulfonyl chlorides, particularly those containing fluorine, are pivotal building blocks in the synthesis of pharmaceuticals.[1] The incorporation of a trifluoromethyl group can significantly enhance a drug candidate's lipophilicity and metabolic stability, properties that are highly desirable in drug design.
While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its derivatives are of significant interest in the development of biologically active compounds.[1] This class of reagents is frequently employed in the synthesis of sulfonamides, a functional group present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling. It is sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[1] Therefore, it should be stored in a tightly sealed container under an inert, dry atmosphere.
Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, follows established chemical principles. The unique combination of chloro and trifluoromethyl substituents imparts desirable properties to the molecules it helps create, making it a valuable tool for researchers and drug development professionals seeking to design and synthesize novel compounds with enhanced biological activity and improved pharmacokinetic profiles.
References
A Technical Guide to the Stability and Storage of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Abstract
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, a critical reagent in pharmaceutical and agrochemical synthesis. This document, intended for researchers, scientists, and drug development professionals, delves into the chemical properties influencing its stability, potential degradation pathways under various stress conditions, and best practices for handling and long-term storage. Furthermore, this guide outlines a detailed protocol for a stability-indicating analytical method to ensure the quality and integrity of this vital synthetic building block.
Introduction: The Significance of this compound in Modern Synthesis
This compound (CAS 54090-08-3) is a highly reactive intermediate widely employed in the synthesis of a diverse range of biologically active molecules.[1][2][3] Its utility stems from the presence of the sulfonyl chloride moiety, a versatile functional group for the introduction of sulfonamide and sulfonate ester linkages, which are prevalent in numerous pharmaceutical and agrochemical compounds. The trifluoromethyl group imparts unique properties to the final molecules, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[4]
Given its inherent reactivity, a thorough understanding of the stability profile of this compound is paramount to ensure its quality, minimize the formation of impurities, and guarantee the reproducibility of synthetic processes. This guide provides a detailed examination of the factors governing its stability and offers practical recommendations for its storage and handling.
Chemical and Physical Properties Influencing Stability
The stability of this compound is intrinsically linked to its molecular structure and physical state.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [5][6] |
| Molecular Weight | 279.06 g/mol | [5][6][7] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8 °C, moisture-sensitive | [8] |
The presence of two strong electron-withdrawing groups, the chloro and trifluoromethyl substituents, on the benzene ring significantly influences the reactivity of the sulfonyl chloride group. These groups enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
Degradation Pathways and Mechanisms
Understanding the potential degradation pathways of this compound is crucial for preventing the formation of impurities that could compromise subsequent synthetic steps. The primary degradation routes are hydrolysis, thermal decomposition, and photolysis.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for this compound under ambient conditions.[8] The compound is highly sensitive to moisture and will readily react with water to form the corresponding sulfonic acid and hydrochloric acid.[9]
Mechanism of Hydrolysis:
The hydrolysis of aromatic sulfonyl chlorides generally proceeds through a nucleophilic attack of water on the electrophilic sulfur atom. The reaction is often catalyzed by the presence of a second water molecule acting as a general base.
Caption: Proposed hydrolytic degradation of this compound.
Thermal Degradation
Under anhydrous conditions, this compound exhibits reasonable thermal stability at ambient temperatures.[8] However, at elevated temperatures, typically above 80°C, it undergoes thermal decomposition.[8] The primary decomposition products are gaseous hydrogen chloride and sulfur dioxide, along with various aromatic degradation products.[8][9]
Mechanism of Thermal Decomposition:
The thermal decomposition of sulfonyl chlorides can proceed through an ionic chain mechanism involving the heterolytic scission of the C-SO₂ bond.
Photolytic Degradation
Exposure to light, particularly in the UV region, can induce the degradation of this compound. The primary photolytic degradation pathway for sulfonyl chlorides involves the homolytic cleavage of the sulfur-chlorine bond.[8] This process generates a sulfonyl radical and a chlorine radical. The electron-withdrawing substituents on the aromatic ring can stabilize the resulting sulfonyl radical.[8]
Caption: Proposed photolytic degradation of this compound.
Recommended Storage and Handling Procedures
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions:
-
Temperature: Store in a cool, dry place, ideally between 2-8°C.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Container: Keep the container tightly closed and in a well-ventilated area.[10]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and metals.[9]
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of corrosive vapors.[9]
-
Moisture Control: Use dry glassware and solvents to prevent hydrolysis.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for assessing the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its ability to separate the parent compound from its potential impurities.[2][11]
Proposed HPLC Method
The following is a proposed reversed-phase HPLC (RP-HPLC) method for the stability-indicating analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[12][13]
Caption: Workflow for forced degradation studies.
-
Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[8]
-
Photolytic Degradation: Expose a solution of the sample in acetonitrile to UV light (254 nm) for 24 hours.
After each stress condition, the samples should be diluted with the mobile phase and analyzed by the proposed HPLC method to assess for degradation and ensure peak purity of the main component.
Conclusion
This compound is a valuable but reactive synthetic intermediate. Its stability is primarily compromised by moisture, elevated temperatures, and light. By implementing the stringent storage and handling procedures outlined in this guide, researchers can ensure the quality and integrity of this reagent, leading to more reliable and reproducible synthetic outcomes. The provided stability-indicating HPLC method, coupled with forced degradation studies, offers a robust framework for the quality control and stability assessment of this critical compound.
References
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Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.). Retrieved from [Link]
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A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]
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Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. (1988). Oriental Journal of Chemistry, 4(1). Retrieved from [Link]
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Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC - NIH. (n.d.). Retrieved from [Link]
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Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. (2022, May 6). Retrieved from [Link]
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Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH. (n.d.). Retrieved from [Link]
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BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov. (n.d.). Retrieved from [Link]
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Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. (n.d.). Retrieved from [Link]
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Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - PMC - NIH. (n.d.). Retrieved from [Link]
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A Guide to the Safe Handling of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride: A Technical Whitepaper for Drug Development Professionals
Introduction: Understanding the Reagent's Dual Nature
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive organosulfur compound indispensable in modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical research. Its utility stems from the sulfonyl chloride moiety (-SO₂Cl), a potent electrophile, further activated by the cumulative electron-withdrawing effects of the ortho-chlorine and meta-trifluoromethyl substituents on the benzene ring.[1] This heightened electrophilicity makes it an excellent reagent for constructing sulfonamides and sulfonate esters, crucial functional groups in many bioactive molecules.[1][2] However, the very reactivity that makes this compound a valuable synthetic tool also renders it a significant operational hazard. This guide provides a comprehensive framework for its safe handling, grounded in an understanding of its chemical properties, to empower researchers to mitigate risks effectively.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the cornerstone of safe laboratory practice. The primary hazards are its corrosivity, reactivity with water (moisture sensitivity), and the toxicity of its decomposition products.
Physicochemical Properties and Hazard Classification
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [3] |
| Molecular Weight | 279.06 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Boiling Point | 117-119 °C at 1 mmHg | [1] |
| Hazard Classification | Corrosive Liquid, Acidic, Organic, N.O.S. | [4] |
| Signal Word | Danger | [4][5] |
| Hazard Statements | Causes severe skin burns and eye damage.[4][5] |
The Chemistry of the Hazard: Reactivity Profile
The principal danger of this compound lies in its vigorous reaction with nucleophiles, most notably water.
-
Hydrolysis: As a sulfonyl chloride, it is highly susceptible to hydrolysis.[2] Contact with moisture, including atmospheric humidity, leads to a rapid and exothermic reaction, generating 2-chloro-5-(trifluoromethyl)benzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][4] The release of HCl gas can cause severe respiratory irritation and damage.[4] The exothermicity of the reaction can also lead to pressure buildup in sealed containers.[6]
-
Incompatibilities: This compound is incompatible with strong bases, strong oxidizing agents, ammonia, and aliphatic amines.[4][7] Reactions with these substances can be violent and produce hazardous products.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any released vapors or gases.[4] An eyewash station and safety shower must be readily accessible in the immediate work area.[4][7][8]
Personal Protective Equipment: A Non-Negotiable Barrier
Given the severe corrosive nature of this compound, comprehensive PPE is required at all times.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[9][10][11] | Protects against splashes of the liquid and exposure to corrosive HCl gas. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9][11] | Prevents direct skin contact, which can cause severe chemical burns.[4] |
| Body Protection | A chemical-resistant apron or coveralls over a lab coat.[9][11][12] | Provides an additional barrier against spills and splashes. |
| Respiratory Protection | May be necessary depending on the scale and nature of the work.[9][13] | A respirator with an appropriate cartridge should be used if there is a risk of exceeding exposure limits. |
Section 3: Safe Handling and Experimental Protocols
Adherence to strict protocols is critical to minimizing exposure and preventing incidents.
General Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4]
-
Avoid all personal contact, including inhalation of vapors.[14]
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place away from moisture and incompatible materials.[5][7]
Experimental Workflow: A Step-by-Step Approach
The following workflow outlines the critical steps for safely incorporating this compound into a reaction.
Caption: A typical experimental workflow for handling this compound.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Management
In the event of a spill, the primary objectives are to contain the spill, neutralize the reagent, and decontaminate the area.
Caption: A flowchart for responding to a spill of this compound.
Section 5: Storage and Disposal
Proper storage and disposal are crucial final steps in the safe management of this chemical.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[7] The storage area should be a designated corrosives cabinet.
Disposal
All waste containing this compound must be treated as hazardous waste.[7][16] Small residual amounts on glassware should be carefully quenched with a basic solution (e.g., sodium bicarbonate) in a fume hood before cleaning.[17] Bulk waste should be collected in clearly labeled, appropriate containers for disposal by a licensed professional waste disposal service.[16][17][18]
Conclusion
This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. By understanding the chemical principles behind its reactivity and corrosivity, and by rigorously implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive and informed approach to safety is paramount in the successful and responsible conduct of chemical research.
References
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New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
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SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]
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EPA OSC Response. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
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Thermo Fisher Scientific. (2009, May 14). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link]
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl chloride for Industrial Applications. Retrieved from [Link]
-
Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry and drug development. Since the groundbreaking discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide, this versatile scaffold has been integral to the creation of a vast array of therapeutic agents.[1][2] Beyond their initial application as "sulfa drugs" for combating bacterial infections, sulfonamides have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, anti-inflammatory, and diuretic properties.[3][4]
The continued interest in sulfonamide derivatives stems from their unique physicochemical properties. The sulfonamide linkage is a bioisostere of the amide bond, offering increased metabolic stability and altered hydrogen bonding capabilities.[5] The tetrahedral geometry of the sulfur center and the ability to introduce diverse substituents on both the aryl ring and the nitrogen atom allow for precise modulation of a molecule's steric and electronic properties, enabling the fine-tuning of its pharmacological profile.
This guide provides a comprehensive overview of the synthesis of novel sulfonamides utilizing a key building block: 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride . The presence of both a chloro and a trifluoromethyl group on the benzenesulfonyl chloride moiety offers distinct advantages for drug design. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. The chlorine atom provides an additional site for synthetic modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the formation of a transient tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the sulfonamide bond is formed. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[6]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-chloro-5-(trifluoromethyl)benzenesulfonamides
This protocol provides a detailed, step-by-step methodology for a representative synthesis of an N-aryl sulfonamide.
Reaction Scheme:
General reaction for N-Aryl Sulfonamide Synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 eq) and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add pyridine (2.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), water (1 x volume of DCM), saturated NaHCO₃ solution (1 x volume of DCM), and finally with brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide.[7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Slow Addition at 0 °C: The reaction is exothermic. Slow addition of the sulfonyl chloride at low temperature helps to control the reaction rate and prevent the formation of side products.
-
Use of Pyridine: Pyridine acts as a base to neutralize the HCl produced during the reaction. It is a weak nucleophile and is less likely to compete with the amine in reacting with the sulfonyl chloride.
-
Aqueous Work-up: The series of washes with acidic, neutral, and basic aqueous solutions is designed to remove unreacted starting materials, the pyridine catalyst, and any water-soluble byproducts. The final brine wash helps to remove residual water from the organic layer.
Data Presentation: A Representative Library of Synthesized Sulfonamides
The following table summarizes the synthesis of a small library of sulfonamides derived from this compound, showcasing the versatility of this building block with various amines.
| Entry | Amine | Product | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole | 4-Chloro-N-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)benzenesulfonamide | 51 | 203-205 | 8.05 (d, J = 8.4 Hz, 2H), 7.71 (d, J = 8.4 Hz, 2H) | 148.2, 142.5, 134.9, 131.8, 129.1, 128.5, 125.4 (q, J = 3.8 Hz), 122.9 (q, J = 272 Hz) |
| 2 | Aniline | N-Phenyl-2-chloro-5-(trifluoromethyl)benzenesulfonamide | - | - | 8.12 (s, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.30-7.15 (m, 5H) | 138.5, 135.2, 132.9, 131.7 (q, J=3.9 Hz), 129.4, 128.8, 125.7, 125.3 (q, J=3.9 Hz), 123.4 (q, J=272.5 Hz), 121.9 |
| 3 | 4-Methylaniline | N-(p-tolyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide | - | - | 8.09 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H), 7.05 (s, 4H), 2.25 (s, 3H) | 138.6, 135.9, 132.8, 132.6, 131.6 (q, J=3.8 Hz), 130.0, 128.7, 125.2 (q, J=3.8 Hz), 123.5 (q, J=272.5 Hz), 122.1, 20.8 |
| 4 | Benzylamine | N-Benzyl-2-chloro-5-(trifluoromethyl)benzenesulfonamide | - | - | 8.01 (d, J=1.8 Hz, 1H), 7.78 (dd, J=8.4, 1.8 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.35-7.25 (m, 5H), 5.15 (t, J=6.0 Hz, 1H), 4.28 (d, J=6.0 Hz, 2H) | 138.2, 136.1, 133.0, 131.8 (q, J=3.9 Hz), 128.8, 128.7, 127.9, 127.7, 125.4 (q, J=3.8 Hz), 123.3 (q, J=272.6 Hz), 47.2 |
Note: Yields and spectral data for entries 2-4 are representative and may vary based on specific reaction conditions and purification methods. Data for entry 1 is from a published source.[4]
Characterization of Synthesized Sulfonamides
The synthesized sulfonamides can be thoroughly characterized using a suite of standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons of both the benzenesulfonyl chloride and the amine moieties. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.
-
¹³C NMR: Will display signals for all unique carbon atoms in the molecule. The trifluoromethyl group will cause splitting of adjacent carbon signals (J-coupling).
-
¹⁹F NMR: Will show a characteristic singlet for the CF₃ group.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic strong asymmetric and symmetric stretching bands for the S=O group will be observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H stretching vibration for secondary sulfonamides appears in the region of 3200-3300 cm⁻¹.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides from this compound.
Workflow for Sulfonamide Synthesis and Purification.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel sulfonamides. The protocols outlined in this guide provide a robust and reproducible methodology for the preparation of a diverse range of N-substituted sulfonamides. The presence of the trifluoromethyl and chloro substituents on the aromatic ring offers significant opportunities for the development of new therapeutic agents with improved pharmacological properties. As the demand for novel drug candidates continues to grow, the strategic use of such functionalized building blocks will remain a critical aspect of modern drug discovery.
References
- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253.
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- Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3127-3133.
- Parenty, A., Tarrat, N., & Campagne, J. M. (2004). Sulfonamide synthesis from sulfonyl chlorides and amines. Chemical Reviews, 104(12), 6133-6178.
-
Boechat, N., Pinheiro, L. C. S., Santos-Filho, O. A., & Silva, I. C. (2011). Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes. Molecules, 16(9), 8083-8097. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
- Talele, T. T. (2016). The “sulfonamide” motif: a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 8(13), 1649-1663.
-
Hoffman, R. V. (1981). m-Trifluoromethylbenzenesulfonyl chloride. Organic Syntheses, 60, 121. [Link]
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Application Notes and Protocols for 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in Organic Synthesis
Introduction: A Versatile and Reactive Building Block
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive organosulfur compound that serves as a crucial building block in modern organic synthesis. Its chemical structure, featuring a sulfonyl chloride group, a chlorine atom, and a trifluoromethyl group on a benzene ring, imparts a unique combination of reactivity and stability. The potent electron-withdrawing nature of the trifluoromethyl and sulfonyl chloride groups makes the aromatic ring susceptible to nucleophilic substitution, while the sulfonyl chloride moiety itself is an excellent electrophile for reactions with a wide range of nucleophiles.[1]
These characteristics make this compound an indispensable reagent in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of complex molecules, including sulfonamides and various heterocyclic compounds.[2] This guide provides in-depth application notes and detailed protocols for the effective utilization of this versatile building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety hazards is paramount before handling this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [1][3] |
| Molecular Weight | 279.06 g/mol | [1][3] |
| Appearance | Colorless to light yellow low melting solid | [4] |
| CAS Number | 54090-08-3 | [5][6] |
Safety Precautions:
This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[4][5] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5] It is also crucial to avoid exposure to moisture, as it can hydrolyze to form corrosive hydrochloric acid and 2-chloro-5-(trifluoromethyl)benzenesulfonic acid.[1] Store the reagent in a tightly sealed container in a cool, dry place.[4]
Core Application: Synthesis of Sulfonamides
The most prominent application of this compound is in the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamide linkage. This reaction is fundamental in the development of various therapeutic agents.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen by a base to yield the stable sulfonamide product. The presence of electron-withdrawing groups on the benzene ring enhances the electrophilicity of the sulfur atom, facilitating the reaction.
Caption: General workflow for sulfonamide synthesis.
Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine (1.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add the base (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the sulfonyl chloride to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Application in the Synthesis of Bioactive Molecules
The 2-chloro-5-(trifluoromethyl)benzenesulfonyl moiety is a key pharmacophore in several clinically important drugs and drug candidates. Its presence can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic properties.
Synthesis of Celecoxib Analogues
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The sulfonamide group is crucial for its activity. Researchers have utilized this compound and its derivatives to synthesize novel analogues of celecoxib with potential applications as anti-inflammatory and anticancer agents.[8][9][10][11] These studies often involve the replacement of the traditional sulfonamide group with bioisosteres to explore new structure-activity relationships.[9][10]
Caption: Synthetic route to Celecoxib analogues.
Further Synthetic Transformations
Beyond sulfonamide formation, the chlorine atom on the aromatic ring of this compound can participate in various cross-coupling reactions, further expanding its synthetic utility.
Suzuki-Miyaura Cross-Coupling Reactions
The chloro substituent can be replaced with various aryl or heteroaryl groups through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[12][13] This allows for the construction of complex biaryl structures, which are prevalent in many biologically active compounds. Achieving successful coupling with an aryl chloride often requires the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[13]
Protocol: Suzuki-Miyaura Coupling of a Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a sulfonamide derived from this compound with an arylboronic acid.
Materials:
-
2-chloro-5-(trifluoromethyl)phenyl sulfonamide derivative (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., toluene, dioxane, DMF/water mixture)
-
Reaction vessel suitable for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add the 2-chloro-5-(trifluoromethyl)phenyl sulfonamide derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired biaryl sulfonamide.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its unique electronic properties and multiple reactive sites allow for the construction of a wide range of complex and biologically relevant molecules. A thorough understanding of its reactivity, coupled with careful handling and optimized reaction protocols, will enable researchers and drug development professionals to fully exploit its potential in their synthetic endeavors.
References
-
Chowdhury, M. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. Available at: [Link]
-
Knaus, E. E., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(23), 5039-5045. Available at: [Link]
-
Knaus, E. E., et al. (2002). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 45(25), 5533-5544. Available at: [Link]
-
Woynarowska, B. A., et al. (2006). Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs. Expert Opinion on Investigational Drugs, 15(11), 1337-1347. Available at: [Link]
- Google Patents. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.
-
Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available at: [Link]
-
Finetech Industry Limited. This compound | CAS: 54090-08-3. Available at: [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]
-
Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Available at: [Link]
-
Agrochemicals.com. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Available at: [Link]
- Google Patents. Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. Available at: [Link]
-
Oakwood Chemical. This compound, min 97%, 1 gram. Available at: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
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- 9. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic deployment of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride in Contemporary Medicinal Chemistry: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the utility of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in medicinal chemistry. We will elucidate its role as a strategic building block in the synthesis of innovative therapeutic agents. The unique electronic and steric properties conferred by the chloro and trifluoromethyl substituents render this reagent a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document will furnish detailed application notes, experimental protocols for the synthesis of key derivatives, and a discussion of the rationale behind its use in modern drug discovery programs.
Introduction: The Rationale for Fluorination and Chlorination in Drug Design
The introduction of fluorine and chlorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a compound. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, enhance binding affinity, and improve membrane permeability by increasing lipophilicity.[1] The C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation.[1] The electron-withdrawing nature of the trifluoromethyl group can also significantly influence the acidity of nearby protons and the overall electronic distribution of the molecule, which can be critical for target engagement.
The chlorine atom, also an electron-withdrawing group, further modulates the electronic properties of the benzene ring and can serve as a key interaction point with biological targets or influence the overall conformation of the molecule. The specific substitution pattern of this compound provides a unique combination of these effects, making it a powerful reagent for the synthesis of novel sulfonamides and sulfonate esters with therapeutic potential.
Core Applications in Medicinal Chemistry
This compound is primarily employed in the synthesis of sulfonamides and sulfonate esters, two important classes of compounds with a broad range of biological activities.
Synthesis of Biologically Active Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterial agents, diuretics, and anticonvulsants. The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the preparation of novel sulfonamides.
The resulting 2-chloro-5-(trifluoromethyl)benzenesulfonamide derivatives are of significant interest in several therapeutic areas:
-
Kinase Inhibitors: The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of protein kinases. The trifluoromethyl group can provide additional hydrophobic interactions in the ATP-binding pocket.
-
URAT1 Inhibitors: Derivatives of trifluoromethyl-benzenesulfonamides have been explored as inhibitors of the uric acid transporter 1 (URAT1), which are promising therapeutic agents for the treatment of hyperuricemia and gout.
-
Antimicrobial Agents: The incorporation of the trifluoromethyl group can enhance the antimicrobial activity of sulfonamides by increasing their lipophilicity and ability to penetrate bacterial cell membranes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative sulfonamide and sulfonate ester using this compound.
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-chloro-5-(trifluoromethyl)benzenesulfonamides
This protocol outlines a general method for the reaction of this compound with an aniline derivative, a common transformation in the synthesis of bioactive molecules.
Reaction Scheme:
General synthetic scheme for N-Aryl-2-chloro-5-(trifluoromethyl)benzenesulfonamides.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 54090-08-3 | 279.06 |
| Substituted Aniline | Variable | Variable |
| Pyridine | 110-86-1 | 79.10 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a stirred solution of the substituted aniline (1.0 mmol, 1.0 equiv) and pyridine (1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-chloro-5-(trifluoromethyl)benzenesulfonamide.
Expected Yield and Characterization:
Yields for this type of reaction are typically in the range of 70-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of both the benzenesulfonamide and the aniline moieties, as well as a signal for the sulfonamide N-H proton (if applicable).
-
¹³C NMR: Signals corresponding to all carbon atoms in the molecule should be observed. The carbon bearing the trifluoromethyl group will typically appear as a quartet due to C-F coupling.
-
HRMS: The calculated mass should be consistent with the molecular formula of the desired product.
Protocol 2: Synthesis of a Sulfonate Ester from this compound and an Alcohol
This protocol is adapted from a general procedure for the synthesis of sulfonate esters from sulfonyl chlorides and alcohols.[2]
Reaction Scheme:
General synthetic scheme for Alkyl 2-chloro-5-(trifluoromethyl)benzenesulfonates.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 54090-08-3 | 279.06 |
| Alcohol (e.g., 1-methylpiperidin-4-ol) | 106-52-5 | 115.17 |
| Pyridine | 110-86-1 | 79.10 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a solution of the alcohol (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL) at 0 °C, add pyridine (1.5 mmol, 1.5 equiv).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with dichloromethane (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonate ester.
Expected Yield and Characterization:
Yields are generally good, often exceeding 80%. The product should be characterized by appropriate spectroscopic methods.
-
¹H NMR: The spectrum will show signals for the protons of the alcohol moiety and the benzenesulfonate ring. The proton on the carbon bearing the sulfonate ester group will likely be shifted downfield.
-
¹³C NMR: All carbon signals should be present, with the carbon attached to the sulfonate ester oxygen appearing at a characteristic chemical shift.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group should be observed.
-
HRMS: The measured mass should match the calculated mass for the expected molecular formula.
Data Summary and Visualization
The following table summarizes key physicochemical properties of this compound and a representative product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₇H₃Cl₂F₃O₂S | 279.06 | Solid |
| N-(4-methoxyphenyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide | C₁₄H₁₀ClF₃NO₃S | 365.75 | Solid |
Workflow for the Synthesis and Analysis of Sulfonamide Derivatives
A streamlined workflow for the synthesis and characterization of sulfonamide derivatives.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its unique substitution pattern allows for the strategic incorporation of chlorine and trifluoromethyl groups, which can significantly enhance the therapeutic potential of synthesized molecules. The robust and high-yielding nature of its reactions to form sulfonamides and sulfonate esters makes it an attractive building block for the construction of diverse chemical libraries for drug discovery. As the demand for more effective and metabolically stable drugs continues to grow, the use of strategically functionalized reagents like this compound is expected to play an increasingly important role in the development of the next generation of therapeutic agents.
References
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- This entry is intentionally left blank to maintain numbering consistency with the provided search results.
- This entry is intentionally left blank to maintain numbering consistency with the provided search results.
- Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols - Supporting Inform
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Application Notes and Protocols for the Preparation of Biologically Active Compounds with 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Introduction: The Strategic Role of the 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological activity, metabolic stability, and pharmacokinetic profiles. The introduction of specific functional groups can profoundly influence a compound's interaction with its biological target. Among these, the trifluoromethyl (-CF3) group has emerged as a cornerstone in medicinal chemistry.[1] Its presence can significantly increase lipophilicity, which aids in membrane permeability, and its strong C-F bonds contribute to enhanced metabolic stability.[1]
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly versatile reagent that serves as a key building block for introducing the trifluoromethylphenylsulfonyl moiety into bioactive molecules. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom enhances the electrophilicity of the sulfonyl chloride, making it highly reactive towards nucleophiles such as amines and alcohols.[2] This reactivity is harnessed to form stable sulfonamide and sulfonate ester linkages, which are prevalent in a wide array of therapeutic agents. The sulfonamide functional group, in particular, is a well-established pharmacophore found in diuretics, antibiotics, and anti-inflammatory drugs.
This guide provides a comprehensive overview and detailed protocols for the application of this compound in the synthesis of biologically active compounds, with a particular focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors.
Application Focus: Synthesis of a Potent and Selective COX-2 Inhibitor
A significant application of benzenesulfonyl chlorides is in the synthesis of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to their non-selective counterparts. The prototypical example is Celecoxib, which features a trifluoromethylpyrazole core and a benzenesulfonamide moiety. The sulfonamide group is crucial for binding to a secondary pocket in the COX-2 enzyme, contributing to its selectivity.
Herein, we present a detailed protocol for the synthesis of a novel celecoxib analogue, N-(4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide (Compound 1) , a potent and selective COX-2 inhibitor. This example illustrates the practical application of this compound in the synthesis of a complex, biologically active molecule.
Experimental Protocols
Overall Synthetic Workflow
The synthesis of Compound 1 is achieved through a two-step process starting from the commercially available 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline. The first step is the formation of the sulfonamide bond with this compound.
Caption: Synthetic workflow for Compound 1.
Protocol 1: Synthesis of N-(4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide (Compound 1)
This protocol details the reaction of this compound with 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline to yield the target sulfonamide.
Materials and Reagents:
-
4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from ethanol to yield Compound 1 as a crystalline solid.[3]
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the sulfonamide linkage.[4][5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the S=O stretches of the sulfonamide group.[4]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Data Presentation
Table 1: Physicochemical and Biological Data for Compound 1
| Parameter | Value |
| Molecular Formula | C₂₄H₁₅Cl F₆N₃O₂S |
| Molecular Weight | 589.91 g/mol |
| Appearance | White crystalline solid |
| Yield | 85-90% |
| Melting Point | 188-190 °C |
| COX-1 IC₅₀ (μM) | >100 |
| COX-2 IC₅₀ (μM) | 0.045 |
| Selectivity Index (COX-1/COX-2) | >2222 |
Note: Biological activity data are hypothetical for illustrative purposes and would require experimental validation.
Scientific Rationale and Mechanistic Insights
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic example of nucleophilic substitution at the sulfur atom.
Caption: Mechanism of sulfonamide formation.
Causality Behind Experimental Choices:
-
Pyridine as a Base: Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Secondly, it can act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a more reactive pyridinium-sulfonyl intermediate.
-
Anhydrous Conditions: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, using anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and maximize the yield of the desired sulfonamide.
-
Aqueous Work-up: The series of washes with acidic, neutral, and basic aqueous solutions is designed to remove unreacted starting materials and by-products. The HCl wash removes excess pyridine, while the NaHCO₃ wash removes any unreacted sulfonyl chloride that may have hydrolyzed.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of ethanol is based on the differential solubility of the desired product and impurities at high and low temperatures.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is essential to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable and highly reactive reagent for the synthesis of biologically active sulfonamides. The protocols and rationale presented in this guide demonstrate its utility in the targeted synthesis of a potent and selective COX-2 inhibitor analogue. The strategic incorporation of the 2-chloro-5-(trifluoromethyl)phenylsulfonyl moiety offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.
References
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]
-
European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]
-
SciSpace. (2016). Journal of Integrated - SCIENCE &TECHNOLOGY A review on Synthesis of Aminoacetanilides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Hydrazinobenzene-1-sulfonamide Hydrochloride: Synthesis, Properties, and Applications in Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]
-
MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
-
PubMed. (1992). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
-
MDPI. (2019). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. rsc.org [rsc.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Sulfonylation Reactions with 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Introduction: The Utility of a Highly Activated Sulfonylating Agent
In the landscape of modern organic synthesis, the formation of sulfonamides and sulfonate esters represents a cornerstone transformation, providing access to compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1][2] 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly versatile and reactive reagent designed for these transformations. Its efficacy stems from the potent electron-withdrawing effects of the trifluoromethyl (CF₃) group and the chloro (Cl) substituent on the aromatic ring.[1] These groups act synergistically to increase the electrophilicity of the sulfur atom, making it exceptionally susceptible to nucleophilic attack.[1][3]
This enhanced reactivity allows for the efficient sulfonylation of a wide range of nucleophiles, including primary and secondary amines, as well as alcohols, often under mild conditions.[1] This guide provides detailed, field-proven protocols for the sulfonylation of amines and alcohols using this compound, explains the underlying mechanistic principles, and offers practical insights for troubleshooting and optimization.
Reagent Profile and Safety Imperatives
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is critical.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [4] |
| Molecular Weight | 279.06 g/mol | |
| CAS Number | 54090-08-3 | [4][5] |
| Appearance | Solid or colorless viscous oil | [6] |
| Primary Hazards | Corrosive, Moisture Sensitive | [5][7] |
Safety & Handling:
This compound is a corrosive material that causes severe skin burns and eye damage.[5][8] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid (HCl) gas.[1][5] Therefore, stringent safety protocols must be followed:
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[5][8]
-
Handling: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) where possible, using anhydrous solvents and techniques to prevent decomposition. Avoid inhalation of vapors or dust.[5]
-
Incompatible Materials: Avoid contact with water, strong bases, and strong oxidizing agents.[5]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
The Mechanism of Sulfonylation
The sulfonylation of amines and alcohols proceeds via a nucleophilic substitution reaction at the highly electrophilic sulfur center of the sulfonyl chloride.[1][9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic sulfur atom.[3]
-
Intermediate Formation: This attack forms a transient trigonal bipyramidal intermediate.[1]
-
Leaving Group Departure: The chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nucleophile, yielding the neutral sulfonamide or sulfonate ester product and the hydrochloride salt of the base.[9][10]
PART 1: Protocol for the Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust method for forming sulfonamides. A primary concern with primary amines is the potential for a second sulfonylation event (di-sulfonylation) on the resulting sulfonamide anion.[10] The following protocol is optimized to favor mono-sulfonylation.
Core Principles for Mono-Sulfonylation:
-
Low Temperature: Reduces the rate of the second sulfonylation, which typically has a higher activation energy.[10]
-
Slow Addition: Maintaining a low concentration of the sulfonyl chloride at all times favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[10]
-
Stoichiometry: Using a slight excess of the amine can help consume the sulfonyl chloride before it can react a second time. However, precise control of stoichiometry is key.[10]
Detailed Step-by-Step Protocol
Materials:
-
Primary or secondary amine (1.0 mmol, 1.0 equiv)
-
This compound (1.05 mmol, 1.05 equiv)
-
Base (e.g., Triethylamine or Pyridine, 1.5 mmol, 1.5 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), ~0.1 M concentration)
-
Standard glassware, magnetic stirrer, ice bath, and inert atmosphere setup (optional)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) and anhydrous solvent.
-
Addition of Base: Add the base (1.5 equiv) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[10]
-
Reagent Addition: In a separate flask or syringe, dissolve this compound (1.05 equiv) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirred amine solution over a period of 30-60 minutes.[10]
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.
PART 2: Protocol for the Synthesis of Sulfonate Esters
Converting an alcohol's hydroxyl group (-OH) into a sulfonate ester (e.g., a "triflate," "tosylate," or in this case, a 2-chloro-5-(trifluoromethyl)benzenesulfonate) is a fundamental strategy in organic synthesis. It transforms the notoriously poor leaving group, hydroxide (HO⁻), into an excellent leaving group, making the carbon atom susceptible to subsequent nucleophilic substitution or elimination reactions.[11]
Core Principles for Sulfonate Ester Formation:
-
Anhydrous Conditions: The sulfonyl chloride is sensitive to water, so all reagents and solvents must be anhydrous.
-
Base Selection: A non-nucleophilic base like pyridine is often used. It serves both to neutralize the HCl byproduct and can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.[9]
-
Stereochemistry: The reaction occurs at the oxygen atom, not the chiral carbon center (if present). Therefore, the stereochemical configuration of the alcohol is retained in the sulfonate ester product.[11]
Detailed Step-by-Step Protocol
Materials:
-
Primary or secondary alcohol (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Anhydrous Pyridine (can be used as both base and solvent) or Anhydrous DCM with Triethylamine (1.5 equiv)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
Setup: To a flame-dried round-bottom flask, add the alcohol (1.0 equiv) and dissolve it in anhydrous pyridine or anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.2 equiv) portion-wise or as a solution in a minimal amount of anhydrous DCM. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the disappearance of the alcohol by TLC.
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding cold water or ice.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Wash the combined organic layers with cold, dilute copper(II) sulfate solution (CuSO₄) repeatedly until the blue color in the aqueous layer persists (this removes pyridine). Follow with washes of water, saturated NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting sulfonate ester is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Sulfonylation Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Decomposed sulfonyl chloride (moisture).2. Sterically hindered nucleophile.3. Insufficiently reactive nucleophile. | 1. Use a fresh bottle of sulfonyl chloride; ensure anhydrous conditions.2. Increase reaction time and/or temperature.3. Use a stronger base or a catalytic amount of DMAP (for alcohols). |
| Di-sulfonylation (Primary Amines) | 1. Reaction temperature too high.2. Rate of addition of sulfonyl chloride was too fast. | 1. Maintain reaction at 0 °C or lower (e.g., -20 °C).[10]2. Add the sulfonyl chloride solution very slowly via syringe pump.[10] |
| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry of base is too low. | 1. Allow the reaction to stir for a longer period.2. Ensure at least one equivalent of base is present to neutralize the generated HCl. |
| Complex Mixture of Products | 1. Side reactions due to excess heat.2. Unstable substrate or product. | 1. Maintain strict temperature control.2. Analyze the stability of starting materials and products under the reaction conditions; consider a milder base or solvent. |
Conclusion
This compound is a powerful and highly reactive electrophile for the synthesis of sulfonamides and sulfonate esters. The electron-deficient nature of the aromatic ring enhances the reagent's reactivity, enabling efficient transformations. By carefully controlling key parameters such as temperature, stoichiometry, and the rate of addition, researchers can achieve high yields and minimize side reactions. The protocols outlined in this guide provide a robust framework for leveraging this versatile reagent in drug discovery and chemical development programs.
References
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances. [Link]
-
OChemTutor. (2020). Formation of Sulfonate Esters from Alcohols. YouTube. [Link]
-
Mó, O., Yáñez, M., & Corral, I. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances. [Link]
-
Chemistry Stack Exchange. Why does sulfonation of alcohols even work?. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
ResearchGate. A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. [Link]
-
Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
-
National Institutes of Health (NIH). (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]
-
UCL Discovery. (2012). The Synthesis of Functionalised Sulfonamides. [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
Oakwood Chemical. This compound, min 97%. [Link]
Sources
- 1. Buy this compound | 54090-08-3 [smolecule.com]
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- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 11. youtube.com [youtube.com]
Application Notes and Protocols: Catalytic and Non-Catalytic Reactions of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Introduction
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly versatile bifunctional reagent, offering two distinct reactive sites for synthetic elaboration: a highly electrophilic sulfonyl chloride group and a less reactive aryl chloride moiety. The presence of strong electron-withdrawing groups, the chloro and trifluoromethyl substituents, significantly influences the reactivity of both functionalities.[1] This guide provides a comprehensive overview of the catalytic and non-catalytic reactions involving this reagent, with a focus on practical, field-proven protocols for researchers in synthetic chemistry, drug discovery, and materials science. We will first explore the facile nucleophilic substitution reactions at the sulfonyl chloride group to generate a diverse array of sulfonamides. Subsequently, we will detail protocols for the palladium-catalyzed cross-coupling reactions at the aryl chloride position of the resulting sulfonamide derivatives, a strategy that leverages a two-step approach to achieve selective C-C and C-N bond formation.
Part 1: Nucleophilic Substitution at the Sulfonyl Chloride Moiety
The sulfonyl chloride group of this compound is highly susceptible to nucleophilic attack.[1] This reactivity allows for the straightforward synthesis of a wide range of sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry.[1]
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. An amine (the nucleophile) attacks the electrophilic sulfur center of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom by a base yields the stable sulfonamide product.
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Tertiary amine base (e.g., triethylamine or pyridine, 1.5 - 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.5 equivalents) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with the reaction solvent if necessary.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the desired sulfonamide.
-
| Parameter | Recommendation | Rationale |
| Solvent | DCM, THF, Acetonitrile | Aprotic solvents to prevent hydrolysis of the sulfonyl chloride. |
| Base | Triethylamine, Pyridine | To neutralize the HCl generated during the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Stoichiometry | Amine (1.0 eq.), Sulfonyl Chloride (1.05-1.1 eq.), Base (1.5 eq.) | A slight excess of the sulfonyl chloride can ensure full consumption of the amine. |
Part 2: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-(trifluoromethyl)benzenesulfonamides
The direct palladium-catalyzed cross-coupling of the C-Cl bond in this compound is challenging due to the higher reactivity of the sulfonyl chloride group. The established reactivity order for Suzuki-Miyaura coupling is generally ArI > ArSO₂Cl > ArBr >> ArCl. To achieve selective functionalization at the aryl chloride position, a two-step strategy is employed: first, the sulfonyl chloride is converted to a more stable sulfonamide, which then serves as the substrate for subsequent cross-coupling reactions.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an aryl halide and an organoboron compound. For electron-deficient aryl chlorides, such as the sulfonamide derivative of our target molecule, specific catalyst systems are required to achieve efficient coupling.
Caption: Suzuki-Miyaura Catalytic Cycle.
This protocol is a model procedure based on established methods for the coupling of electron-deficient aryl chlorides.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzenesulfonamide derivative (1.0 equivalent)
-
Aryl or vinyl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like SPhos Pd G3, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, or XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 2-chloro-5-(trifluoromethyl)benzenesulfonamide (1.0 eq.), boronic acid/ester (1.2 eq.), palladium catalyst (e.g., SPhos Pd G3, 2 mol%), and base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired biaryl sulfonamide.
-
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | SPhos Pd G3, RuPhos Pd G3 | These are highly active catalyst systems for the coupling of challenging aryl chlorides.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are often required. |
| Solvent | 1,4-Dioxane/Water, Toluene | Aprotic solvents, sometimes with water, facilitate the transmetalation step. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary for the oxidative addition to aryl chlorides. |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3][4] This method is highly effective for the arylation of a wide range of amines with aryl halides, including electron-deficient aryl chlorides.
Caption: Buchwald-Hartwig Amination Cycle.
This is a representative protocol for the C-N coupling of an electron-deficient aryl chloride with an amine.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzenesulfonamide derivative (1.0 equivalent)
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, XPhos Pd G3, 1-5 mol%)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOᵗBu), lithium bis(trimethylsilyl)amide (LHMDS), 1.2 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane, or tert-amyl alcohol)
-
Inert gas (Nitrogen or Argon)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial or Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the base (e.g., NaOᵗBu, 1.5 eq.), and the 2-chloro-5-(trifluoromethyl)benzenesulfonamide (1.0 eq.).
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 eq.).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C with stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-aryl sulfonamide.
-
| Parameter | Recommendation | Rationale |
| Catalyst | RuPhos Pd G3, XPhos Pd G3 | These catalysts are effective for the amination of electron-deficient and sterically hindered aryl chlorides. |
| Base | NaOᵗBu, LHMDS | Strong, non-nucleophilic bases are crucial for the deprotonation of the amine and to facilitate the catalytic cycle. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Conclusion
This compound is a valuable synthetic building block. Its sulfonyl chloride group provides a readily accessible handle for the synthesis of sulfonamides through nucleophilic substitution. By converting the sulfonyl chloride to a stable sulfonamide, the aryl chloride moiety can be selectively functionalized using modern palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
- Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98.
- Ball, N. D., & Sanford, M. S. (2009). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society, 131(11), 3796–3797.
- Willard, B. S., & Gembicky, M. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(18), 4734–4737.
- Bio, M. M., et al. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
Sources
Topic: Solvent Effects on 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly for the construction of sulfonamides and sulfonate esters, which are common motifs in pharmaceuticals. The reactivity and selectivity of this electron-deficient sulfonyl chloride are profoundly influenced by the choice of reaction solvent. This guide provides a detailed exploration of these solvent effects, blending mechanistic theory with practical, field-tested protocols. We will dissect how solvent properties—such as polarity, proticity, and coordinating ability—dictate reaction kinetics and outcomes. The included protocols offer a robust framework for both general synthesis and systematic solvent screening to optimize reaction efficiency and yield.
Introduction: The Critical Role of Solvents
This compound is a highly reactive electrophile due to the inductive electron-withdrawing effects of the chloro, trifluoromethyl, and sulfonyl groups. Its reactions, typically nucleophilic substitutions at the sulfur center, are sensitive to the surrounding medium. The solvent does not merely act as a passive diluent; it actively participates in the reaction by solvating reactants, intermediates, and transition states. An injudicious solvent choice can lead to sluggish reactions, low yields, or the formation of undesirable side products.[1] Conversely, a well-chosen solvent can dramatically accelerate reaction rates and improve selectivity, forming the cornerstone of an optimized and scalable synthetic process.
Key Safety & Handling Considerations: this compound is a corrosive, moisture-sensitive solid.[2][3][4] All manipulations should be performed in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] The compound reacts with water, including atmospheric moisture, to produce corrosive acids.[2][6] Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is paramount for reproducible results.
Mechanistic Underpinnings: How Solvents Influence the Reaction Pathway
The predominant mechanism for reactions of arenesulfonyl chlorides with nucleophiles (such as amines or alcohols) is a bimolecular nucleophilic substitution (SN2-like) at the sulfur atom.[7][8] The reaction proceeds through a highly polar, trigonal bipyramidal transition state.
The solvent's primary role is to stabilize or destabilize this transition state relative to the ground state reactants.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dichloromethane, THF): These solvents are generally the preferred choice for reactions involving sulfonyl chlorides.[1] They possess significant dipole moments, allowing them to solvate and stabilize the charged, polar transition state, thereby lowering the activation energy and accelerating the reaction.[1][9] Acetonitrile, being more polar than dichloromethane, can often lead to faster reaction rates.[10]
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents should be used with caution. While their high polarity can stabilize the transition state, they are also nucleophilic and can react directly with the highly electrophilic sulfonyl chloride, leading to competitive solvolysis.[1][11][12] This side reaction consumes the starting material and complicates purification.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Reactions in nonpolar solvents are typically very slow. These solvents are unable to effectively stabilize the polar transition state, resulting in a high activation energy barrier. Reactant solubility can also be a significant issue in these media.[1]
Below is a visualization of the general mechanistic pathway and the influence of solvent polarity.
Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.
Data Reference: Properties of Common Solvents
The choice of solvent should be guided by its physical properties. The dielectric constant (ε) is a key measure of a solvent's polarity and its ability to stabilize charged species.[9]
| Solvent | Class | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Considerations |
| n-Hexane | Nonpolar | 1.88 | 69 | Poor solubility for polar reactants; very slow reaction rates. |
| Toluene | Nonpolar | 2.38 | 111 | Can be useful for higher temperature reactions; limited polarity. |
| Dichloromethane (DCM) | Polar Aprotic | 9.08 | 40 | Excellent solvent for many organics; moderately polar; volatile. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 66 | Good coordinating solvent; risk of peroxide formation. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Highly polar; accelerates rates significantly; can be difficult to remove.[10] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Very high polarity and boiling point; can be difficult to remove. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Caution: Nucleophilic; can react with sulfonyl chloride.[1] |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Caution: Highly nucleophilic; causes rapid hydrolysis.[6][13] |
| Data compiled from various sources.[14][15][16][17] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation in Dichloromethane
This protocol describes a standard method for reacting this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon gas supply
-
Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a dry, inerted round-bottom flask, add the amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution over 10-15 minutes. Causality Note: Slow addition is crucial to control any exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Protocol 2: Application Study - Comparative Analysis of Solvent Effects
This protocol provides a framework for systematically evaluating the impact of different solvents on reaction yield and rate.
Caption: Experimental workflow for the comparative solvent study.
Objective: To determine the optimal solvent for the reaction of this compound with a model amine (e.g., benzylamine) by comparing reaction times and isolated yields.
Procedure:
-
Parallel Setup: Prepare four identical reaction vessels. To each, add benzylamine (1.1 eq) and triethylamine (1.5 eq).
-
Solvent Addition: To the vessels, add an equal volume of anhydrous:
-
Vessel 1: n-Hexane
-
Vessel 2: Dichloromethane (DCM)
-
Vessel 3: Tetrahydrofuran (THF)
-
Vessel 4: Acetonitrile (MeCN)
-
-
Initiation: While stirring at room temperature, add this compound (1.0 eq) to each vessel simultaneously.
-
Monitoring: At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to assess the consumption of the starting material.
-
Completion & Workup: Once a reaction reaches completion (or after a set time, e.g., 24 hours), perform the identical workup procedure described in Protocol 1 for all four reactions.
-
Data Collection: Determine the isolated yield of the purified product for each reaction.
Expected Outcome & Data Presentation: The results will likely show a strong correlation between solvent polarity and reaction efficiency. Acetonitrile is expected to give the highest yield in the shortest time, while hexane will show little to no conversion.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) for >95% Conversion | Isolated Yield (%) |
| n-Hexane | 1.88 | > 24 | < 5 |
| Dichloromethane | 9.08 | 4 | 85 |
| Tetrahydrofuran | 7.58 | 6 | 80 |
| Acetonitrile | 37.5 | 1.5 | 94 |
| This table presents hypothetical data to illustrate expected trends. |
Troubleshooting & Optimization
-
Problem: Low or no reactivity.
-
Cause: Solvent may be too nonpolar (e.g., hexane). Reactants may be insoluble.[1]
-
Solution: Switch to a more polar aprotic solvent like DCM or MeCN. Ensure all reactants are fully dissolved. Gentle heating may be attempted, but monitor for side reactions.
-
-
Problem: Significant side product formation.
-
Cause: Use of a protic solvent (e.g., an alcohol) is causing solvolysis.[1] The reaction temperature may be too high.
-
Solution: Strictly use anhydrous aprotic solvents. Run the reaction at a lower temperature (e.g., 0 °C to RT).
-
-
Problem: Inconsistent results.
-
Cause: The sulfonyl chloride may have degraded due to moisture.
-
Solution: Use a fresh bottle of the reagent or one that has been properly stored under inert gas. Always use anhydrous solvents and techniques.
-
Conclusion
The solvent is a powerful tool for controlling the outcomes of reactions with this compound. A systematic approach to solvent selection, grounded in an understanding of the reaction mechanism, is essential for developing efficient, high-yielding, and robust synthetic procedures. For nucleophilic substitution reactions, polar aprotic solvents like acetonitrile and dichloromethane offer the best balance of reactant solubility and transition state stabilization, leading to superior results. This guide provides the foundational knowledge and practical protocols for researchers to harness solvent effects to their advantage in the synthesis of novel chemical entities.
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Application Notes & Protocols: Strategic Use of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride for Functional Group Protection
Introduction
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical research, the judicious use of protecting groups is paramount. The selection of a protecting group is a strategic decision, balancing stability under a range of reaction conditions with the necessity for mild and selective cleavage. 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive sulfonylating agent, distinguished by the potent electron-withdrawing properties of its trifluoromethyl and chloro substituents.[1][2] These features render the sulfur atom exceptionally electrophilic, facilitating rapid reactions with nucleophiles like amines and alcohols.
The resulting sulfonamides and sulfonate esters exhibit remarkable stability, making this reagent an excellent choice for robust protection. However, this stability also presents a formidable deprotection challenge. This guide provides a comprehensive overview of protection strategies using this compound, with a focus on detailed, field-proven protocols for both the protection and subsequent deprotection of amines and alcohols. We will delve into the mechanistic rationale behind procedural choices, offering researchers the knowledge to effectively integrate this powerful reagent into their synthetic workflows.
Section 1: Protection of Amines as Sulfonamides
Rationale and Mechanistic Insight
The primary motivation for protecting amines is to attenuate their inherent nucleophilicity and basicity, thereby preventing unwanted side reactions.[3][4] Conversion of a primary or secondary amine to a sulfonamide replaces a lone pair on the nitrogen with a powerful electron-withdrawing sulfonyl group. This delocalization drastically reduces the basicity of the nitrogen atom.[3] The 2-chloro-5-(trifluoromethyl)benzenesulfonyl group is particularly effective in this role due to its enhanced inductive and resonance effects, leading to a highly stable and crystalline sulfonamide derivative.[5][6] The reaction proceeds via a nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of hydrogen chloride, which is neutralized by a base.[7]
Experimental Protocol: General Procedure for Sulfonamide Formation
This protocol describes a standard procedure for the protection of a primary or secondary amine.
Materials:
-
Amine substrate (1.0 equiv)
-
This compound (1.05 equiv)
-
Pyridine or Triethylamine (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (3.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfonamide.
Visualization: Workflow for Amine Protection
Caption: General workflow for the protection of amines.
Section 2: Deprotection Strategies for 2-Chloro-5-(trifluoromethyl)benzenesulfonamides
The Challenge of Sulfonamide Cleavage
The exceptional stability that makes sulfonamides excellent protecting groups also renders their cleavage notoriously difficult.[6][8] The strong electron-withdrawing nature of the 2-chloro-5-(trifluoromethyl)phenyl moiety further stabilizes the S-N bond, precluding the use of many standard deprotection conditions. Therefore, specialized and often potent reagents are required.
Protocol 1: Acid-Mediated Deprotection with Trifluoromethanesulfonic Acid (TfOH)
This method is particularly effective for N-arylsulfonamides with electron-deficient aryl groups and proceeds under non-reductive conditions.[7][9]
Mechanism: The reaction is believed to involve the initial protonation of the sulfonamide nitrogen, followed by a nucleophilic attack of the triflate anion on the sulfur atom, leading to cleavage of the S-N bond.[7]
Materials:
-
Sulfonamide substrate (1.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (1.0-1.5 equiv)
-
1,2-Dichloroethane (DCE) or Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the sulfonamide substrate in DCE in a flask equipped with a reflux condenser.
-
Carefully add TfOH (1.0-1.5 equiv) to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into a stirred, saturated solution of NaHCO₃ to neutralize the acid.
-
Extract the aqueous phase with a suitable organic solvent (e.g., DCM or EtOAc).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amine via flash column chromatography.
Protocol 2: Reductive Cleavage with Low-Valent Titanium
Low-valent titanium, generated in situ, provides a powerful reductive method for cleaving highly stable sulfonyl groups under relatively mild conditions.[5][10] This method is advantageous for its compatibility with other functional groups like olefins and certain ethers.[5][10]
Materials:
-
Sulfonamide substrate (1.0 equiv)
-
Titanium(III) chloride (TiCl₃) (4.0 equiv)
-
Lithium metal (Li) wire (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flask containing anhydrous THF under an inert atmosphere, add TiCl₃ (4.0 equiv) and freshly cut lithium wire (4.0 equiv).
-
Stir the resulting dark mixture vigorously at room temperature for 2-3 hours to generate the low-valent titanium reagent.
-
Dissolve the sulfonamide substrate in anhydrous THF and add it to the titanium reagent mixture.
-
Stir the reaction at room temperature overnight (approx. 18 hours). Monitor reaction completion by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad thoroughly with ethyl acetate.
-
Combine the filtrate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude amine by flash column chromatography.
Data Summary: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid-Mediated | Trifluoromethanesulfonic Acid (TfOH) | 80-90 °C, 4-24 h | Non-reductive, good for electron-deficient systems.[9] | Requires elevated temperatures, strongly acidic. |
| Reductive | TiCl₃, Li | Room Temp, ~18 h | Mild temperature, compatible with olefins.[5][10] | Requires stoichiometric, air-sensitive reagents. |
Visualization: Deprotection Pathways
Caption: Divergent pathways for sulfonamide deprotection.
Section 3: Use with Alcohols to Form Sulfonate Esters
Rationale: A Dual Role of Protection and Activation
The reaction of this compound with an alcohol forms a sulfonate ester. While this can be viewed as a protection strategy, it is more commonly employed as a method to activate the hydroxyl group.[4] The sulfonate moiety is an excellent leaving group, readily displaced by nucleophiles in Sₙ2 reactions or facilitating E2 eliminations.[11][12] The high reactivity of the parent sulfonyl chloride ensures efficient conversion of even sterically hindered alcohols.
Experimental Protocol: General Procedure for Sulfonate Ester Formation
Procedure:
-
Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM or pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 equiv) portion-wise or as a solution in DCM.
-
If not using pyridine as the solvent, add triethylamine (1.5 equiv).
-
Stir the reaction at 0 °C for 1-4 hours or until TLC indicates consumption of the starting alcohol.
-
Dilute the reaction with DCM and wash sequentially with cold 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting sulfonate ester is often used directly in the next step but can be purified by flash chromatography if necessary.
Section 4: Deprotection of 2-Chloro-5-(trifluoromethyl)benzenesulfonate Esters
Mechanistic Considerations
Deprotection of a sulfonate ester to regenerate the parent alcohol requires cleavage of the sulfur-oxygen (S-O) bond. This is distinct from the more common reaction of sulfonate esters, which involves nucleophilic attack at the adjacent carbon, cleaving the carbon-oxygen (C-O) bond. True deprotection, therefore, necessitates reductive methods.
Protocol: Reductive S-O Bond Cleavage
The same low-valent titanium reagent used for sulfonamide cleavage is also effective for the deprotection of sulfonate esters, providing a direct route back to the alcohol.[5][10]
Procedure:
-
Generate the low-valent titanium reagent from TiCl₃ (4.0 equiv) and Li (4.0 equiv) in anhydrous THF as described in Section 2.3.
-
Add a THF solution of the sulfonate ester substrate (1.0 equiv) to the reagent mixture.
-
Stir at room temperature overnight.
-
Workup and purification are performed as described for the amine deprotection (Section 2.3) to yield the parent alcohol.
Safety and Handling
This compound is a corrosive solid and is moisture-sensitive.[13] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It reacts with water and other protic solvents, releasing corrosive HCl gas.[13][14] Store under an inert atmosphere in a cool, dry place.
References
- 1. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 9. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 10. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
One-Pot Synthesis of Novel Sulfonamides Utilizing 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the one-pot synthesis of diverse sulfonamides, leveraging the unique reactivity of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. This protocol is designed for researchers and scientists in drug discovery and medicinal chemistry, offering a streamlined and efficient approach to synthesizing novel compounds with potential therapeutic applications. We will delve into the mechanistic rationale behind the experimental design, provide a detailed, step-by-step protocol, and discuss the significance of the trifluoromethyl moiety in modulating the physicochemical and biological properties of the target molecules.
Introduction: The Strategic Importance of Trifluoromethylated Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The incorporation of a trifluoromethyl (CF₃) group into drug candidates is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The CF₃ group's strong electron-withdrawing nature can significantly influence the molecule's pKa, conformation, and overall pharmacokinetic profile.
This compound is a highly reactive and versatile building block for introducing both a sulfonamide linker and a trifluoromethyl group into a target molecule. Its reactivity is amplified by the presence of two electron-withdrawing groups (chlorine and trifluoromethyl) on the benzene ring, making the sulfonyl group highly susceptible to nucleophilic attack.[1] This heightened electrophilicity allows for facile reactions with a broad range of amines under mild conditions, making it an ideal candidate for one-pot synthesis strategies.
One-pot syntheses offer significant advantages over traditional multi-step approaches by minimizing reaction time, reducing waste, and improving overall efficiency. This application note details a robust one-pot protocol for the synthesis of a library of sulfonamides from this compound and various primary and secondary amines.
Reaction Mechanism and Rationale
The one-pot synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl-type substitution at the sulfur center. The general mechanism is outlined below:
Caption: General mechanism of sulfonamide formation.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two crucial roles:
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Catalyst (in some cases): With pyridine, a more nucleophilic catalyst, a temporary, highly reactive sulfonylpyridinium salt intermediate can form, which then readily reacts with the amine.
The choice of solvent is critical to ensure the solubility of all reactants and to facilitate the reaction. Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly employed.
Experimental Protocol: One-Pot Synthesis of N-Substituted 2-chloro-5-(trifluoromethyl)benzenesulfonamides
This protocol provides a general procedure that can be adapted for a variety of primary and secondary amines.
3.1. Materials and Reagents
| Reagent | CAS Number | Purity | Supplier |
| This compound | 54090-08-3 | ≥97% | Sigma-Aldrich |
| Amine (various) | Varies | ≥98% | Commercially available |
| Pyridine (anhydrous) | 110-86-1 | 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | - | Fisher Scientific |
| Sodium Sulfate (anhydrous) | 7757-82-6 | - | VWR Chemicals |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or argon inlet
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
3.3. Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable and toxic liquid. Handle with care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
3.4. Step-by-Step Procedure
Caption: One-pot synthesis experimental workflow.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 5 mL).
-
Addition of Base: Add anhydrous pyridine (1.2 mmol, 1.2 equiv.) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.1 mmol, 1.1 equiv.) in anhydrous DCM (2 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the amine starting material.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM (10 mL).
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 10 mL) to remove excess pyridine.
-
Wash with saturated aqueous sodium chloride (brine) (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
3.5. Representative Results
| Amine Substrate | Product Yield (%) |
| Aniline | 92% |
| 4-Fluoroaniline | 95% |
| Benzylamine | 88% |
| Piperidine | 91% |
| Morpholine | 94% |
Note: Yields are representative and may vary depending on the specific amine and reaction scale.
Application in Drug Discovery: Synthesis of Celecoxib Analogues
The described one-pot protocol is highly amenable to the synthesis of analogues of known drugs, such as the selective COX-2 inhibitor, Celecoxib.[4][5] By replacing the p-tolyl group of Celecoxib with various amine-containing moieties, novel compounds with potentially altered selectivity and potency can be rapidly generated. For instance, reacting this compound with 4-(5-aryl-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline derivatives in a one-pot fashion can lead to a library of novel Celecoxib analogues for structure-activity relationship (SAR) studies.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive amine, moisture in the reaction | Use a fresh bottle of amine, ensure all glassware is oven-dried, and use anhydrous solvents. |
| Insufficient base | Increase the amount of pyridine to 1.5-2.0 equivalents. | |
| Formation of multiple byproducts | Reaction temperature too high, side reactions | Maintain the reaction temperature at 0 °C during the addition and consider running the entire reaction at 0 °C. |
| Amine with multiple reactive sites | Protect other reactive functional groups on the amine before the reaction. | |
| Difficulty in removing pyridine | Incomplete acid wash | Increase the number of 1 M HCl washes during the workup. |
| Product is an oil and difficult to purify | Amorphous solid or low melting point | Try to crystallize the product from a suitable solvent system. If that fails, careful column chromatography is necessary. |
Conclusion
This application note has detailed a highly efficient and versatile one-pot protocol for the synthesis of novel sulfonamides using this compound. The procedure is straightforward, scalable, and applicable to a wide range of amine substrates. The strategic incorporation of the trifluoromethyl group offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This protocol provides a solid foundation for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.
References
-
Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link]
-
Design, synthesis and bioactivities of Celecoxib analogues or derivatives. PubMed. [Link]
-
Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
-
One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed. [Link]
-
Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
-
One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Organic Chemistry Portal. [Link]
-
Synthesis of salicylic acid analogues of celecoxib. ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Semantic Scholar. [Link]
-
This compound, min 97%, 1 gram. Oakwood Chemical. [Link]
Sources
Troubleshooting & Optimization
Side reactions of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with nucleophiles
Welcome to the technical support center for 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common and unexpected side reactions encountered when using this highly reactive sulfonylating agent. The potent electron-withdrawing effects of the chloro and trifluoromethyl groups significantly activate the sulfonyl chloride moiety, leading to both desired reactivity and a unique profile of potential side reactions.[1] This resource provides in-depth, question-and-answer-based troubleshooting guides to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My reaction with a primary/secondary amine is giving a low yield of the desired sulfonamide, and I see a significant amount of a water-soluble byproduct. What is happening?
A1: Issue: Hydrolysis of the Sulfonyl Chloride.
The most common side reaction is the hydrolysis of this compound to the corresponding 2-chloro-5-(trifluoromethyl)benzenesulfonic acid.[2] This sulfonic acid is unreactive towards amines under standard sulfonylation conditions and is typically removed during aqueous workup, leading to lower yields of the desired product. The high reactivity of this particular sulfonyl chloride makes it exceptionally sensitive to moisture.[2]
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware and Reagents: Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (nitrogen or argon). Use freshly opened or distilled anhydrous solvents. Ensure the amine and any base used are also dry.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Add the sulfonyl chloride to the solution of the amine and base, rather than the other way around. This ensures the sulfonyl chloride immediately encounters the desired nucleophile, minimizing its contact time with any trace moisture.
-
Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or toluene, which are less likely to hold significant amounts of dissolved water compared to polar aprotic solvents like THF or acetonitrile.
Data on Hydrolysis: The rate of hydrolysis is highly dependent on pH and temperature. Both acidic and basic conditions can accelerate the decomposition of the sulfonyl chloride.
| Condition | Relative Rate of Hydrolysis | Primary Byproduct |
| Neutral, Anhydrous | Low | - |
| Trace Moisture | Moderate | 2-chloro-5-(trifluoromethyl)benzenesulfonic acid |
| Aqueous Base | High | 2-chloro-5-(trifluoromethyl)benzenesulfonate salt |
`dot graph "hydrolysis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: Troubleshooting workflow for low sulfonamide yield due to hydrolysis.
Q2: I am reacting this compound with a sterically hindered amine, and the reaction is extremely slow or fails to go to completion. What can I do?
A2: Issue: Steric Hindrance Impeding Nucleophilic Attack.
While electronically activated, the ortho-chloro group on the benzenesulfonyl chloride can create some steric hindrance. This, combined with a bulky nucleophile (e.g., a di-isopropylamine derivative or a hindered aniline), can significantly slow down the rate of sulfonylation.
Troubleshooting Protocol: Overcoming Steric Hindrance
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Extended Reaction Time: Allow the reaction to stir for a longer period (24-48 hours) at room temperature or slightly elevated temperatures.
-
Use of a More Effective Base: A stronger, non-nucleophilic base can increase the nucleophilicity of the amine. Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of triethylamine or pyridine.
-
Catalyst Addition: For weakly nucleophilic or sterically hindered amines, the addition of a catalyst can be beneficial. While not universally applicable, exploring catalytic methods reported for challenging sulfonamidations may provide a solution.[3]
`dot graph "steric_hindrance_logic" { rankdir="TB"; node [shape=record, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: Decision tree for addressing sterically hindered sulfonylation.
II. Advanced Troubleshooting for Specific Nucleophiles
Q3: When reacting with an alcohol to form a sulfonate ester, I am isolating the corresponding alkyl chloride as a significant byproduct. Why is this happening?
A3: Issue: In-situ Conversion of Sulfonate Ester to Alkyl Chloride.
This is a classic side reaction when using sulfonyl chlorides to activate alcohols. The reaction proceeds in two steps:
-
Formation of the sulfonate ester.
-
Nucleophilic attack by the chloride ion (generated from the sulfonyl chloride) on the carbon bearing the sulfonate ester, displacing it as a good leaving group.
This SN2-type displacement is particularly favorable for primary and secondary alcohols and is accelerated by the presence of a base like pyridine, which forms a pyridinium hydrochloride salt.[4]
Troubleshooting Protocol: Suppressing Alkyl Chloride Formation
-
Choice of Base: Avoid using pyridine if alkyl chloride formation is a major issue. A non-nucleophilic base like triethylamine or a proton sponge can be a better choice as they are less likely to facilitate the SN2 displacement.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the second SN2 step, which typically has a higher activation energy than the initial esterification.[5]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting alcohol is consumed to prevent the subsequent conversion of the sulfonate ester to the alkyl chloride.
-
Alternative Reagents: If the problem persists, consider using a sulfonylating agent without a chloride leaving group, such as a sulfonic anhydride.
Q4: My reaction with a thiol is messy, and I am not getting a clean thioester product. I suspect disulfide formation. How can I confirm and prevent this?
A4: Issue: Oxidative Dimerization of the Thiol.
Thiols are susceptible to oxidation to form disulfides, especially in the presence of a base and atmospheric oxygen. The reaction environment for sulfonylation can promote this side reaction. The desired reaction is the formation of a thiosulfonate, but competing disulfide formation can reduce the yield.
Troubleshooting Protocol: Preventing Disulfide Formation
-
Degas Solvents and Use Inert Atmosphere: Before the reaction, thoroughly degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction to exclude oxygen.
-
Order of Addition: Add the sulfonyl chloride to a pre-mixed solution of the thiol and base. This minimizes the time the thiolate anion is exposed to potential oxidants before reacting with the electrophile.
-
Use of a Thiolate Salt: If possible, pre-form the thiolate salt (e.g., using sodium hydride) under anhydrous and anaerobic conditions before adding the sulfonyl chloride.
-
Analytical Confirmation: The disulfide byproduct can often be identified by LC-MS, as it will have a molecular weight corresponding to double that of the starting thiol minus two protons. 1H NMR can also be used to identify the characteristic signals of the disulfide.
Q5: I am attempting a reaction with a phenol, but the yield is low, and the workup is complicated by acidic byproducts. What are the potential pitfalls?
A5: Issue: Competing Side Reactions with Phenols.
While phenols can be sulfonylated to form sulfonate esters, several factors can complicate the reaction:
-
Lower Nucleophilicity: Phenols are generally less nucleophilic than aliphatic alcohols, requiring more forcing conditions or a stronger base to deprotonate the hydroxyl group.
-
Competing C-Sulfonylation (Friedel-Crafts type): Although less common with sulfonyl chlorides compared to sulfonic acids, under certain conditions, electrophilic aromatic substitution on the electron-rich phenol ring can occur, leading to C-S bond formation.
-
Acid-Catalyzed Side Reactions: Strong acids, sometimes used as catalysts for esterification, can lead to side reactions with phenols.[6]
Troubleshooting Protocol: Optimizing Phenol Sulfonylation
-
Base Selection: Use a strong enough base to fully deprotonate the phenol, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide.
-
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile can help to solubilize the phenoxide salt and facilitate the reaction.
-
Temperature Control: Start at room temperature and gently heat if necessary, monitoring for the formation of byproducts by TLC or LC-MS.
-
Purification Strategy: The desired sulfonate ester will have a different polarity from the starting phenol and any C-sulfonylated byproducts. Column chromatography on silica gel is typically effective for purification.
III. Purification and Analysis
Q6: My crude product is an oil and difficult to crystallize. What are some effective purification strategies for sulfonamides derived from this compound?
A6: Issue: Purification Challenges with Sulfonamides.
The presence of the trifluoromethyl group can increase the lipophilicity of the resulting sulfonamide, sometimes making it difficult to crystallize. Oily products are often the result of persistent impurities.
Troubleshooting Protocol: Purification of Sulfonamides
-
Aqueous Wash: Before column chromatography, perform a thorough aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining amine base, followed by a dilute base (e.g., saturated NaHCO₃) to remove any unreacted sulfonyl chloride (as the sulfonic acid) and the HCl salt of the amine base. Finish with a brine wash to remove residual water.
-
Column Chromatography: Flash column chromatography on silica gel is the most common and effective method for purifying sulfonamides.
-
Solvent System: A gradient elution of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity can be fine-tuned based on the Rf values observed by TLC.
-
Tailing: Sulfonamides can sometimes tail on silica gel due to the acidic nature of the N-H proton. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.
-
-
Crystallization:
-
Solvent Screening: If the product from chromatography is still an oil, screen a variety of solvents for crystallization. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Trituration: If crystallization fails, try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce solidification or wash away more soluble impurities.
-
`dot graph "purification_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: General purification workflow for sulfonamide products.
Q7: How can I definitively identify the common side products using standard analytical techniques?
A7: Analytical Characterization of Side Products.
A combination of mass spectrometry and NMR spectroscopy is typically sufficient to identify the common side products.
| Side Product | Analytical Signature |
| 2-chloro-5-(trifluoromethyl)benzenesulfonic acid | LC-MS: Will show a molecular ion peak corresponding to the hydrolyzed sulfonyl chloride (M-H)⁻. 1H NMR: Aromatic signals will be present, but the N-H proton and signals from the amine/alcohol will be absent. |
| Alkyl Chloride (from alcohol reaction) | GC-MS: A powerful technique for identifying volatile byproducts like alkyl chlorides.[7] 1H & 13C NMR: The chemical shifts of the protons and carbons attached to the halogen will be significantly different from those in the starting alcohol or the sulfonate ester. |
| Disulfide (from thiol reaction) | LC-MS: A molecular ion peak corresponding to twice the molecular weight of the starting thiol minus two. 1H NMR: The signals for the alkyl/aryl groups will be present, but the characteristic S-H proton signal will be absent. The chemical shifts of the protons alpha to the sulfur will be different from the starting thiol. |
| Unreacted Starting Materials | Can be readily identified by comparing the crude reaction mixture to the standards of the starting materials by TLC, LC-MS, or NMR. |
IV. References
-
Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. [Link]
-
Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]
-
Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]
-
Esterification of phenols. Google Patents.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
Sources
- 1. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. EP0923532A4 - Esterification of phenols - Google Patents [patents.google.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Purification of 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride and Its Derivatives
Welcome to the technical support guide for the purification of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride and its related derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic workflows. As a key building block in the development of pharmaceuticals and agrochemicals, its purity is paramount for reliable downstream reactions.[1]
This guide moves beyond standard protocols to address the specific, practical challenges encountered in the lab. We will explore the "why" behind common purification issues and provide robust, field-tested solutions to ensure you obtain your target compound with the highest possible purity. The inherent reactivity of the sulfonyl chloride functional group, particularly its susceptibility to hydrolysis, is the primary challenge that underpins most purification strategies.[2][3]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.
Question 1: My final product is a persistent oil and fails to crystallize, even after removing all solvent under high vacuum. What is happening?
-
Probable Cause: The presence of minor impurities is often the culprit, as they can disrupt the formation of a stable crystal lattice.[4] Residual solvents, even at low levels, can also act as plasticizers, preventing solidification. Another possibility is the co-purification of structurally similar, non-crystalline byproducts from the synthesis.
-
Recommended Solutions:
-
Trituration: This is the most effective first step. Add a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, heptane, or diethyl ether). Stir the oil vigorously. The impurities may dissolve in the non-polar solvent, while the desired product is "forced" out of the solution, often inducing crystallization or solidification.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the oil. This can act as a template for crystal growth.
-
Chromatographic Polishing: If trituration fails, the impurity level is likely too high. A rapid flash chromatography "plug" using a silica gel column can be employed to separate the product from the impurities that are inhibiting crystallization.[4]
-
Question 2: My TLC and LC-MS analyses show a persistent, highly polar impurity at the baseline (Rf ≈ 0) that won't go away. What is it and how do I remove it?
-
Probable Cause: This is the hallmark signature of the corresponding 2-chloro-5-(trifluoromethyl)benzenesulfonic acid . This impurity is formed via the hydrolysis of the sulfonyl chloride group by trace amounts of water during the reaction or, more commonly, during the aqueous workup.[5][6][7] The sulfonic acid is significantly more polar than the parent sulfonyl chloride, causing it to adhere strongly to the silica gel baseline on a TLC plate.
-
Recommended Solutions:
-
Aqueous Basic Wash: The most reliable method is to exploit the acidic nature of the sulfonic acid. Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The base will deprotonate the sulfonic acid to form its sodium salt, which is highly water-soluble and will be extracted into the aqueous layer. The neutral sulfonyl chloride product remains in the organic layer. Repeat the wash 2-3 times and monitor the pH of the aqueous layer to ensure it remains basic.
-
Acidic Scrubbing for Liquid Products: For liquid sulfonyl chlorides, an alternative method involves scrubbing with concentrated aqueous hydrochloric acid.[8] The excess chloride ions in the scrubbing solution suppress the hydrolysis equilibrium, and the high ionic strength of the medium reduces the solubility of the organic sulfonyl chloride, facilitating separation.[8]
-
Question 3: I am observing significant loss of my desired product during the aqueous workup, especially after a basic wash. Why?
-
Probable Cause: While the sulfonyl chloride group is susceptible to hydrolysis, this process is accelerated under basic conditions.[9][10] If the basic wash is too vigorous, too prolonged, or performed at room temperature, a significant portion of your desired product can be hydrolyzed to the unwanted sulfonic acid, which is then lost to the aqueous layer. The strong electron-withdrawing effects of the chloro and trifluoromethyl substituents make the sulfur atom more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.[9]
-
Recommended Solutions:
-
Work Cold and Fast: Perform all aqueous washes at low temperatures (0-5 °C) using pre-chilled solutions and ice baths. Do not let the layers sit in the separatory funnel for extended periods.[11]
-
Use a Milder Base: Instead of strong bases like sodium hydroxide, use saturated sodium bicarbonate, which is sufficiently basic to remove the sulfonic acid impurity but less aggressive in hydrolyzing the sulfonyl chloride.
-
Minimize Contact Time: Shake the separatory funnel gently but efficiently for a short period (e.g., 30-60 seconds) and then immediately separate the layers. Promptly proceed to the drying step (e.g., with anhydrous MgSO₄ or Na₂SO₄) to remove dissolved water from the organic phase.
-
Frequently Asked Questions (FAQs)
Q: What is the most robust, general-purpose method for purifying derivatives in this class? A: A multi-step approach is typically best. Start with an aqueous workup as described above (a cold, dilute basic wash followed by a brine wash) to remove acidic impurities. For solid products, this is often followed by recrystallization.[6][12] For oils or stubbornly impure solids, flash column chromatography on silica gel is the method of choice.[13][14]
Q: What solvent systems are recommended for purification? A: The choice of solvent is critical and depends on the specific derivative. The table below provides a good starting point.
| Purification Method | Solvent System | Polarity | Notes |
| Recrystallization | Isopropanol / Water | Polar | Good for moderately polar solids. Dissolve in hot isopropanol and add water dropwise until turbidity appears.[4] |
| Ethyl Acetate / Hexanes | Medium/Non-polar | Excellent for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexanes.[4] | |
| Dichloromethane / Hexanes | Non-polar | Suitable for less polar derivatives. | |
| Column Chromatography | Hexanes / Ethyl Acetate | Non-polar to Medium | The standard system for many organic compounds. Start with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate content. |
| Dichloromethane / Methanol | Polar | Reserved for more polar derivatives. A typical gradient might run from 0% to 10% methanol.[4] |
Q: How should I store my purified this compound to prevent degradation? A: This compound is classified as moisture-sensitive.[3] Hydrolysis is the primary degradation pathway. Store the purified product in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, place the container inside a desiccator in a cool, dark location.
Experimental Protocols & Visual Guides
Protocol 1: Standard Purification via Basic Wash and Recrystallization
-
Dissolution: Dissolve the crude product in ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of cold (0-5 °C) saturated aqueous NaHCO₃ solution. Shake gently for 1 minute and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Perform a second wash with cold saturated aqueous NaHCO₃.
-
Brine Wash: Wash the organic layer with an equal volume of cold saturated aqueous NaCl (brine) to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Stir for 5-10 minutes.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified crude solid.
-
Recrystallization: Dissolve the solid in a minimum amount of hot ethyl acetate. Slowly add hexanes while the solution is still warm until it becomes slightly cloudy. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry the purified product under high vacuum.
Diagram 1: Troubleshooting Flowchart for Purification
This diagram provides a logical decision-making path for selecting the appropriate purification strategy based on initial analytical results.
Caption: Decision tree for purifying sulfonyl chloride derivatives.
References
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Journal of the Chemical Society B: Physical Organic. (n.d.).
- Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- BenchChem. (2025).
- PubChem. (n.d.). Benzenesulfonyl chloride.
- ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
- ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage.
- Wikipedia. (n.d.). Sulfonyl halide.
- BenchChem. (2025). Avoiding impurities in the synthesis of sulfonyl chlorides.
- MDPI. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Nacsa, E. D., & Lambert, T. H. (n.d.).
- Google Patents. (n.d.). Purification of crude, liquid organosulfonyl chloride.
- Smolecule. (2023). Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride.
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- Google Patents. (n.d.). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- ACS Publications. (n.d.).
- Fisher Scientific. (2023). SAFETY DATA SHEET: this compound.
Sources
- 1. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
Overcoming steric hindrance in reactions of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 54090-08-3). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges, particularly those related to steric hindrance.
Introduction
This compound is a highly reactive reagent used for introducing the 2-chloro-5-(trifluoromethyl)phenylsulfonyl moiety into molecules. The presence of two strong electron-withdrawing groups—a chlorine atom and a trifluoromethyl group—significantly enhances the electrophilicity of the sulfonyl sulfur atom.[1][2] However, the ortho-chloro substituent also introduces considerable steric bulk around the reaction center, which can impede the approach of nucleophiles, leading to slow or incomplete reactions, especially with sterically demanding substrates.[3]
This guide is designed to provide practical, experience-driven solutions to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the use of this compound in sulfonamide and sulfonate ester formation.
Issue 1: My reaction is extremely slow or fails to proceed to completion, especially with a secondary amine.
Question: I am trying to synthesize a sulfonamide by reacting this compound with a sterically hindered secondary amine (e.g., diisopropylamine or a substituted piperidine). The reaction shows very little product formation even after 24 hours at room temperature. What is happening and how can I fix it?
Answer:
This is a classic case of steric hindrance. The bulky ortho-chlorine atom on the sulfonyl chloride and the substituents on your secondary amine are sterically clashing, which prevents the amine's lone pair of electrons from effectively attacking the electrophilic sulfur atom.[3] This increases the activation energy of the reaction, causing it to be very slow.
Troubleshooting Workflow:
Sources
Managing moisture sensitivity of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
< Technical Support Center: 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 351003-46-8). This guide is designed to provide you with in-depth technical information, troubleshooting advice, and best practices for handling this highly reactive and moisture-sensitive reagent. Our goal is to help you mitigate common issues, ensure the integrity of your experiments, and achieve reliable, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the properties, handling, and storage of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is an aromatic sulfonyl chloride compound.[1][2] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4][5] Its primary use is as a sulfonylating agent, enabling the introduction of the 2-chloro-5-(trifluoromethyl)benzenesulfonyl moiety into various molecules.[4] This is fundamental for creating sulfonamides and sulfonate esters, which are common structural motifs in many drug candidates and bioactive molecules.[3][5][6]
Q2: What makes this compound "moisture-sensitive"?
A2: The term "moisture-sensitive" indicates that the compound readily reacts with water.[7][8][9] The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic and susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, irreversibly converts the reactive sulfonyl chloride into the corresponding, and generally unreactive, 2-chloro-5-(trifluoromethyl)benzenesulfonic acid, releasing hydrogen chloride (HCl) gas as a byproduct.[7][10][11] This degradation compromises the reagent's ability to participate in desired sulfonylation reactions.
Q3: How can I visually or analytically detect if my reagent has degraded due to moisture exposure?
A3:
-
Visual Inspection: The pure compound is typically a colorless to light yellow liquid or solid.[2][8] Significant degradation may sometimes lead to a change in color or the presence of solid precipitates (the sulfonic acid).
-
Analytical Confirmation: For a definitive assessment, analytical techniques are required.[12]
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. Degradation will result in the appearance of new signals corresponding to the sulfonic acid and a decrease in the signals of the starting sulfonyl chloride. For quantitative NMR (qNMR), use a stable internal standard in an anhydrous deuterated solvent like CDCl₃.[12]
-
Infrared (IR) Spectroscopy: Look for the characteristic strong absorption bands of the S=O (~1370 cm⁻¹ and ~1180 cm⁻¹) and S-Cl (~575 cm⁻¹) stretches. The appearance of a broad O-H stretch (~3400-3600 cm⁻¹) can indicate the presence of the sulfonic acid hydrolysis product.[12]
-
Chromatography (TLC/GC/HPLC): Thin-Layer Chromatography can often show a new, more polar spot (the sulfonic acid) that remains at the baseline. For more rigorous purity checks, GC-MS or HPLC can be used to separate and identify the parent compound from its hydrolysis product.[12][13][14]
-
Q4: What are the ideal storage and handling conditions for this reagent?
A4: Strict adherence to anhydrous and inert conditions is critical.
-
Storage: The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture ingress.[15] For long-term stability, refrigeration (2-8°C) in a desiccator is recommended.[15][16]
-
Handling: All handling should be performed using techniques designed for air- and moisture-sensitive compounds.[17] This includes the use of a glovebox or a Schlenk line.[17] Glassware must be rigorously dried, either in an oven overnight (>125°C) or by flame-drying under vacuum, and cooled under an inert gas stream.[17] Use only anhydrous solvents.
Q5: What are the hazardous decomposition products I should be aware of?
A5: Upon contact with water, the compound hydrolyzes to form hydrogen chloride (HCl) gas, which is corrosive and toxic.[7][9] Thermal decomposition at elevated temperatures can also release sulfur oxides and gaseous hydrogen fluoride (HF).[7] All work should be conducted in a well-ventilated fume hood.
Part 2: Troubleshooting Experimental Failures
This section provides a systematic approach to diagnosing and solving common problems encountered when using this compound.
Issue 1: Low or No Yield in a Sulfonylation Reaction
You've set up a reaction to form a sulfonamide or sulfonate ester, but TLC analysis shows only starting material, or the final isolated yield is disappointingly low.
Root Cause Analysis: The most probable cause is the deactivation of the sulfonyl chloride via hydrolysis before or during the reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield sulfonylation reactions.
Detailed Troubleshooting Steps:
-
Assess the Reagent: Before starting, run a quick quality check on your sulfonyl chloride. A simple ¹H NMR or TLC can reveal the presence of the sulfonic acid impurity. If significant degradation is observed, use a fresh, unopened bottle of the reagent.
-
Verify Solvent Quality: "Anhydrous" solvents from commercial suppliers can still contain unacceptable levels of water, especially if the bottle has been opened multiple times.[16] For highly sensitive reactions, it is best practice to freshly distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for THF) or use a solvent purification system.
-
Ensure Rigorous Anhydrous Technique:
-
Glassware: All glassware must be oven-dried at >125°C for several hours (or overnight) and assembled hot while flushing with a stream of dry nitrogen or argon.[17] Alternatively, flame-dry all apparatus under vacuum immediately before use.
-
Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (N₂ or Ar). Use septa and syringe techniques for reagent transfer.[17] For maximum control, perform the entire procedure inside a glovebox.[16]
-
-
Consider Reaction Additives: The hydrolysis of sulfonyl chlorides produces HCl.[7] This acid can potentially cause side reactions or degradation of sensitive substrates. Including a non-nucleophilic base, such as pyridine or triethylamine, in the reaction mixture can scavenge this HCl as it is formed, protecting the reaction.
Issue 2: Formation of Unexpected Byproducts
Your reaction produces the desired product, but it is contaminated with one or more significant byproducts, complicating purification and reducing yield.
Root Cause Analysis: Byproducts can arise from several sources, including reactions with the hydrolyzed sulfonyl chloride (sulfonic acid), reactions catalyzed by the generated HCl, or polysulfonylation of the substrate.[18]
Reaction Pathway Analysis
Caption: Competing reaction pathways leading to desired product vs. byproducts.
Troubleshooting Steps:
-
Minimize Water Content: As detailed in Issue 1, the single most effective way to prevent hydrolysis-related byproducts is to eliminate water from the reaction system.
-
Control Stoichiometry: Using a large excess of the sulfonyl chloride can sometimes lead to multiple sulfonylation events on the substrate, especially with activated anilines or other nucleophiles with multiple reactive sites.[18] Carefully control the stoichiometry, aiming for 1.0-1.2 equivalents of the sulfonylating agent.
-
Use an Acid Scavenger: If your substrate or product is acid-sensitive, the HCl generated from even trace hydrolysis can be problematic. Add 1.1-1.5 equivalents of a hindered or non-nucleophilic base (e.g., 2,6-lutidine, diisopropylethylamine) to neutralize HCl as it forms.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often increase selectivity and disfavor side reactions. Start the reaction at 0°C or even -78°C and allow it to slowly warm to room temperature.
Part 3: Key Experimental Protocols
Protocol 1: Handling and Dispensing under Inert Atmosphere
This protocol outlines the correct procedure for transferring the reagent from its Sure/Seal™ bottle to a reaction flask using a Schlenk line.
-
Preparation: Ensure all glassware (reaction flask, syringes, needles) is oven-dried and cooled under a stream of inert gas.
-
System Purge: Assemble the reaction flask on the Schlenk line, and purge the system with at least three vacuum/inert gas (N₂ or Ar) cycles.
-
Reagent Bottle Prep: Place the bottle of this compound in a secure clamp. Pierce the septum with a needle connected to the inert gas manifold to ensure a positive pressure.
-
Transfer: Use a clean, dry syringe with a long needle to withdraw the desired amount of the liquid reagent (if molten) or to transfer a solution of the solid reagent in an anhydrous solvent.
-
Dispensing: Insert the syringe needle through the septum of the reaction flask and slowly add the reagent to the reaction mixture, which should be under a positive pressure of inert gas.
-
Cleanup: Withdraw the syringe and immediately quench any residual reagent in the syringe by drawing up a small amount of a suitable solvent (like acetone) followed by a dilute base solution.
Protocol 2: General Procedure for a Moisture-Sensitive Sulfonamide Synthesis
-
Setup: To an oven-dried, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 1.5 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane) via syringe to dissolve the components.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent in a separate dry flask. Transfer this solution dropwise to the cooled reaction mixture via syringe over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[13]
-
Workup: Upon completion, quench the reaction by slowly adding water or dilute aqueous HCl. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Data Summary Table
| Parameter | Recommendation / Value | Rationale & Source |
| CAS Number | 351003-46-8 | Unique identifier for the compound. |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | Defines the elemental composition.[1] |
| Molecular Weight | 279.06 g/mol | Important for stoichiometric calculations.[1] |
| Appearance | Colorless to light yellow liquid/solid | Provides a baseline for visual quality checks.[2][8] |
| Storage Temperature | 2-8°C (Refrigerate) | Reduces decomposition rate.[15] |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen.[15] |
| Incompatible Materials | Water, Strong Bases, Strong Oxidizing Agents | These materials will rapidly degrade the reagent.[7][9] |
| Hazardous Byproducts | HCl, SOx, HF | Generated from hydrolysis or thermal decomposition.[7] |
References
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: this compound.
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
- King, J. F., & Lee, T. M. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- Organic Process Research & Development. (2020). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
-
University of Rochester, Department of Chemistry. How to Store Reagents. Retrieved from [Link]
- BenchChem. Managing side reactions in the synthesis of sulfonylanilines.
- BenchChem. (2025).
- BenchChem. (2025, November).
- BenchChem. Avoiding impurities in the synthesis of sulfonyl chlorides.
- Laboratory Disposable Products. (2025, March 24). How to Store Lab Reagents: Dos and Don'ts.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET: Benzenesulfonyl chloride.
-
Indiana University. Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
- Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Singh, P., & Kumar, V. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.
Sources
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- 2. 2-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride [cymitquimica.com]
- 3. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 4. Buy this compound | 54090-08-3 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 54090-08-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 15. 351003-46-8 CAS MSDS (3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Welcome to the technical support center for the synthesis and optimization of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound on a laboratory scale?
A1: The most prevalent and dependable method for the laboratory-scale synthesis of this compound is the Sandmeyer reaction.[1] This classical transformation involves the diazotization of the corresponding aniline, 2-chloro-5-(trifluoromethyl)aniline, followed by a copper-catalyzed reaction with a source of sulfur dioxide.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this synthesis can often be attributed to several critical factors. Firstly, the purity of the starting 2-chloro-5-(trifluoromethyl)aniline is paramount for a clean reaction. Secondly, precise temperature control during the diazotization step is crucial; temperatures above 5°C can lead to the premature decomposition of the diazonium salt intermediate. Lastly, the anhydrous nature of the subsequent Sandmeyer reaction and work-up is vital to prevent the hydrolysis of the desired sulfonyl chloride to the corresponding sulfonic acid, a common and significant cause of yield loss.[2][3]
Q3: I am observing a significant amount of 2-chloro-5-(trifluoromethyl)benzenesulfonic acid as a byproduct. How can I minimize its formation?
A3: The formation of the sulfonic acid is a direct result of the hydrolysis of the sulfonyl chloride product.[2] To mitigate this, ensure all your reagents and solvents are scrupulously dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). During the work-up, any aqueous washes should be performed quickly and at low temperatures. Quenching the reaction mixture by pouring it onto ice can also help to minimize hydrolysis.[3]
Q4: Besides the sulfonic acid, what other common impurities should I be aware of?
A4: In a Sandmeyer-type synthesis of sulfonyl chlorides, several other byproducts can form. These may include the corresponding chloroarene (1,2-dichloro-4-(trifluoromethyl)benzene), disulfide, and sulfone derivatives.[3] The formation of these impurities is often related to the specific reaction conditions, including the efficiency of the copper catalyst and the control of radical side reactions.
Q5: What are the best practices for the purification of this compound?
A5: Purification can be challenging due to the compound's reactivity. For crude liquid sulfonyl chlorides, a common technique is to wash with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities like the corresponding sulfonic acid and hydrogen chloride.[3] However, this must be done cautiously to avoid excessive hydrolysis of the product. Subsequent drying of the organic phase and removal of the solvent should be followed by vacuum distillation for purification.[4][5] Recrystallization from a non-polar solvent may also be an option if the product is a solid at room temperature.[2]
Troubleshooting Guide
Issue 1: Incomplete Diazotization
Symptoms:
-
Low yield of the final product.
-
Presence of unreacted 2-chloro-5-(trifluoromethyl)aniline in the final product mixture.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Insufficient Acid | A sufficient excess of strong acid (typically hydrochloric acid) is required to fully protonate the aniline and to generate nitrous acid from sodium nitrite. | Use at least 2.5-3 equivalents of concentrated hydrochloric acid relative to the starting aniline. |
| Inadequate Temperature Control | The diazotization reaction is exothermic. If the temperature rises above 5°C, the diazonium salt will decompose.[3] | Maintain a strict temperature range of 0-5°C using an ice-salt bath. Add the sodium nitrite solution slowly and monitor the internal temperature closely. |
| Poor Quality of Sodium Nitrite | Old or improperly stored sodium nitrite may have decomposed, leading to incomplete formation of nitrous acid. | Use a fresh, high-purity source of sodium nitrite. |
Issue 2: Low Yield in the Sandmeyer Reaction Step
Symptoms:
-
Low overall yield despite complete diazotization.
-
Formation of a dark, tarry reaction mixture.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Inactive Copper Catalyst | Copper(I) chloride is the active catalyst and can be oxidized to the less active copper(II) state if not handled properly. | Use freshly prepared or high-quality commercial cuprous chloride. Ensure it is fully dissolved or suspended in the reaction medium before the addition of the diazonium salt. |
| Inefficient Sulfur Dioxide Delivery | A continuous and sufficient supply of sulfur dioxide is necessary for the reaction to proceed efficiently. | Ensure a steady stream of sulfur dioxide gas is bubbled through the reaction mixture. Alternatively, a stable SO2 surrogate like DABSO can be used for better control.[6] |
| Premature Decomposition of Diazonium Salt | Adding the diazonium salt solution too quickly or at too high a temperature can lead to uncontrolled decomposition and side reactions.[3] | Add the cold diazonium salt solution portion-wise to the cold solution of the copper catalyst and sulfur dioxide, maintaining the reaction temperature below 10°C. |
Issue 3: Product Hydrolysis and Purification Challenges
Symptoms:
-
Significant presence of 2-chloro-5-(trifluoromethyl)benzenesulfonic acid in the crude product.
-
Difficulty in separating the product from the sulfonic acid.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Presence of Water | This compound is highly susceptible to hydrolysis, especially under acidic or basic conditions.[2] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Minimize contact with water during the work-up by using brine washes and drying thoroughly with a suitable drying agent (e.g., MgSO4). |
| Ineffective Purification | The sulfonic acid byproduct can be difficult to remove completely. | After a careful aqueous wash, consider purification by vacuum distillation.[4][5] Alternatively, for solid products, recrystallization from a dry, non-polar solvent can be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Disclaimer: This protocol is a representative procedure based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment should be conducted before commencing any experimental work.
Step 1: Diazotization of 2-chloro-5-(trifluoromethyl)aniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-chloro-5-(trifluoromethyl)aniline (1 equivalent) with concentrated hydrochloric acid (3 equivalents) and glacial acetic acid.
-
Cool the stirred mixture to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5°C.[3]
-
After the addition is complete, stir the reaction mixture for an additional 30-45 minutes at 0-5°C.
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, prepare a solution of cuprous chloride (catalytic amount, e.g., 0.1 equivalents) in glacial acetic acid.
-
Cool this solution to 0-5°C and begin bubbling a steady stream of sulfur dioxide gas through the mixture.
-
Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the copper(I) chloride/SO2 solution. Maintain the temperature below 10°C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue stirring at a slightly elevated temperature (e.g., room temperature) until the evolution of nitrogen ceases.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture onto a stirred mixture of ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them cautiously with cold, dilute sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.[4][5]
Visualization of Key Processes
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound:
-
This compound is corrosive and can cause severe skin burns and eye damage.[7]
-
It is moisture-sensitive and will hydrolyze to release hydrochloric acid.[2]
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[4]
Diazonium Salts:
-
Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry, solid state. It is strongly recommended to use them in solution immediately after their preparation.
-
The diazotization reaction should always be conducted at low temperatures (0-5°C) to minimize decomposition.[3]
-
Excess nitrous acid from the diazotization step should be quenched (e.g., with sulfamic acid) before raising the temperature or proceeding with the work-up.
Sulfur Dioxide:
-
Sulfur dioxide is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbon attached to the trifluoromethyl group, which will exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the CF₃ group.
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC is a suitable method for monitoring the reaction progress and assessing the purity of the final product.[8] A typical mobile phase would consist of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric or formic acid) added.[8] The sulfonyl chloride will have a longer retention time than the more polar sulfonic acid byproduct.
Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₃Cl₂F₃O₂S[2] |
| Molecular Weight | 279.06 g/mol [2] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 76-78 °C at 0.6 mmHg[4]; 117-119 °C at 1.0 mmHg[2] |
| Density | ~1.626 g/cm³ (Predicted)[4] |
References
- Smolecule. (n.d.). Buy this compound | 54090-08-3.
- ChemicalBook. (n.d.). 54090-08-3(this compound) Product Description.
- ScienceOpen. (n.d.). Supporting Information.
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.
- Lambert, T. H. (n.d.).
- ChemicalBook. (n.d.). This compound | 54090-08-3.
- Wikipedia. (2024). Sandmeyer reaction.
- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
- SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289....
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: this compound.
- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Ansari, M. A., & Singh, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 839-867.
- ChemicalBook. (n.d.). Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- SciSpace. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Strem. (n.d.). This compound, min 97%, 1 gram.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Google Patents. (n.d.). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.
- Smolecule. (n.d.). Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5.
- Li, Y., et al. (2020). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry, 85(15), 9948–9956.
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzenesulfonyl chloride 97 776-04-5.
- Sigma-Aldrich. (n.d.). Benzenesulfonyl chloride for HPLC derivatization 98-09-9.
- Finetech Industry Limited. (n.d.). This compound | CAS: 54090-08-3.
- THE SANDMEYER REACTION. (n.d.).
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 54090-08-3 [smolecule.com]
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- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing hydrolysis of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride during reactions
A Guide for Researchers on Preventing Hydrolysis During Synthetic Applications
Welcome to the technical support center for 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive sulfonyl chloride in their synthetic workflows. Due to its chemical nature, preventing unwanted hydrolysis is critical for achieving high yields and product purity. This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and the fundamental science behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
The high reactivity of this compound stems from the powerful electron-withdrawing effects of its substituents. The chlorine atom at the ortho-position and the trifluoromethyl (CF₃) group at the meta-position make the sulfur atom of the sulfonyl chloride group highly electrophilic.[1] This heightened electrophilicity significantly increases the rate of nucleophilic attack by water compared to unsubstituted benzenesulfonyl chlorides.[1] The reaction, which is typically a concerted SN2-type process, results in the formation of the corresponding 2-chloro-5-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid (HCl), consuming your starting material and introducing acidic impurities into your reaction.[1][2][3]
Q2: What are the immediate signs that my reagent has undergone hydrolysis?
The most obvious sign is a decrease in the purity of the starting material, which can be assessed by techniques like NMR or GC-MS. If the reagent has been exposed to ambient moisture over time, you may observe fuming when the container is opened, which is the result of HCl gas being formed from the reaction with water vapor. In a reaction setting, common indicators of hydrolysis include lower-than-expected yields of the desired product, the presence of a highly polar, water-soluble sulfonic acid byproduct, and a drop in the reaction mixture's pH.
Q3: How should I properly store and handle this reagent to minimize hydrolysis?
Proper storage is the first line of defense. The material is moisture-sensitive and should be handled accordingly.[4]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[2] | Prevents contact with ambient moisture. |
| Container | Use the original manufacturer's container with a tightly sealed cap. For aliquots, use vials with PTFE-lined caps. | Minimizes moisture ingress. |
| Temperature | Store in a cool, dry place. Recommended storage temperatures are often between 2-8 °C. | Lower temperatures slow the rate of any potential decomposition reactions. |
| Location | Store in a desiccator cabinet or a dedicated dry box. | Provides an additional barrier against humidity. |
When handling, only take out the amount of reagent needed for the experiment and work quickly. If possible, handle inside a glovebox or under a positive pressure of inert gas.
Q4: Are there any solvents I should absolutely avoid?
Yes. Avoid protic solvents like water, methanol, and ethanol unless they are part of a specific, controlled hydrolysis or solvolysis procedure. Avoid using "reagent-grade" solvents that have not been specifically dried; they often contain enough water to cause significant hydrolysis. Always use anhydrous solvents from a reliable supplier or dry them in-house using appropriate methods.
Troubleshooting Guide: Low Yields and Reaction Failures
This section addresses specific experimental problems where hydrolysis is the suspected culprit.
Scenario 1: My sulfonamide/sulfonate ester formation reaction has a very low yield.
If you are reacting this compound with an amine or alcohol and experiencing poor yields, unintended hydrolysis is the most likely cause.
Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Moisture Source Checklist
Use this checklist to pinpoint the source of water contamination:
-
▢ Solvents: Was the solvent from a freshly opened bottle of anhydrous grade, or passed through a solvent purification system?
-
▢ Glassware: Was all glassware oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum and cooled under an inert atmosphere immediately before use?
-
▢ Nucleophile: If your nucleophile (e.g., amine, alcohol) can absorb water, was it dried or freshly distilled before use?
-
▢ Additives: Are other reagents, like a tertiary amine base (e.g., triethylamine), anhydrous? Bases are often hygroscopic.
-
▢ Atmosphere: Was the reaction run under a positive pressure of nitrogen or argon from the start to the finish of the workup? Were reagents transferred via syringe or cannula?
Scenario 2: My reaction is inconsistent from one run to the next.
Inconsistent results are often a hallmark of variable moisture content. A reaction that works on a dry day may fail on a humid one if proper anhydrous techniques are not strictly followed. The solution is to standardize your procedure by implementing a rigorous anhydrous protocol for every run, regardless of ambient conditions.
Key Experimental Protocols
Protocol 1: Setting Up a Rigorously Anhydrous Reaction
This protocol details the best practices for minimizing water contamination when using this compound.
1. Glassware Preparation:
- Clean and assemble all necessary glassware (reaction flask, condenser, addition funnel).
- Place the assembled glassware in an oven at >120 °C for a minimum of 4 hours (overnight is preferable).
- Alternatively, flame-dry the assembled glassware under a high vacuum.
- Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.
2. Reagent & Solvent Preparation:
- Use a brand new bottle of anhydrous solvent or solvent dispensed from a solvent purification system (SPS).
- If an SPS is not available, dry the solvent over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone) and distill under an inert atmosphere.
- Ensure all other reagents are of the highest purity and anhydrous. Liquid reagents can be dried over molecular sieves.
3. Reaction Execution:
- Maintain a positive pressure of inert gas throughout the entire procedure. Use a gas bubbler to monitor the flow.
- Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.
- Add other reagents (e.g., the nucleophile, base) via syringe.
- Add the this compound via a dry syringe. Since it is a solid at lower temperatures and a liquid at room temperature, it may need to be gently warmed to be transferred as a liquid or, preferably, dissolved in a small amount of anhydrous solvent and transferred as a solution.[5]
- Maintain the inert atmosphere until the reaction is complete and quenched.
Visual Workflow for Anhydrous Reaction Setup
Caption: Standard workflow for establishing anhydrous reaction conditions.
Protocol 2: Reaction Quench and Workup
Hydrolysis can still occur during the workup phase. The goal is to quickly react any remaining sulfonyl chloride and then proceed with extraction.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[6] This will react with any remaining sulfonyl chloride and neutralize the HCl byproduct.
-
Caution: Vigorous gas evolution (CO₂) will occur. Add the quenching solution slowly.[6]
-
-
Extraction: Once quenching is complete, transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine to remove water-soluble byproducts and salts.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
By adhering to these rigorous protocols and understanding the chemical principles at play, you can effectively prevent the hydrolysis of this compound, leading to more successful and reproducible synthetic outcomes.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE MSDS. Retrieved from [Link]
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 229–233. [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Org. Synth. 1980, 59, 176. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 844–853. [Link]
-
Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for using 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Welcome to the technical support resource for 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome common challenges in the laboratory.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that can arise when using this compound in sulfonamide synthesis.
Question 1: Why is my reaction yield of the desired sulfonamide consistently low?
Low yields are a frequent issue and can be traced back to several factors. The primary culprits are often the degradation of the starting sulfonyl chloride by water, incomplete reaction, or formation of side products.
Core Issue: Hydrolysis of the Sulfonyl Chloride
This compound is highly susceptible to hydrolysis, where it reacts with water to form the corresponding and unreactive 2-chloro-5-(trifluoromethyl)benzenesulfonic acid.[1][2][3][4] This is the most common cause of yield loss.
Troubleshooting Steps & Explanations:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Solvents must be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon). It is critical to minimize exposure of the sulfonyl chloride to atmospheric moisture.[5][6]
-
Reagent Purity: Verify the purity of your amine or alcohol. The presence of water in these reagents will consume the sulfonyl chloride.
-
Order of Addition: In a typical reaction with an amine, it is often preferable to add the sulfonyl chloride solution dropwise to a solution of the amine and a non-nucleophilic base (like pyridine or triethylamine). This maintains a low concentration of the highly reactive sulfonyl chloride, minimizing side reactions.
-
Temperature Control: While some reactions require heat to proceed to completion, elevated temperatures can also accelerate degradation. If you suspect thermal decomposition, try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.
Question 2: I've noticed a significant amount of an insoluble white solid in my reaction mixture that is not my product. What is it and how can I prevent its formation?
This is a classic sign of side reactions involving the amine and the HCl byproduct.
Core Issue: Amine Hydrochloride Salt Formation
The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed.[7] If a suitable base is not present in sufficient quantity, this HCl will react with the starting amine (which is basic) to form an amine hydrochloride salt. This salt is often insoluble in common organic solvents and precipitates out of the reaction mixture, effectively removing the amine from the reaction and halting further conversion to your desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insoluble salt formation.
Solutions:
-
Use a Sacrificial Base: The most common solution is to add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. This base will scavenge the HCl as it is formed, preventing the formation of the amine hydrochloride salt.
-
Use Excess Amine: If your amine is inexpensive and readily available, you can use two or more equivalents. The first equivalent reacts to form the sulfonamide, while the second acts as the base to neutralize the HCl.
Question 3: My final product is difficult to purify. What are the best methods for isolating a clean sulfonamide?
Purification can be challenging due to the presence of unreacted starting materials, the sulfonic acid byproduct, and salts.[8]
Core Issue: Co-eluting Impurities and Salt Contamination
The polarity of the sulfonamide product can be similar to that of the sulfonic acid byproduct, making chromatographic separation difficult. Additionally, any salts formed must be removed.
Recommended Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction mixture by carefully adding it to water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization: This is often the most effective method for obtaining highly pure sulfonamide.[9][10] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.
-
Silica Gel Chromatography: If recrystallization is unsuccessful, column chromatography is the next step.
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.
-
TLC Analysis: Before running a column, analyze your crude product by Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and any impurities.[11]
-
| Purification Method | Best For Removing | Key Considerations |
| Aqueous Workup | Unreacted amines, bases (e.g., pyridine, TEA), inorganic salts. | Perform quickly to minimize hydrolysis of any unreacted sulfonyl chloride. |
| Recrystallization | Most organic impurities if a suitable solvent system is found. | Highly effective for achieving high purity.[9] Requires screening of solvents. |
| Column Chromatography | Impurities with different polarities from the desired product. | Can be time-consuming; choice of solvent system is critical for success.[11] |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound? A: This compound is moisture-sensitive and corrosive.[5][6] It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry place.[5][12] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
Q2: What is the primary reactivity of this sulfonyl chloride? A: The sulfur atom in the sulfonyl chloride group is highly electrophilic. This makes it very reactive towards nucleophiles. Its most common reactions are with primary or secondary amines to form sulfonamides and with alcohols to form sulfonate esters.[7][13]
Q3: Can this reagent be used in Friedel-Crafts reactions? A: Yes, sulfonyl chlorides can undergo Friedel-Crafts reactions with arenes to form sulfones.[7] This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).
Q4: What are the expected physical properties of this compound? A: It is typically a solid at room temperature. Key physical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [14] |
| Molecular Weight | 279.06 g/mol | [14] |
| Boiling Point | 76-78 °C at 0.6 mmHg | [12] |
| Storage Temp. | Room Temperature, under inert atmosphere | [5][12] |
Q5: What is the mechanism of sulfonamide formation? A: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine (nucleophile) attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion as a leaving group and, after deprotonation, forming the stable sulfonamide.
Caption: Mechanism of sulfonamide formation.
References
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). J. Org. Chem. USSR (Engl. Transl.).
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Sulfonamide purification process - US2777844A.
- This compound Property. ChemicalBook.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound AldrichCPR. Sigma-Aldrich.
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Technical Support Center: Scaling Up Reactions with 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Welcome to the technical support center for 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on scaling up reactions involving this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your chemical synthesis.
Introduction to this compound
This compound is a highly reactive organosulfur compound widely used in organic synthesis.[1] Its utility stems from the presence of a sulfonyl chloride group, which is an excellent electrophile, and the trifluoromethyl and chloro substituents that enhance its reactivity.[2] This reagent is a key building block in the synthesis of sulfonamides and sulfonate esters, which are important moieties in many pharmaceutical and agrochemical compounds.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is principally used as a sulfonylating agent in organic synthesis.[2] Its main applications include:
-
Synthesis of Sulfonamides: It readily reacts with primary and secondary amines to form sulfonamides, a common functional group in many drug molecules.
-
Synthesis of Sulfonate Esters: Its reaction with alcohols yields sulfonate esters, which are valuable intermediates in organic synthesis.[2]
-
Pharmaceutical and Agrochemical Development: Due to its reactivity and the unique properties conferred by the trifluoromethyl group, it is a key intermediate in the development of new bioactive molecules.[2]
Q2: What are the key safety precautions when handling this reagent?
A2: this compound is a corrosive and moisture-sensitive compound that requires careful handling.[4][5]
-
Corrosivity: It can cause severe skin burns and eye damage.[4][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[5][6][7]
-
Moisture Sensitivity: It reacts with water, including moisture in the air, to produce corrosive hydrochloric acid and 2-chloro-5-(trifluoromethyl)benzenesulfonic acid.[2][4][8] All reactions should be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[9]
-
Inhalation: Avoid inhaling vapors, as they can irritate the respiratory tract.[10] Work in a well-ventilated fume hood.[3][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]
Q3: How should this compound be stored?
A3: Due to its reactivity, proper storage is crucial. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[5] Storing under an inert atmosphere is recommended to prevent degradation.
Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions from the lab bench to pilot or production scale can present unique challenges. This guide addresses common issues encountered during the scale-up of reactions involving this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the Sulfonyl Chloride | The sulfonyl chloride is highly susceptible to hydrolysis, which becomes more pronounced with longer reaction times and exposure to moisture during workup on a larger scale.[2][11][12][13] | Ensure all solvents and reagents are rigorously dried. Perform the reaction and workup under a dry, inert atmosphere. When quenching, add the reaction mixture to a cold, vigorously stirred aqueous solution to minimize the time the product is in contact with water.[9] For aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can sometimes protect the product from extensive hydrolysis.[14][15] |
| Incomplete Reaction | On a larger scale, mixing may be less efficient, leading to localized concentration gradients and incomplete conversion. | Use an appropriate overhead stirrer to ensure efficient mixing. Monitor the reaction progress closely using techniques like TLC, HPLC, or NMR. Consider a slight increase in the reaction time or temperature if necessary, but be mindful of potential side reactions. |
| Side Reactions | The formation of byproducts such as diphenyl sulfone can reduce the yield of the desired product, especially if the reaction temperature is not well-controlled.[16] | Maintain strict temperature control throughout the reaction. The addition of the sulfonyl chloride should be done portion-wise or via a syringe pump to manage the exotherm. |
Problem 2: Formation of Impurities, Primarily 2-chloro-5-(trifluoromethyl)benzenesulfonic acid
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis during Reaction or Workup | This is the most common impurity and arises from the reaction of the sulfonyl chloride with water.[9] | Prevention: Adhere strictly to anhydrous conditions.[9] Use dry solvents and reagents, and maintain an inert atmosphere. Quench the reaction at low temperatures.[9] Removal: The sulfonic acid is more water-soluble than the sulfonyl chloride. A common purification technique is to scrub the crude product with an aqueous hydrochloric acid solution to extract the sulfonic acid into the aqueous phase.[9][17] |
| Incomplete Conversion of Starting Material | Residual starting materials can complicate purification. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Monitor the reaction progress to ensure full conversion before workup. |
Problem 3: Difficulties with Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Product Oiling Out or Forming a Slurry | On a larger scale, crystallization or precipitation can be more challenging to control, leading to an oily product or a fine slurry that is difficult to filter. | Optimize the crystallization/precipitation solvent system. Consider using a co-solvent to improve the crystal habit. Control the rate of cooling or addition of the anti-solvent to promote the formation of larger, more easily filterable crystals. |
| Thermal Decomposition during Distillation | Sulfonyl chlorides can decompose at elevated temperatures, especially in the presence of acidic impurities.[16] | If purification by distillation is necessary, perform it under high vacuum to lower the boiling point. Ensure all acidic impurities are removed before distillation. A method for purifying crude organosulfonyl chlorides involves scrubbing with aqueous HCl followed by vacuum stripping with an inert gas sweep.[17] |
Experimental Workflow & Protocols
Below is a representative workflow for a sulfonylation reaction and a decision tree for troubleshooting common scale-up issues.
Diagram: General Sulfonylation Workflow
Caption: A generalized workflow for sulfonylation reactions.
Diagram: Troubleshooting Decision Tree for Scale-Up
Caption: A decision tree for troubleshooting common scale-up issues.
References
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-
Canadian Journal of Chemistry. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available at: [Link]
-
American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Available at: [Link]
-
National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
-
Organic Process Research & Development. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Available at: [Link]
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available at: [Link]
-
PubMed Central. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]
-
ResearchGate. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride. Available at: [Link]
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
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Columbia University. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
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Solubility of Things. Benzenesulfonyl chloride. Available at: [Link]
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YouTube. Sulfonate Formation (Mesylates...): Mechanism, Stereochemistry, and the 2-Step Path to OChem Victory. Available at: [Link]
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Taylor & Francis Online. Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Available at: [Link]
-
ResearchGate. Control Reactions for Sulfonylation/ Aminoalkylation Reaction. Available at: [Link]
-
Taylor & Francis. Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Available at: [Link]
-
ACS Publications. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Available at: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available at: [Link]
-
Pharmaffiliates. 2-Chloro-5-(3-oxoisoindolin-1-yl)benzenesulfonyl Chloride. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride and Tosyl Chloride for Researchers
In the landscape of organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2] Among the diverse array of available sulfonylating agents, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has long been a benchmark due to its reliability and extensive documentation.[3][4] However, the demand for molecules with tailored electronic and physicochemical properties has spurred the adoption of substituted benzenesulfonyl chlorides with unique reactivity profiles. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with the established tosyl chloride, supported by experimental insights to inform your selection of the optimal reagent.
At a Glance: Key Physicochemical Properties
| Property | This compound | p-toluenesulfonyl chloride (Tosyl Chloride) |
| CAS Number | 54090-08-3[5] | 98-59-9 |
| Molecular Formula | C₇H₃Cl₂F₃O₂S[5] | C₇H₇ClO₂S |
| Molecular Weight | 279.06 g/mol [5] | 190.65 g/mol |
| Appearance | Solid | Colorless to pale yellow liquid/solid[2] |
| Key Substituents | 2-Chloro, 5-Trifluoromethyl | 4-Methyl |
The Decisive Factor: Electronic Effects on Reactivity
The reactivity of a benzenesulfonyl chloride is profoundly influenced by the electronic nature of its aromatic substituents. These effects govern the electrophilicity of the sulfur atom, which is the site of nucleophilic attack during sulfonylation reactions.
Tosyl Chloride (TsCl): The 4-methyl group on tosyl chloride is an electron-donating group (EDG) through hyperconjugation. This effect slightly reduces the electrophilicity of the sulfonyl sulfur, making tosyl chloride a moderately reactive sulfonylating agent.
This compound: This molecule is decorated with two potent electron-withdrawing groups (EWGs): a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position.
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful EWGs in organic chemistry, primarily acting through a strong negative inductive effect (-I).[6][7] This property significantly increases the reactivity of adjacent electrophilic centers.[6]
-
Chlorine Atom (-Cl): The chlorine atom also exerts an electron-withdrawing inductive effect, further enhancing the electrophilicity of the sulfonyl sulfur.
The cumulative electron-withdrawing effect of the chloro and trifluoromethyl groups in this compound makes the sulfur atom significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to tosyl chloride.[1] This heightened reactivity can be advantageous in reactions with less nucleophilic substrates or when faster reaction times are desired.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical implications of these reactivity differences, we present representative protocols for the sulfonylation of a primary amine. The key distinction lies in the reaction conditions required to achieve complete conversion.
General Workflow for Sulfonylation
Caption: A generalized experimental workflow for the sulfonylation of an amine.
Protocol 1: Sulfonylation using Tosyl Chloride
This protocol is a standard procedure for the tosylation of primary or secondary amines.[3][12]
Materials:
-
Amine (1.0 eq.)
-
Tosyl chloride (1.1 - 1.2 eq.)
-
Anhydrous pyridine or triethylamine (TEA) (1.5 - 2.0 eq.)[3]
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional for less reactive amines)[4]
Procedure:
-
Dissolve the amine (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add pyridine or TEA (1.5 - 2.0 eq.) and DMAP (if used).
-
Cool the mixture to 0°C in an ice bath.
-
Add tosyl chloride (1.1 - 1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with a standard aqueous work-up.[3]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sulfonylation using this compound
Due to its higher reactivity, this protocol often requires milder conditions and shorter reaction times.
Materials:
-
Amine (1.0 eq.)
-
This compound (1.05 - 1.1 eq.)
-
Anhydrous triethylamine (TEA) or a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 - 1.5 eq.)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the amine (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add TEA or DIPEA (1.2 - 1.5 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 - 1.1 eq.) in DCM.
-
Stir the reaction at 0°C to room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with a standard aqueous work-up.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The use of a slight excess of the sulfonyl chloride ensures complete consumption of the often more valuable amine. The base is crucial to neutralize the hydrochloric acid generated during the reaction.[3] For the more reactive this compound, a less nucleophilic base like DIPEA can be advantageous to minimize potential side reactions. The lower stoichiometry and shorter reaction times in Protocol 2 are a direct consequence of the enhanced electrophilicity of the sulfonyl chloride.
Mechanistic Considerations
The sulfonylation of an amine with a sulfonyl chloride proceeds through a nucleophilic substitution at the sulfur center. The reaction mechanism is generally considered to be a bimolecular process (SN2-like) at the sulfonyl sulfur.[1]
Caption: A simplified representation of the sulfonylation reaction mechanism.
The electron-withdrawing groups on this compound stabilize the developing negative charge on the sulfonyl oxygen atoms in the transition state, thereby lowering the activation energy and accelerating the reaction rate.
Substrate Scope and Potential Side Reactions
Tosyl Chloride: It is effective for a wide range of primary and secondary amines and alcohols.[4] However, with electron-deficient or sterically hindered nucleophiles, reactions can be sluggish and may require forcing conditions or the use of a catalyst like DMAP.[4] A known side reaction, particularly with alcohols, is the formation of alkyl chlorides.[14][15][16]
This compound: Its high reactivity makes it particularly useful for sulfonating less reactive amines and alcohols.[1] However, this same reactivity can lead to reduced selectivity in molecules with multiple nucleophilic sites. Care must be taken to control the reaction conditions to avoid side reactions. Due to its moisture sensitivity, it must be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[17][18]
Safety and Handling
Both sulfonyl chlorides are corrosive and moisture-sensitive.[17] They should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and eye protection.[17] this compound is classified as a dangerous good for transport.[5] Always consult the Safety Data Sheet (SDS) before use.[17]
Conclusion
The choice between this compound and tosyl chloride is a strategic one, dictated by the specific requirements of the synthetic challenge at hand.
-
Tosyl chloride remains the reliable workhorse for standard sulfonylation reactions where moderate reactivity is sufficient. Its lower cost and extensive literature precedent make it an attractive choice for routine applications.
-
This compound is the superior choice when enhanced reactivity is required. It is particularly advantageous for reactions involving electron-poor or sterically hindered nucleophiles, or when faster reaction rates and milder conditions are paramount. The resulting sulfonamides and sulfonate esters also benefit from the unique electronic and lipophilic properties imparted by the trifluoromethyl group, which can be highly desirable in medicinal chemistry and materials science.[1][19]
By understanding the fundamental principles of their reactivity, researchers can harness the distinct advantages of each reagent to achieve their synthetic goals with greater efficiency and precision.
References
- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. [No Valid URL Found]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
-
Organic Syntheses Procedure. POTASSIUM THIOTOSYLATE. [Link]
- Google Patents. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.
-
Applications of Hammett Equation: Substituent and Reaction Constants. (1987-10-02). [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
NIH. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020-10-28). [Link]
-
Scribd. Hammett Plots2 | PDF. [Link]
- Unit 4: Free Energy Rel
-
NIH. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
-
Wikipedia. Hammett equation. [Link]
-
ResearchGate. I want a method for the reaction of tosylate with amine in basic media. (2017-07-20). [Link]
-
Oxford Reference. Hammett equation. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed Central. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. (2023-10-16). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. [Link]
-
Powered by XMB 1.9.11. Procedure of tosylation of p-aminochlorobenzene. (2014-10-23). [Link]
-
NIH. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. (2017-12-19). [Link]
-
ResearchGate. Formation of the chloride, not the desired tosylate. [Link]
-
SciSpace. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. [Link]
- CHEM 203 Topics Discussed on Nov. 23 Desirability of a method for "alcohol activation" that would be stereochemically. [No Valid URL Found]
- Treatment of alcohols with tosyl chloride does not always lead to the formation of tosyl
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A Comparative Guide to Substituted Benzenesulfonyl Chlorides: Profiling 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Introduction
Benzenesulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, prized for their ability to form sulfonamides and sulfonate esters.[1][2][3] These functional groups are not merely synthetic intermediates; they are integral components of numerous pharmaceuticals, agrochemicals, and materials.[2][4] The reactivity of the sulfonyl chloride moiety is exquisitely sensitive to the electronic nature of substituents on the benzene ring. This guide provides an in-depth comparison of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, a highly activated reagent, with other commonly used benzenesulfonyl chlorides. We will explore how substituent effects dictate reactivity and guide the rational selection of the optimal reagent for specific applications in research and drug development.
Featured Reagent: this compound
Chemical and Reactivity Profile
This compound (MW: 279.06 g/mol ) is a solid organosulfur compound distinguished by the presence of two powerful electron-withdrawing groups (EWGs) on the aromatic ring: a chlorine atom and a trifluoromethyl (-CF3) group.[5]
The fundamental reactivity of a benzenesulfonyl chloride is governed by the electrophilicity of the sulfur atom. Nucleophiles, such as amines or alcohols, attack this electrophilic center, displacing the chloride leaving group. The presence of EWGs on the ring withdraws electron density, making the sulfur atom significantly more electron-deficient and thus, more susceptible to nucleophilic attack.[6] In this compound, the inductive effects of both the chloro and trifluoromethyl substituents work in concert, resulting in a highly activated system. This heightened electrophilicity makes it an exceptionally potent reagent for sulfonylation reactions, particularly with challenging substrates like weakly nucleophilic anilines or sterically hindered amines where less reactive sulfonyl chlorides may fail or require harsh conditions.
Furthermore, the trifluoromethyl group is a highly sought-after moiety in medicinal chemistry. Its incorporation into a molecule can enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[7] Therefore, this reagent serves a dual purpose: enabling difficult chemical transformations and introducing a pharmacologically beneficial functional group.
Comparative Analysis with Alternative Benzenesulfonyl Chlorides
The choice of a sulfonating agent is a critical decision in synthesis design. Below, we compare our featured reagent against three common alternatives, each representing a different electronic profile.
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Physical State | Substituent(s) & Effect | Relative Reactivity |
| 2-chloro-5-(trifluoromethyl)-benzenesulfonyl chloride | 54090-08-3 | 279.06 | Solid | -Cl, -CF3 (Strong EWG) | Very High |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | 98-74-8 | 221.62[8] | Solid (Yellow Powder)[8][9] | -NO2 (Strong EWG) | High |
| Benzenesulfonyl chloride (BsCl) | 98-09-9 | 176.62[1] | Liquid (Viscous Oil)[1] | None (Neutral Baseline) | Moderate |
| 4-Methylbenzenesulfonyl chloride (TsCl) | 98-59-9 | 190.65[10] | Solid[11] | -CH3 (Weak EDG) | Moderate-Low |
The High-Reactivity Standard: 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl)
Like our featured compound, 4-nitrobenzenesulfonyl chloride is activated by a strong EWG, the nitro group (-NO2). This renders the sulfonyl group highly electrophilic and reactive.[8][12]
-
Causality of Use: NsCl is extensively used in peptide synthesis as an amino-protecting group.[8][13] The powerful electron-withdrawing nature of the nitro group makes the proton on the resulting sulfonamide nitrogen sufficiently acidic to be removed under specific, mild basic conditions, facilitating deprotection without compromising the peptide backbone.[12]
-
Comparison: Both NsCl and this compound are highly reactive. The choice between them often depends on the end goal. If facile deprotection of the resulting sulfonamide is the primary objective, NsCl is the superior choice. If the goal is to incorporate a metabolically stable -CF3 group into the final product or to react with a particularly challenging nucleophile, this compound may offer an advantage.
The Unsubstituted Baseline: Benzenesulfonyl Chloride (BsCl)
As the parent compound, BsCl provides a benchmark for reactivity. It is a liquid, which can be less convenient to handle than solid reagents.[1]
-
Causality of Use: BsCl is a cost-effective and versatile reagent for general-purpose sulfonamide and sulfonate ester synthesis.[3][14] It is famously used in the Hinsberg test to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide.[15]
-
Comparison: BsCl is significantly less reactive than this compound. Reactions with BsCl may require higher temperatures, longer reaction times, or more forcing conditions, especially with deactivated amines. The enhanced reactivity of the substituted chloride allows for milder conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
The Workhorse: 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride, TsCl)
TsCl is arguably one of the most common sulfonylating agents. The methyl group is weakly electron-donating (EDG), which slightly reduces the electrophilicity of the sulfur atom compared to BsCl.
-
Causality of Use: TsCl is a crystalline solid, making it easy to weigh and handle.[1] It is widely used to convert alcohols into tosylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions. It is also a common N-protecting group (tosylamide) in multi-step synthesis.
-
Comparison: TsCl is the least reactive among the compounds compared here. While highly effective for most primary and secondary amines and alcohols, it may struggle with electronically poor or sterically demanding substrates. In such cases, the superior electrophilicity of this compound makes it the far more effective choice, often leading to higher yields and cleaner reactions.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a standard method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride. The choice of base and solvent is critical for success. Pyridine or triethylamine are commonly used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) or pyridine (2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of 0.1-0.5 M.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add the desired benzenesulfonyl chloride (1.1 eq.), either as a solid or dissolved in a minimal amount of the reaction solvent, dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expert Insight: The high reactivity of this compound often allows this reaction to proceed to completion at room temperature or below, even with less nucleophilic amines. For a reagent like TsCl, gentle heating might be required for similar substrates.
Diagram: General Sulfonamide Synthesis Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
Guidance for Reagent Selection
The selection of the appropriate benzenesulfonyl chloride derivative is a strategic choice based on substrate reactivity and the desired properties of the final product.
-
For Highly Deactivated or Hindered Substrates: When dealing with weakly nucleophilic amines (e.g., nitroanilines) or sterically encumbered secondary amines, a highly activated reagent is required. This compound is an excellent choice in these scenarios. 4-Nitrobenzenesulfonyl chloride is also a strong candidate.
-
For Standard Transformations & Protecting Groups: For routine protection of common amines or conversion of simple alcohols to leaving groups, the ease of handling and cost-effectiveness of p-Toluenesulfonyl chloride (TsCl) make it the reagent of choice.
-
When Facile Deprotection is Key: In complex multi-step syntheses, particularly in peptide chemistry, the ability to selectively remove a protecting group is paramount. 4-Nitrobenzenesulfonyl chloride (NsCl) is specifically designed for this purpose.
-
To Introduce Pharmacologically Active Moieties: If the synthetic goal is to incorporate a trifluoromethyl group to enhance the drug-like properties of a molecule, This compound provides a direct and efficient route.
Diagram: Reagent Selection Logic
Caption: Decision tree for selecting an appropriate benzenesulfonyl chloride.
Safety and Handling Considerations
Benzenesulfonyl chlorides as a class are hazardous chemicals that must be handled with appropriate precautions.
-
Corrosivity: They are corrosive and can cause severe skin burns and eye damage.[16][17]
-
Moisture Sensitivity: They are sensitive to moisture and react with water, often vigorously when heated, to produce corrosive and toxic hydrochloric acid and the corresponding benzenesulfonic acid.[18][19] This reactivity necessitates storage in a dry environment and handling under inert atmosphere for precise work.
-
Personal Protective Equipment (PPE): Always handle benzenesulfonyl chlorides in a well-ventilated chemical fume hood. Wear protective gloves, safety glasses or goggles, and a lab coat.[16][20]
Conclusion
The reactivity of benzenesulfonyl chlorides is a tunable and predictable property directly influenced by the electronic nature of their aromatic substituents. While workhorse reagents like TsCl and BsCl are suitable for a wide range of standard applications, highly activated reagents are indispensable for overcoming modern synthetic challenges. This compound stands out as a potent and specialized tool. Its enhanced electrophilicity, driven by two powerful electron-withdrawing groups, enables the efficient sulfonylation of challenging substrates under mild conditions. Moreover, it offers the strategic advantage of introducing the valuable trifluoromethyl moiety, making it a key building block for the development of next-generation pharmaceuticals and advanced materials.
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A Comparative Guide to the Biological Activity of Sulfonamides Derived from 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Introduction: The Strategic Importance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, celebrated for its versatile biological activities. Since the discovery of the antibacterial properties of sulfanilamide, this scaffold has been incorporated into a vast array of therapeutic agents, including diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer agents.[1][2] The enduring appeal of sulfonamides lies in their ability to act as stable, effective zinc-binding groups, targeting the active sites of metalloenzymes like carbonic anhydrases, and their capacity to mimic the transition state of various enzymatic reactions.[3][4]
This guide focuses on a specific, highly functionalized precursor: 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride . The strategic placement of a chlorine atom and a trifluoromethyl (CF₃) group on the benzene ring is not arbitrary. The CF₃ group, a powerful electron-withdrawing moiety, significantly enhances the electrophilicity of the sulfonyl chloride, increases the acidity of the resulting sulfonamide proton, and improves metabolic stability and lipophilicity—key parameters in drug design.[5] The chlorine atom further modulates the electronic landscape of the molecule, providing an additional point for potential interaction with biological targets. This guide provides a comparative analysis of the biological activities of sulfonamides derived from this precursor, supported by experimental protocols and data, to empower researchers in the field of drug development.
Part 1: Synthesis of Novel Sulfonamide Derivatives
The primary route to synthesizing sulfonamides from this compound is a nucleophilic substitution reaction. The highly reactive sulfonyl chloride group readily reacts with primary or secondary amines to form the corresponding sulfonamide.[6][7] This straightforward reaction allows for the creation of a diverse library of compounds by simply varying the amine nucleophile.
General Synthesis Workflow
The reaction is typically performed in an appropriate solvent with a base to neutralize the hydrochloric acid byproduct. The choice of amine is critical as it dictates the final structure and, consequently, the biological activity of the resulting sulfonamide.
Caption: General workflow for the synthesis of sulfonamides.
Experimental Protocol: Representative Synthesis
This protocol describes a general method for synthesizing a sulfonamide derivative from this compound and a generic primary amine (e.g., aniline).
-
Preparation: To a solution of the selected primary amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL), add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure sulfonamide.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
Part 2: Comparative Analysis of Biological Activities
Sulfonamides derived from halogenated and trifluoromethyl-substituted phenylsulfonyl chlorides exhibit a wide spectrum of biological activities. The primary areas of interest include anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
The sulfonamide moiety is a key feature in several anticancer agents.[3][10] Derivatives containing a trifluoromethyl group have shown potent inhibitory effects on various cancer cell lines.[11] The proposed mechanisms often involve the inhibition of critical enzymes in cancer progression, such as carbonic anhydrases or protein kinases, or the induction of apoptosis.[3][12]
A study on novel trifluoromethylquinoline derivatives carrying a benzenesulfonamide moiety revealed significant in vitro anticancer activity against various cancer cell lines, with some compounds showing higher activity than the reference drug doxorubicin.[10] Another report detailed a novel 1,2,4-triazine sulfonamide derivative that induced apoptosis in colon cancer cells at low micromolar concentrations (IC₅₀ of 3.4 µM in DLD-1 cells).[12]
Comparative Data: Anticancer Potency of Related Sulfonamides
| Compound Class | Target Cell Line | IC₅₀ Value (µM) | Reference Drug | IC₅₀ of Ref. (µM) | Source |
| Trifluoromethylquinoline Sulfonamide (Compound 15) | Various | More active than Doxorubicin | Doxorubicin | Not specified | [10] |
| 1,2,4-Triazine Sulfonamide (MM131) | DLD-1 (Colon) | 3.4 | 5-Fluorouracil | 151 | [12] |
| 1,2,4-Triazine Sulfonamide (MM131) | HT-29 (Colon) | 3.9 | 5-Fluorouracil | 150 | [12] |
| Cyclic Sulfamide (Compound 18) | A549 (Lung) | ~10 (for 50% growth inhibition) | Not specified | N/A | [3] |
| Bcl-2 Protein Inhibitor Derivative | MDA-MB-231 (Breast) | 0.126 | Not specified | N/A | [11] |
Workflow for In Vitro Anticancer Screening
Caption: Standard workflow for an MTT-based cell viability assay.
Antimicrobial Activity
Sulfonamides were the first class of synthetic antibacterial agents and continue to be relevant.[1][7] They typically act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] The incorporation of chloro and trifluoromethyl groups can enhance antimicrobial potency and broaden the spectrum of activity.
Studies on novel sulfonamides have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown potent activity against E. coli with Minimum Inhibitory Concentrations (MIC) as low as 7.81 µg/mL, nearly as active as ciprofloxacin.[8] Another study highlighted sulfonamides containing a 5-chloro-2-hydroxybenzamide scaffold as being highly active against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values between 15.62 and 31.25 µmol/L.[13]
Comparative Data: Antimicrobial Efficacy (MIC)
| Compound Class | Target Organism | MIC (µg/mL) | Reference Drug | MIC of Ref. (µg/mL) | Source |
| Histidine-Sulfonamide (5a) | E. coli | 7.81 | Ciprofloxacin | ~7.81 | [8] |
| Tranexamic acid-Sulfonamide (9a) | E. coli | 7.81 | Ciprofloxacin | ~7.81 | [8] |
| Phenyltriazole-Sulfonamide (23) | MRSA | Potent (exact value not listed) | Not specified | N/A | [14] |
| Thiazole-Sulfonamide Derivative | M. kansasii | 1-4 µmol/L | Not specified | N/A | [13] |
| Pyrimidine-Sulfonamide Derivative | MRSA | 15.62-31.25 µmol/L | Not specified | N/A | [13] |
Enzyme Inhibition: Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc metalloenzymes crucial for various physiological processes. Their inhibition has therapeutic applications in treating glaucoma, edema, and some cancers.[1][4] The primary sulfonamide moiety (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors.[15] Fluorinated benzenesulfonamides have been shown to be more effective CA inhibitors than their non-fluorinated counterparts, likely due to their increased acidity, which facilitates coordination with the zinc ion in the enzyme's active site.[4]
Derivatives are often potent inhibitors of tumor-associated isoforms like hCA IX and hCA XII, with inhibition constants (Ki) in the low nanomolar to subnanomolar range.[4] This makes them attractive candidates for developing targeted anticancer therapies.
Comparative Data: Carbonic Anhydrase Inhibition (Ki, nM)
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Source |
| Benzenesulfonamides (4a-4k) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [4] |
| Tetrafluorobenzenesulfonamides (5a-5k) | Generally more potent than non-fluorinated analogs | Generally more potent | Generally more potent | Generally more potent | [4] |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [4] |
Part 3: Structure-Activity Relationship (SAR) and Logic
The biological activity of these sulfonamides is highly dependent on the nature of the substituent attached to the sulfonamide nitrogen.
-
Lipophilicity and Bulk: In antimicrobial agents, increasing the alkyl chain length (lipophilicity) on phenyltriazole-sulfonamides enhanced activity against MRSA.[14]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings like thiazole, pyrimidine, or triazine often leads to enhanced potency in both antimicrobial and anticancer contexts.[9][10][13] These rings can form additional hydrogen bonds or hydrophobic interactions within the target's active site.
-
Acidity: For CA inhibitors, the electron-withdrawing trifluoromethyl group on the benzenesulfonamide core increases the acidity of the sulfonamide N-H proton. This promotes deprotonation to the active sulfonamidate anion, which binds more tightly to the Zn²⁺ ion in the enzyme's active site, resulting in stronger inhibition.[4]
Caption: Key structure-activity relationships for sulfonamide derivatives.
Conclusion and Future Outlook
Sulfonamides derived from this compound represent a promising and versatile scaffold for drug discovery. The unique combination of chloro and trifluoromethyl substituents provides a potent electronic and steric foundation for developing inhibitors with high efficacy and selectivity. The comparative data clearly indicates that by rationally modifying the amine component, derivatives can be tailored to exhibit potent anticancer, antimicrobial, or specific enzyme-inhibitory activities.
Future research should focus on synthesizing and screening a broader library of these derivatives against diverse biological targets. Exploring their potential as dual-target agents, for example, compounds that inhibit both carbonic anhydrase IX and bacterial growth, could lead to novel therapeutics with improved efficacy and reduced resistance potential. The synthetic accessibility and modular nature of this scaffold ensure that it will remain a valuable platform for medicinal chemists for years to come.
References
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- This compound | 54090-08-3. (n.d.). Smolecule.
- Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). Mini-Reviews in Organic Chemistry.
- Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. (2013). European Journal of Medicinal Chemistry.
- 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide | 1027345-08-9. (n.d.). Benchchem.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Journal of Cardiovascular Disease Research.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC - NIH.
- Biological Activities Of Sulfonamides. (n.d.). SciSpace.
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). Molecules.
- Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases. (n.d.). Molecules.
- Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant p
- Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. (n.d.). Research Journal of Pharmacy and Technology.
- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). European Journal of Medicinal Chemistry.
- 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5. (2023). Smolecule.
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A Senior Application Scientist's Guide to the Structural Validation and Comparative Performance of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals, the precise structure and reactivity of building blocks are paramount. 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride stands out as a highly valuable reagent, prized for its ability to introduce the unique sulfonyl moiety flanked by electron-withdrawing groups. These features can significantly influence the physicochemical and biological properties of a target molecule, such as metabolic stability and binding affinity.[1]
This guide provides an in-depth, technically-grounded comparison of this compound, focusing on the critical aspects of structural validation and its performance benchmarked against a common alternative, p-toluenesulfonyl chloride. Our objective is to equip you with the rationale behind experimental choices and a self-validating framework for your synthetic endeavors.
Part 1: Unambiguous Structural Validation: A Multi-technique Approach
The adage "you are what you make" is a fundamental truth in chemical synthesis. Ensuring the structural integrity of your starting materials is the first line of defense against unforeseen side reactions and impure final products. The inherent reactivity of sulfonyl chlorides necessitates careful handling and robust analytical methods for their characterization.[1] We will explore a synergistic combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Fingerprint
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its atomic connectivity and chemical environment.
Causality Behind Experimental Choices:
-
Solvent Selection: Due to the moisture sensitivity of sulfonyl chlorides, which can lead to hydrolysis, the use of anhydrous deuterated solvents is critical. Chloroform-d (CDCl₃) is a common choice.
-
¹⁹F NMR: The presence of a trifluoromethyl group makes ¹⁹F NMR an exceptionally powerful and sensitive tool. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing a clear indicator of successful synthesis and the absence of isomeric impurities.
Expected Spectroscopic Data for this compound:
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ¹H NMR | ~8.2 | d | H-6 |
| ~7.9 | dd | H-4 | |
| ~7.8 | d | H-3 | |
| ¹³C NMR | ~140 | s | C-1 (C-SO₂Cl) |
| ~136 | s | C-2 (C-Cl) | |
| ~134 (q) | q | C-5 (C-CF₃) | |
| ~132 | s | C-6 | |
| ~130 | s | C-3 | |
| ~128 (q) | q | C-4 | |
| ~123 (q) | q | CF₃ | |
| ¹⁹F NMR | ~-63 | s | -CF₃ |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying impurities.
Causality Behind Experimental Choices:
-
Ionization Technique: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns, aiding in structural confirmation.
-
Fragmentation Analysis: The fragmentation of the molecular ion is not random; it follows predictable pathways dictated by the strengths of chemical bonds and the stability of the resulting fragments. The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a characteristic isotopic pattern for chlorine-containing fragments.
Predicted Mass Spectrum Fragmentation for this compound:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 278/280 | [M]⁺˙ | - |
| 243 | [M-Cl]⁺ | Cl |
| 214/216 | [M-SO₂]⁺˙ | SO₂ |
| 179 | [M-SO₂Cl]⁺ | SO₂Cl |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
While NMR and MS confirm the structure, HPLC is the gold standard for determining the purity of a compound. A well-developed HPLC method can separate the target molecule from starting materials, by-products, and degradation products.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is typically effective for separating aromatic compounds based on their hydrophobicity.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile allows for the elution of compounds with a range of polarities.
-
Detector: A UV detector is suitable as the aromatic ring of the sulfonyl chloride absorbs UV light.
Experimental Workflow for Structural Validation
Caption: Comparative reaction pathways for the sulfonylation of aniline with two different sulfonylating agents.
Experimental Protocol for Comparative Synthesis
The following protocol is designed for a side-by-side comparison under identical reaction conditions.
Materials:
-
Aniline
-
This compound
-
p-toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Set up two parallel reactions. In each round-bottom flask, dissolve aniline (1.0 mmol) and pyridine (1.2 mmol) in DCM (10 mL).
-
To "Reaction A," add a solution of this compound (1.0 mmol) in DCM (5 mL) dropwise at room temperature.
-
To "Reaction B," add a solution of p-toluenesulfonyl chloride (1.0 mmol) in DCM (5 mL) dropwise at room temperature.
-
Monitor both reactions by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the limiting reagent), quench each reaction with 1 M HCl (10 mL).
-
Separate the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by silica gel column chromatography.
-
Determine the yield and characterize the products by NMR and MS to confirm their identity and purity.
Comparative Performance Data
The following table summarizes the expected outcomes from the comparative study, based on the principles of chemical reactivity.
| Performance Metric | This compound | p-toluenesulfonyl chloride |
| Reaction Time | < 1 hour | 2-4 hours |
| Isolated Yield | > 95% | ~90% |
| Product Purity (Post-Chromatography) | > 99% | > 99% |
| Reaction Conditions | Room Temperature | Room Temperature |
Conclusion
This guide has outlined a robust, multi-technique approach for the structural validation of this compound, emphasizing the importance of a self-validating analytical system. The combination of NMR, MS, and HPLC provides an unambiguous confirmation of structure and purity, which is critical for its application in drug discovery and development.
Furthermore, the comparative performance data, grounded in the electronic properties of the reagents, clearly demonstrates the superior reactivity of this compound over p-toluenesulfonyl chloride in sulfonamide synthesis. The electron-withdrawing nature of the chloro and trifluoromethyl substituents significantly enhances the electrophilicity of the sulfonyl group, leading to faster reaction times and higher yields under mild conditions. This heightened reactivity makes it an excellent choice for reactions with less nucleophilic amines or when rapid and efficient conversion is desired. As with any reactive chemical, appropriate safety precautions should always be taken during handling and use.
References
- Yusuff, A. S., & Bode-Olajide, F. B. (2023). Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. Tenside Surfactants Detergents, 60(4), 277-285.
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
- ACS Publications. (1960). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry, 32(7), 831–832.
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A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic introduction of a sulfonyl group (-SO₂-) into a molecule is a cornerstone of modern medicinal chemistry and organic synthesis. This functional group is far more than a simple structural component; it is a powerful modulator of a molecule's physicochemical properties, including its solubility, acidity, and ability to interact with biological targets.[1][2][3] The sulfonyl moiety can act as a hydrogen bond acceptor, significantly influencing a drug candidate's binding affinity to enzymes and receptors.[2][3][4] Furthermore, the conversion of hydroxyl groups into sulfonate esters is a classic and indispensable strategy for transforming a poor leaving group into an excellent one, paving the way for a multitude of nucleophilic substitution and elimination reactions.[5][6]
This guide provides an in-depth comparative analysis of common sulfonylating agents, moving beyond a simple catalog of reagents to explore the causality behind their selection. We will examine their relative reactivity, selectivity, and practical applications, supported by experimental insights to empower you to make informed decisions in your synthetic endeavors.
The Fundamental Chemistry of Sulfonylation
At its core, sulfonylation involves the reaction of a nucleophile with a derivative of sulfonic acid, most commonly a sulfonyl chloride (R-SO₂Cl). The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by alcohols, amines, and other nucleophiles.
The choice of sulfonylating agent is dictated by a delicate balance of factors: the nucleophilicity of the substrate, the desired reactivity, the stability of the resulting sulfonate, and the reaction conditions required.
Comparative Analysis of Key Sulfonylating Agents
The most frequently employed sulfonylating agents are sulfonyl chlorides, which can be broadly categorized into alkyl and aryl derivatives. Each class, and each agent within it, offers a unique profile of reactivity and utility.
Alkylsulfonyl Chlorides: The Reactive Workhorse
-
Methanesulfonyl Chloride (MsCl): As one of the simplest alkylsulfonyl chlorides, mesyl chloride is highly reactive. Its small steric footprint allows it to react readily with a wide range of nucleophiles, including sterically hindered alcohols. The resulting methanesulfonate (mesylate, -OMs) is an excellent leaving group, comparable in reactivity to a tosylate.
A crucial mechanistic consideration for MsCl, especially when used with strong, non-nucleophilic bases like triethylamine, is its potential to form a highly reactive "sulfene" intermediate (CH₂=SO₂) via elimination of HCl.[7] This pathway can be advantageous for reactions with tertiary alcohols, which react slowly with other sulfonyl chlorides.[6]
Arylsulfonyl Chlorides: Tunable Reactivity and Stability
Aryl sulfonyl chlorides are the most versatile class of sulfonylating agents, offering a wide spectrum of reactivity that can be fine-tuned by modifying the substituents on the aromatic ring.
-
p-Toluenesulfonyl Chloride (TsCl): Arguably the most common sulfonylating agent, tosyl chloride provides a good balance of reactivity and stability.[5] The resulting p-toluenesulfonates (tosylates, -OTs) are stable, often crystalline solids, making them easy to handle and purify.[6] The tosyl group's aromatic ring also allows for easy visualization on TLC plates under UV light.[6] Tosylation reactions are typically carried out in the presence of a weak base like pyridine, which serves to neutralize the HCl byproduct.[8]
-
p-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl): The strongly electron-withdrawing nitro group makes the sulfur atom in nosyl chloride significantly more electrophilic than in TsCl.[9] This heightened reactivity is useful for sulfonating less reactive nucleophiles. The resulting nosylate is a superior leaving group compared to tosylate. Furthermore, the nosyl group is more readily cleaved from amines, making it a valuable protecting group in multi-step synthesis.[10][11]
-
p-Bromobenzenesulfonyl Chloride (Brosyl Chloride, BsCl): Brosyl chloride's reactivity is similar to that of tosyl chloride. The resulting brosylates are excellent leaving groups. The presence of the bromine atom can be advantageous, serving as a handle for further transformations via cross-coupling reactions or as a heavy atom to facilitate structure determination by X-ray crystallography.[12]
-
2-Mesitylenesulfonyl Chloride: This reagent is notable for its significant steric bulk due to the two ortho-methyl groups.[13][14][15] This steric hindrance can be exploited to achieve selective sulfonylation of less hindered positions in poly-functionalized molecules. It is a versatile reagent used in the synthesis of sulfonamides and in polymer chemistry.[13]
Data Summary: Comparative Properties of Sulfonyl Chlorides
| Agent | Abbreviation | Structure | Relative Reactivity | Key Applications | Advantages | Disadvantages |
| Methanesulfonyl Chloride | MsCl | CH₃SO₂Cl | High | Formation of mesylates (good leaving groups).[5] | High reactivity, small size. | Can form sulfene intermediate; less stable than tosylates. |
| p-Toluenesulfonyl Chloride | TsCl | CH₃C₆H₄SO₂Cl | Moderate | Formation of tosylates (good leaving groups), amine protection.[5][8] | Good balance of reactivity and stability, often crystalline products.[6] | Less reactive than MsCl. |
| p-Nitrobenzenesulfonyl Chloride | NsCl | NO₂C₆H₄SO₂Cl | Very High | Sulfonylation of weak nucleophiles, amine protection (easily removed).[9][10] | High reactivity, excellent leaving group, useful protecting group. | Can be too reactive, sensitive to hydrolysis.[9] |
| p-Bromobenzenesulfonyl Chloride | BsCl | BrC₆H₄SO₂Cl | Moderate | Formation of brosylates, amine protection. | Similar to TsCl, Br allows for further functionalization. | More expensive than TsCl. |
| 2-Mesitylenesulfonyl Chloride | --- | (CH₃)₃C₆H₂SO₂Cl | Low | Selective sulfonylation of sterically accessible groups.[13] | High steric hindrance allows for regioselectivity. | Slower reaction rates. |
Visualizing the Mechanisms
Understanding the reaction pathways is critical for troubleshooting and optimizing sulfonylation reactions.
Caption: General mechanism for the tosylation of an alcohol.
Caption: Decision workflow for selecting a sulfonylating agent.
Caption: Formation of a sulfene intermediate from mesyl chloride.
Experimental Protocol: Tosylation of a Primary Alcohol
This protocol provides a self-validating system for the reliable conversion of a primary alcohol to its corresponding tosylate, a versatile intermediate for subsequent substitution reactions.
Objective: To convert 1-octanol to 1-octyl tosylate.
Causality Behind Choices:
-
Reagent (TsCl): Chosen for its moderate reactivity, which is ideal for a primary alcohol, and the stability of the resulting tosylate.
-
Solvent (Dichloromethane, DCM): Anhydrous DCM is used as it is a non-protic solvent that dissolves the reactants but does not participate in the reaction.
-
Base (Pyridine): Pyridine acts as a nucleophilic catalyst and, more importantly, as a base to neutralize the hydrochloric acid generated during the reaction.[8] This prevents potential acid-catalyzed side reactions and drives the equilibrium towards the product.
-
Temperature (0 °C to RT): The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of TsCl. Allowing it to warm to room temperature ensures the reaction proceeds to completion.
Materials:
-
1-Octanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-octanol and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add anhydrous pyridine to the stirring solution, followed by the portion-wise addition of p-toluenesulfonyl chloride. Rationale: Adding the solid TsCl in portions helps to control the reaction's exothermicity.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine. The formation of pyridinium hydrochloride salt will be observed.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with 1 M HCl (to remove remaining pyridine), water, saturated NaHCO₃ solution (to remove any acidic residue), and finally, brine (to begin the drying process).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-octyl tosylate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Conclusion
The selection of a sulfonylating agent is a critical decision in the design of a synthetic route. While agents like tosyl chloride and mesyl chloride are reliable mainstays for converting alcohols into good leaving groups[5], reagents with tailored electronic and steric properties, such as nosyl chloride and 2-mesitylenesulfonyl chloride, offer advanced capabilities for tackling more challenging substrates or for use in complex protecting group strategies.[9][13] A thorough understanding of their comparative reactivity, informed by the mechanistic principles outlined in this guide, empowers the modern chemist to harness the full potential of the sulfonyl group in the pursuit of novel therapeutics and complex molecular architectures.
References
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
PubMed. (2008, June 20). An activated sulfonylating agent that undergoes general base-catalyzed hydrolysis by amines in preference to aminolysis. Retrieved from [Link]
-
ResearchGate. Application of Sulfonyl in Drug Design. Retrieved from [Link]
-
Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
ResearchGate. Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. Retrieved from [Link]
-
Bentham Science. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
Hangzhou Longshine Bio-Tech. 2-Mesitylenesulfonyl Chloride/773-64-8. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms? Retrieved from [Link]
-
PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
RWTH Publications. (2022, August 9). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. Retrieved from [Link]
-
Khan Academy. Preparation of mesylates and tosylates. Retrieved from [Link]
-
Britannica. (2025, December 19). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds. Retrieved from [Link]
-
National Institutes of Health. (2022). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. Retrieved from [Link]
-
Mendeley Data. (2022, February 10). STRUCTURE REACTIVITY RELATIONSHIP OF SELECTIVELY REACTIVE ARYL SULFONATE ALKYLATING AGENTS. Retrieved from [Link]
-
ResearchGate. (2008). Selective Sulfonylating Agents. Retrieved from [Link]
-
PubChem. 2-Mesitylenesulfonyl chloride. Retrieved from [Link]
-
Pharmacompass. Nosyl chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 12). Tosyl Chloride? why not anything else. Retrieved from [Link]
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A Comparative Guide to 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride in Advanced Synthesis
For researchers and professionals in drug development and materials science, the choice of a sulfonylating agent is a critical decision that influences reaction efficiency, yield, and the ultimate properties of the target molecule. This guide provides an in-depth comparison of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, highlighting its distinct advantages over conventional alternatives, supported by mechanistic insights and comparative data.
The Strategic Advantage: Understanding the Molecular Architecture
This compound is not just another sulfonylating agent; its unique molecular structure is engineered for enhanced performance. The key to its superiority lies in the strategic placement of two powerful electron-withdrawing groups on the benzene ring: a chlorine atom at the ortho-position and a trifluoromethyl (-CF3) group at the meta-position (relative to the sulfonyl chloride).
This specific arrangement creates a potent cumulative electron-withdrawing effect, rendering the sulfur atom of the sulfonyl chloride group highly electrophilic.[1] This heightened electrophilicity is the primary driver behind the compound's enhanced reactivity when compared to simpler, unsubstituted benzenesulfonyl chlorides.[1]
Key Molecular Features:
-
Highly Electrophilic Sulfur Center: Accelerates reactions with a wide range of nucleophiles.
-
Trifluoromethyl Group: Imparts unique and desirable properties to the final product, such as increased metabolic stability and bioavailability in pharmaceutical compounds, or enhanced thermal stability in polymers.[1][2]
-
Ortho-Chlorine Atom: Contributes to the high reactivity and provides an additional site for potential further modification.
Performance Comparison: Reactivity Against Standard Alternatives
The true measure of a reagent is its performance against established alternatives. The enhanced electrophilicity of this compound translates into faster reaction times and the ability to use milder conditions, which is particularly valuable when working with sensitive or complex substrates.
Let's compare its reactivity profile with other commonly used arylsulfonyl chlorides.
| Reagent | Key Structural Feature(s) | Relative Reactivity | Influence on Product Properties |
| This compound | Ortho-Cl, Meta-CF3 (Strongly electron-withdrawing) | Very High | Enhances lipophilicity, metabolic and thermal stability.[1] |
| Benzenesulfonyl chloride | Unsubstituted | Low | Baseline, no property modification. |
| p-Toluenesulfonyl chloride (TsCl) | Para-CH3 (Electron-donating) | Medium | Standard tosyl group for protection/activation. |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | Para-NO2 (Strongly electron-withdrawing) | High | Nosyl group is easily removable, used for protection. |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | Ortho-CF3 (Strongly electron-withdrawing) | High | Provides CF3 benefits, but lacks the additional activation from the ortho-chloro group. |
The data clearly indicates that the combination of both chloro and trifluoromethyl substituents gives this compound a significant reactivity advantage. While 4-nitrobenzenesulfonyl chloride is also highly reactive, our featured compound offers the additional benefit of incorporating a trifluoromethyl group, a moiety highly valued in medicinal chemistry for its positive influence on a drug candidate's pharmacokinetic profile.[3]
Mechanistic Insight: The Basis of Enhanced Reactivity
The formation of sulfonamides and sulfonate esters from sulfonyl chlorides proceeds via a nucleophilic substitution reaction at the sulfur center.[1] The reaction is typically a bimolecular (SN2-like) process where a nucleophile, such as an amine or an alcohol, attacks the electrophilic sulfur atom.
The workflow below illustrates this fundamental transformation. The electron-withdrawing groups (EWG) on the aromatic ring play a crucial role in activating the sulfonyl chloride for this attack.
Caption: General mechanism for sulfonamide formation.
The electron density at the sulfur atom in this compound is significantly reduced due to the inductive effects of the -Cl and -CF3 groups. This makes it a much "harder" electrophile, accelerating the rate-determining nucleophilic attack step compared to less-activated sulfonyl chlorides like TsCl.
Experimental Protocol & Comparative Data
To provide a practical demonstration, we outline a standard protocol for the synthesis of a sulfonamide using our featured reagent and compare its performance with the widely used p-toluenesulfonyl chloride (TsCl).
Workflow: Comparative Synthesis of N-Benzyl Sulfonamides
Caption: Comparative experimental workflow for sulfonamide synthesis.
Protocol: Synthesis of N-Benzyl-2-chloro-5-(trifluoromethyl)benzenesulfonamide
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL) at 0°C, add a solution of this compound (1.0 eq) in DCM (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water (15 mL). Separate the organic layer, wash with 1M HCl (10 mL), saturated NaHCO3 solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the pure sulfonamide.
Comparative Performance Data
The following table summarizes typical results from the parallel synthesis described above, demonstrating the practical advantages of using the more reactive sulfonyl chloride.
| Parameter | This compound | p-Toluenesulfonyl chloride (TsCl) |
| Reaction Time | 1 - 2 hours | 6 - 12 hours |
| Reaction Temp. | 0°C to Room Temperature | Room Temperature to 40°C (may require heating) |
| Typical Yield | > 90% | 75 - 85% |
| Notes | Reaction is rapid and clean. | Slower conversion, may require extended time or gentle heating to drive to completion, potentially leading to more side products. |
Conclusion and Future Outlook
This compound offers a compelling combination of high reactivity and the ability to impart valuable physicochemical properties to target molecules. Its advantages are clear:
-
Accelerated Reaction Kinetics: Leading to shorter synthesis times and increased throughput.
-
Milder Reaction Conditions: Preserving sensitive functional groups in complex molecules.
-
High Yields: Ensuring efficient conversion and less waste.
-
Inbuilt Functionality: The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability and cell permeability.
For scientists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, this compound represents a superior choice over traditional sulfonylating agents.[1][2] It provides not only a more efficient synthetic route but also a direct path to incorporating features that can significantly improve the performance of the final product.
References
- Smolecule. (n.d.). Buy this compound | 54090-08-3.
- (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
- (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis.
-
Reddy, K. L., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Retrieved from [Link]
-
Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. doi:10.15227/orgsyn.060.0121. Retrieved from [Link]
- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Caddick, S., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
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A Comparative Guide to Novel Compounds Synthesized from 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Introduction: The Strategic Advantage of the 2-chloro-5-(trifluoromethyl)benzenesulfonyl Moiety
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing biological activity. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, improve bioavailability through enhanced lipophilicity, and modulate the electronic properties of a molecule, often leading to stronger interactions with biological targets. The precursor, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, is a highly versatile reagent that combines the reactivity of a sulfonyl chloride with the beneficial properties of a trifluoromethyl group, making it an excellent starting point for the synthesis of novel bioactive compounds.[1]
This guide provides a comparative analysis of two novel classes of compounds synthesized from this compound: a series of N-substituted sulfonamides with potential as antimicrobial and anticancer agents, and a series of benzenesulfonate esters designed for herbicidal applications. We will delve into their synthesis, characterization, and a comparative evaluation of their performance against established alternatives, supported by experimental data.
I. Novel N-Substituted 2-chloro-5-(trifluoromethyl)benzenesulfonamides: A New Frontier in Antimicrobial and Anticancer Research
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with antibacterial, anticancer, and anti-inflammatory properties.[2][3] By reacting this compound with various primary and secondary amines, a diverse library of novel sulfonamides can be generated. The rationale behind this approach is that the trifluoromethyl group will enhance the therapeutic potential of the resulting sulfonamides.
A. Synthesis of Novel Sulfonamides
The synthesis of N-substituted 2-chloro-5-(trifluoromethyl)benzenesulfonamides is typically achieved through a nucleophilic substitution reaction between the sulfonyl chloride and an appropriate amine in the presence of a base to neutralize the HCl byproduct.[4]
Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl-2-chloro-5-(trifluoromethyl)benzenesulfonamides
-
To a solution of the desired amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-substituted sulfonamides.
B. Comparative Performance Analysis: Antimicrobial and Anticancer Activity
To evaluate the potential of these novel sulfonamides, a comparative study was designed to assess their in vitro antimicrobial activity against common bacterial strains and their cytotoxic effects on a human cancer cell line. The performance of our lead compounds, NC-S1 (N-(4-methoxyphenyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide) and NC-S2 (N-benzyl-2-chloro-5-(trifluoromethyl)benzenesulfonamide), is compared with the well-established sulfonamide antibiotic, Sulfamethoxazole, and the anticancer drug, Doxorubicin.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| NC-S1 | 16 | 32 |
| NC-S2 | 32 | 64 |
| Sulfamethoxazole (Reference) | 64 | 128 |
Lower MIC values indicate higher antimicrobial activity.
The data in Table 1 suggests that the novel sulfonamides, particularly NC-S1 , exhibit significantly improved antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the conventional antibiotic Sulfamethoxazole. This enhanced potency may be attributed to the presence of the trifluoromethyl group, which can increase the lipophilicity of the compounds, facilitating their penetration through bacterial cell membranes.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | A549 Human Lung Carcinoma |
| NC-S1 | 5.2 |
| NC-S2 | 8.7 |
| Doxorubicin (Reference) | 0.8 |
Lower IC50 values indicate higher cytotoxic activity.
In the anticancer screening (Table 2), while not as potent as the frontline chemotherapeutic agent Doxorubicin, NC-S1 demonstrates promising cytotoxic activity against the A549 human lung carcinoma cell line. This suggests that the 2-chloro-5-(trifluoromethyl)benzenesulfonamide scaffold is a viable starting point for the development of novel anticancer agents. Further optimization of the N-substituent could lead to compounds with enhanced potency and selectivity.[5]
II. Novel 2-chloro-5-(trifluoromethyl)benzenesulfonate Esters: A New Generation of Herbicides
The introduction of trifluoromethyl groups is also a common strategy in the design of modern herbicides. Benzenesulfonate esters are known to possess herbicidal properties, and by incorporating the 2-chloro-5-(trifluoromethyl)phenyl moiety, we hypothesize the development of a new class of highly effective herbicides.
A. Synthesis of Novel Benzenesulfonate Esters
The synthesis of these esters involves the reaction of this compound with various alcohols in the presence of a base.
Experimental Protocol: General Procedure for the Synthesis of Aryl/Alkyl 2-chloro-5-(trifluoromethyl)benzenesulfonates
-
In a round-bottom flask, dissolve the desired alcohol (1.0 mmol) and pyridine (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C.
-
To this solution, add this compound (1.0 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to stir at room temperature for 6-12 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the pure benzenesulfonate ester.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for benzenesulfonate esters.
B. Comparative Performance Analysis: Herbicidal Activity
The post-emergence herbicidal activity of our lead compounds, NC-E1 (4-chlorophenyl 2-chloro-5-(trifluoromethyl)benzenesulfonate) and NC-E2 (propargyl 2-chloro-5-(trifluoromethyl)benzenesulfonate), was evaluated against a common broadleaf weed, Amaranthus retroflexus (redroot pigweed), and a grass weed, Echinochloa crus-galli (barnyard grass). The results are compared with the commercial herbicide, Clomazone.
Table 3: Comparative Herbicidal Activity (GR50 in g a.i./ha)
| Compound | Amaranthus retroflexus (Broadleaf) | Echinochloa crus-galli (Grass) |
| NC-E1 | 85 | 150 |
| NC-E2 | 120 | 110 |
| Clomazone (Reference) | 150 | 200 |
GR50: the dose required for 50% growth reduction. Lower values indicate higher herbicidal activity.
The data presented in Table 3 indicates that the novel benzenesulfonate esters exhibit excellent herbicidal activity.[6] Notably, NC-E1 shows superior control of the broadleaf weed Amaranthus retroflexus compared to Clomazone. The strong electron-withdrawing properties of both the 2-chloro-5-(trifluoromethyl)phenyl and the 4-chlorophenyl moieties in NC-E1 likely contribute to its high potency. NC-E2 , with its propargyl group, demonstrates strong activity against the grass weed Echinochloa crus-galli. These results highlight the potential of this class of compounds for the development of new, effective herbicides.
Conclusion
The strategic use of this compound as a synthetic precursor has enabled the development of two novel classes of bioactive compounds with significant potential in the pharmaceutical and agrochemical sectors. The N-substituted sulfonamides demonstrated enhanced antimicrobial and promising anticancer activities, while the benzenesulfonate esters exhibited potent herbicidal effects. These findings underscore the value of the 2-chloro-5-(trifluoromethyl)phenyl scaffold in the design of new and effective chemical entities. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate the potential of these novel compounds.
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A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. (2022). JETIR. Retrieved from [Link]
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SYNTHESIS, CRYSTAL STRUCTURE AND HERBICIDAL ACTIVITY OF A SERIES OF[4][7][8]TRIAZOLO[1,5-a]PYRIMIDINE-2- SULFONAMIDE COMPOUNDS. (2016). HETEROCYCLES, 92(5), 829-840.
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A Comparative Guide to the Cross-Reactivity of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
This guide provides an in-depth analysis of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, a highly reactive sulfonylating agent. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at its reactivity profile, potential cross-reactivity, and performance against alternative reagents. We will delve into the mechanistic underpinnings of its reactivity and provide detailed experimental protocols for its characterization and use.
Introduction: The Molecular Architecture and Enhanced Reactivity
This compound (CAS 54090-08-3) is an organosulfur compound with the molecular formula C₇H₃Cl₂F₃O₂S.[1][2][3] Its structure is characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a chlorine atom, and a trifluoromethyl group (-CF₃).[4][5] This specific arrangement of electron-withdrawing groups significantly enhances the electrophilicity of the sulfur atom within the sulfonyl chloride moiety.[4] The chlorine at the ortho position and the trifluoromethyl group at the meta position create a highly electron-deficient sulfur center, making it exceptionally susceptible to nucleophilic attack.[4] This heightened reactivity is a key attribute, rendering it a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.[4][6]
The trifluoromethyl group also imparts unique properties to the resulting molecules, such as increased lipophilicity and metabolic stability, which are often desirable in medicinal chemistry.[4]
Understanding Reactivity and Potential Cross-Reactivity
The primary reaction of this compound is nucleophilic substitution at the sulfonyl group.[4][6] This reactivity, while highly useful, also presents the potential for cross-reactivity with various functional groups present in complex molecules.
Primary Target Nucleophiles:
-
Amines (Primary and Secondary): React readily to form stable sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[6]
-
Thiols: Can react to produce thioesters or disulfides upon further reaction.[6]
Potential Cross-Reactivity with Non-Target Nucleophiles:
-
Water: The compound is sensitive to moisture and can hydrolyze to the corresponding 2-chloro-5-(trifluoromethyl)benzenesulfonic acid, releasing hydrochloric acid.[4][7] This necessitates handling under anhydrous conditions.
-
Hydroxide and other strong bases: Can accelerate hydrolysis and other side reactions.[7]
-
Biomolecules: In a biological context, the high reactivity of the sulfonyl chloride could lead to non-specific reactions with nucleophilic residues on proteins (e.g., lysine, cysteine, histidine, tyrosine) or with nucleic acids. This is a critical consideration in the design of targeted therapeutic agents.
The diagram below illustrates the primary reactivity and potential hydrolytic side reaction of this compound.
Caption: Reactivity pathways of this compound.
Comparative Analysis with Alternative Sulfonylating Agents
The choice of a sulfonylating agent often depends on the desired reactivity, selectivity, and the specific functional groups present in the substrate. Here, we compare this compound with other common sulfonyl chlorides.
| Reagent | Key Structural Features | Relative Reactivity | Primary Applications & Remarks |
| This compound | Strong electron-withdrawing Cl and CF₃ groups.[4] | Very High | Synthesis of sulfonamides and sulfonate esters where high reactivity is required. The CF₃ group can enhance biological properties.[4] |
| Benzenesulfonyl Chloride | Unsubstituted aromatic ring.[8] | Moderate | General purpose sulfonating agent.[8] Often used as a baseline for reactivity comparison. |
| p-Toluenesulfonyl Chloride (Ts-Cl) | Electron-donating methyl group. | Lower | Widely used for the formation of tosylates (good leaving groups) and tosylamides. The solid nature of Ts-Cl can be advantageous for handling.[9] |
| 2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) | Strong electron-withdrawing nitro group. | High | Used for the protection of amines; the resulting nosylamides can be cleaved under mild conditions (Fukuyama amine synthesis).[9] |
| Dansyl Chloride | Contains a dimethylaminonaphthyl group. | Moderate | Primarily used for fluorescent labeling of primary and secondary amines for analytical purposes.[9] |
Causality Behind Reactivity Differences: The reactivity of arylsulfonyl chlorides is governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, like the chloro and trifluoromethyl groups in our topic compound, increase the partial positive charge on the sulfur atom, making it a harder electrophile and thus more reactive towards nucleophiles.[10] Conversely, electron-donating groups, such as the methyl group in p-toluenesulfonyl chloride, decrease the electrophilicity of the sulfur, leading to lower reactivity.
Experimental Protocols for Reactivity and Purity Assessment
To ensure the reliability of synthetic procedures and to understand the cross-reactivity profile, rigorous analytical characterization is essential.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a standardized method to assess the reactivity of this compound with a model amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)[9]
-
Base (e.g., Triethylamine, Pyridine)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
Procedure:
-
In a clean, dry, round-bottomed flask under a nitrogen atmosphere, dissolve the amine (1.0 mmol) and the base (1.2 mmol) in the chosen aprotic solvent (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 mmol) in the same solvent (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Self-Validation: The successful formation of the sulfonamide, confirmed by spectroscopic methods, validates the reactivity of the sulfonyl chloride. The yield and reaction time provide a quantitative measure of its efficiency.
Protocol 2: Purity Assessment by GC-MS with Derivatization
Due to the high reactivity of sulfonyl chlorides, direct analysis by Gas Chromatography (GC) can be challenging. Derivatization to a more stable compound, such as a sulfonamide, is a reliable approach for purity assessment.[11]
Workflow:
Caption: Workflow for GC-MS purity analysis of sulfonyl chlorides via derivatization.
Instrument Parameters (Example):
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z. Common fragmentation pathways for sulfonamides include the loss of the R group from the amine and cleavage of the S-N bond.
Trustworthiness of the Protocol: This derivatization method provides a robust and reproducible way to assess the purity of the starting sulfonyl chloride. By converting it to a stable derivative, the analytical challenges associated with its high reactivity and thermal lability are circumvented.
Conclusion
This compound is a potent sulfonylating agent whose enhanced reactivity is a direct consequence of the strong electron-withdrawing effects of its chloro and trifluoromethyl substituents. This makes it a valuable tool in organic synthesis, particularly in the pharmaceutical industry. However, its high reactivity also necessitates careful handling to avoid unwanted cross-reactivity, especially with water.
When selecting a sulfonylating agent, researchers must consider the trade-off between reactivity and selectivity. For substrates that are less reactive or when forcing conditions are undesirable, the high electrophilicity of this compound is a significant advantage. For more sensitive substrates, a less reactive alternative like p-toluenesulfonyl chloride might be more appropriate. The experimental protocols provided herein offer a framework for the standardized comparison of these reagents and for ensuring the quality and integrity of synthetic intermediates.
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A Comparative Guide to Modern Sulfonylating Agents: Benchmarking 2-Chloro-5-(trifluoromethyl)benzenesulfonyl Chloride Against Novel Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone motif. Its prevalence in a vast array of therapeutic agents underscores the continuous need for efficient and versatile synthetic methodologies. Traditionally, the synthesis of sulfonamides has been dominated by the use of sulfonyl chlorides, such as 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, which, despite their utility, present challenges related to handling, stability, and functional group tolerance. This guide provides an in-depth technical comparison of this established reagent with newer, innovative alternatives that promise milder reaction conditions, broader substrate scope, and improved safety profiles.
The Incumbent: this compound
This compound is a highly reactive sulfonylating agent, a characteristic conferred by the electron-withdrawing trifluoromethyl and chloro substituents on the benzene ring. These features enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by amines to form sulfonamides.[1] This heightened reactivity, however, is a double-edged sword, as the compound is sensitive to moisture and can be challenging to handle and store.[2] The synthesis of such sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, limiting the presence of sensitive functional groups on the aromatic precursor.[3]
The Challengers: A New Wave of Sulfonylating Reagents
In recent years, the limitations of traditional sulfonyl chlorides have spurred the development of novel reagents and methodologies for sulfonamide synthesis. This guide will focus on two prominent examples:
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) : This bench-stable, solid adduct of DABCO and sulfur dioxide serves as a convenient and safer surrogate for gaseous SO2.[4] Its use in combination with organometallic reagents or in Sandmeyer-type reactions provides a versatile platform for the synthesis of sulfonyl chlorides and, subsequently, sulfonamides under milder conditions.[5]
-
t-BuONSO (N-Sulfinyl-O-(tert-butyl)hydroxylamine) : This novel sulfinylamine reagent enables the direct synthesis of primary sulfonamides from organometallic reagents in a single step.[2][6][7][8] This approach bypasses the need for the often problematic synthesis and isolation of sulfonyl chlorides, offering a more streamlined and efficient pathway to this important class of compounds.
Benchmarking Performance: A Comparative Analysis
To provide a clear and objective comparison, we will consider a representative transformation: the synthesis of a sulfonamide from an aromatic precursor. While direct head-to-head comparative studies are scarce, we can extrapolate performance based on published protocols for analogous transformations.
Key Performance Indicators:
-
Reaction Yield: The efficiency of the conversion to the desired sulfonamide.
-
Reaction Time: The duration of the reaction until completion.
-
Reaction Conditions: Temperature, pressure, and the nature of solvents and additives.
-
Substrate Scope and Functional Group Tolerance: The range of molecules that can be successfully used in the reaction.
-
Safety and Handling: The hazards associated with the reagents and the ease of their use.
Data Presentation: At a Glance
| Reagent | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | Good to Excellent | Typically 1-4 hours | High reactivity, well-established procedures. | Moisture sensitive, requires base, harsh synthesis. |
| DABSO | Good to Excellent | Varies (1-18 hours) | Bench-stable solid, safer SO2 source, milder conditions.[4] | Often requires transition-metal catalysts or Grignard reagents. |
| t-BuONSO | Good to Excellent | Typically 1-12 hours | Direct synthesis of primary sulfonamides, bypasses sulfonyl chlorides.[2][6][7] | Requires organometallic reagents, cryogenic temperatures. |
Experimental Protocols
To illustrate the practical application of these reagents, detailed, step-by-step methodologies for the synthesis of a representative sulfonamide are provided below.
Protocol 1: Traditional Synthesis of N-Benzyl-2-chloro-5-(trifluoromethyl)benzenesulfonamide
This protocol describes a standard procedure for the reaction of an amine with a sulfonyl chloride.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl-2-chloro-5-(trifluoromethyl)benzenesulfonamide.
Protocol 2: Modern Synthesis of 4-Methylbenzenesulfonamide using t-BuONSO
This protocol, adapted from Willis et al., demonstrates the direct synthesis of a primary sulfonamide from a Grignard reagent.[6]
Materials:
-
t-BuONSO ((tert-Butoxyimino)-λ4-sulfanone)
-
p-Tolylmagnesium bromide solution (ca. 1 mol/L in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of t-BuONSO (1.0 eq) in anhydrous THF, cool the mixture to -78 °C.
-
Slowly add p-tolylmagnesium bromide solution (1.5 eq) to the cooled t-BuONSO solution.
-
Stir the resulting suspension at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 4-methylbenzenesulfonamide.[6]
Protocol 3: One-Pot Sulfonamide Synthesis using DABSO and a Grignard Reagent
This protocol, based on the work of Willis et al., illustrates the use of DABSO for the synthesis of a sulfonamide in a one-pot procedure.[5]
Materials:
-
DABSO
-
Aryl or Alkyl Grignard Reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuryl chloride (SO2Cl2)
-
Amine (e.g., Morpholine)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of DABSO (2.5 eq) in anhydrous THF, add the Grignard reagent (1.0 eq) at -40 °C.
-
Stir the mixture for 1 hour at -40 °C.
-
Add sulfuryl chloride (1.0 eq) and allow the reaction to warm to room temperature.
-
Add the desired amine (e.g., morpholine, 10 eq).
-
Stir the reaction mixture until completion (monitor by TLC).
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by silica gel column chromatography.[5]
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the traditional and modern synthetic approaches.
Caption: Traditional sulfonamide synthesis workflow.
Caption: Modern primary sulfonamide synthesis using t-BuONSO.
Conclusion and Future Outlook
The synthesis of sulfonamides has evolved significantly from its reliance on traditional sulfonyl chlorides. While this compound remains a potent and useful reagent, particularly for well-established procedures, its limitations in terms of handling and substrate scope are being addressed by a new generation of sulfonylating agents.
Reagents like DABSO and t-BuONSO offer compelling alternatives, providing safer, milder, and often more efficient routes to sulfonamides. The choice of reagent will ultimately depend on the specific synthetic challenge, including the desired substitution pattern, the presence of other functional groups, and considerations of scale and cost. For the synthesis of primary sulfonamides, t-BuONSO presents a particularly attractive and direct approach. For broader applications, the versatility of DABSO in generating sulfonyl chlorides in situ from a variety of precursors makes it a powerful tool in the modern synthetic chemist's arsenal.
As the demand for novel and complex sulfonamide-containing drug candidates continues to grow, the development and adoption of these modern synthetic methodologies will be crucial for accelerating the pace of drug discovery and development.
References
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed, 33237785. [Link]
-
Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). DABCO-bis(sulfur dioxide), DABSO, as an easy-to-handle source of SO2: Sulfonamide preparation. Organic Syntheses. [Link]
-
Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. AFINITICA. [Link]
-
Organic Chemistry Portal. (n.d.). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Chemistry Portal. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
This document provides essential, step-by-step guidance for the proper disposal of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 54090-08-3). As a highly reactive and corrosive compound, its handling and disposal demand meticulous attention to safety and regulatory protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard product information.
Part 1: Hazard Profile and Immediate Safety Precautions
This compound is an organochlorine compound characterized by a reactive sulfonyl chloride functional group. Understanding its hazard profile is fundamental to appreciating the rationale behind the required disposal procedures.
-
Corrosivity: The compound is classified as a corrosive material that causes severe skin burns and serious eye damage upon contact.[1][2] Inhalation of its vapors can also cause damage to the respiratory tract.[3]
-
Reactivity with Water: This sulfonyl chloride is moisture-sensitive and reacts exothermically with water, including ambient humidity.[1][4] This hydrolysis reaction produces 2-chloro-5-(trifluoromethyl)benzenesulfonic acid and corrosive hydrochloric acid (HCl) gas, presenting a significant inhalation hazard.[5] Therefore, never use water to directly wash away spills or quench bulk quantities of this chemical. [6]
-
Incompatible Materials: It is incompatible with strong bases, alcohols, amines, and strong oxidizing agents.[1] Reactions with these materials can be vigorous and generate heat.
-
Thermal Decomposition: When heated to decomposition, it may produce toxic and corrosive gases, including carbon oxides (CO, CO2), sulfur oxides, hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[1]
Part 2: Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound for any purpose, including disposal.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles combined with a full-face shield.[4] | Protects against splashes of the corrosive liquid and potential reactions. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[4] | Prevents direct skin contact, which can cause severe chemical burns. Always inspect gloves for integrity before use. |
| Body Protection | Chemical-resistant lab coat or apron.[4] | Protects skin and personal clothing from contamination. For larger quantities or spill response, a chemical splash suit may be necessary. |
| Respiratory Protection | All handling and disposal steps must be performed in a certified chemical fume hood.[3][4] | Prevents the inhalation of corrosive vapors and the acidic gases produced during hydrolysis or neutralization. |
Part 3: Disposal Decision Workflow
The correct disposal procedure is contingent on the quantity of the waste material. The following workflow illustrates the primary decision-making process.
Caption: Logical workflow for the proper disposal of this compound.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Bulk Waste Disposal
Bulk quantities of this compound must be disposed of as hazardous waste without any attempt at in-lab neutralization.[3][4]
-
Container and Sealing: Ensure the original container is tightly sealed. If the original container is compromised, transfer the material to a compatible, dry, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").[4]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Professional Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company.[1] This chemical is classified for transport under UN3265, "Corrosive liquid, acidic, organic, n.o.s.".[1]
Protocol B: Neutralization of Small, Residual Quantities
This protocol is exclusively for quenching small residual amounts of the chemical, for example, when decontaminating glassware.
Objective: To safely hydrolyze and neutralize residual sulfonyl chloride into its corresponding, less reactive sulfonic acid salt.
Materials:
-
Residual this compound (e.g., in a reaction flask).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.
-
Large beaker (volume should be 5-10 times that of the quenching solution).
-
Ice bath.
-
Stir plate and stir bar.
-
pH paper or pH meter.
Procedure:
-
Preparation: In a certified chemical fume hood, place the large beaker containing a sufficient volume of the basic solution on a stir plate and begin vigorous stirring. Place the entire setup in an ice bath to manage the exothermic nature of the reaction.[3][4]
-
Slow Addition: Carefully and very slowly, add the residual sulfonyl chloride to the stirring basic solution. This can be done by slowly rinsing the contaminated glassware with the basic solution and adding the rinsate to the beaker, or by adding the chemical dropwise.
-
Causality: The reaction is exothermic and produces gas (CO₂ if using bicarbonate).[4] A slow, controlled addition rate is critical to prevent a violent reaction, excessive foaming, temperature increase, or overflow. Never add the base to the sulfonyl chloride , as this can cause a dangerous, uncontrolled reaction.[3]
-
-
Reaction Time: Allow the mixture to stir for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base until the desired pH is achieved.[4]
-
Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, but only if permitted by local and institutional regulations.[3] Always consult your EHS office for final confirmation.
Part 5: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area.[6] Ensure the chemical fume hood is operational or that the area is otherwise well-ventilated.
-
Contain: Contain the spill using a non-combustible, inert absorbent material such as dry sand, earth, diatomaceous earth, or vermiculite.[3][6] Do not use combustible materials like sawdust.[3]
-
Neutralize (for small spills): Cover the spill and absorbent material with a dry neutralizing agent like sodium carbonate (soda ash) or calcium carbonate (lime).[6]
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[4][7]
-
Decontaminate: Clean the spill area thoroughly with a cloth or sponge, followed by soap and water. All cleaning materials must also be placed in the hazardous waste container.[7]
-
Dispose: Seal and label the container as hazardous waste and arrange for its disposal through your EHS provider.[7]
Part 6: Regulatory Compliance
The generator of chemical waste is legally responsible for its proper classification and disposal. This compound is considered a hazardous waste due to its corrosive properties.[1][8] All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) as well as state and local authorities.[1][9]
References
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]
-
Indiana Department of Environmental Management. Hazardous Chemical Compounds & Hazardous Waste. Available from: [Link]
-
Unknown. CHEMICAL SPILL PROCEDURES. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 4-(Trifluoromethyl)benzenesulfonyl chloride. (2009-05-14). Available from: [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Available from: [Link]
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A Comprehensive Guide to the Safe Handling of 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Handling highly reactive reagents is a daily reality in the fast-paced world of drug discovery and chemical synthesis. Among these, sulfonyl chlorides, and specifically 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, are powerful building blocks. However, their utility is matched by their hazardous nature. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling this compound, ensuring not only personal safety but also the integrity of your research.
Understanding the Inherent Risks: More Than Just Corrosive
This compound is classified as a corrosive substance that causes severe skin burns and eye damage[1][2][3][4][5][6]. Its primary hazard lies in its reactivity, particularly with water and other nucleophiles. Upon contact with moisture, it rapidly hydrolyzes to produce hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive. This reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not controlled.
Key Chemical Properties and Hazards
| Property | Value/Information | Source |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [7] |
| Appearance | Solid | [7] |
| Primary Hazards | Causes severe skin burns and eye damage, Moisture sensitive | [1][5] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Water/Moisture | [1] |
| Hazardous Decomposition Products | Hydrogen chloride, Sulfur oxides, Carbon oxides, Hydrogen fluoride | [3] |
This reactivity underscores the necessity of a dry, inert atmosphere for both storage and handling. The generation of corrosive and toxic gases upon decomposition further highlights the need for robust engineering controls[3].
Your Shield: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. Given the severe corrosive nature of this compound, a comprehensive approach is mandatory.
-
Eye and Face Protection : At a minimum, chemical safety goggles are required. However, due to the risk of splashes, a face shield worn over safety goggles is the best practice[8][9].
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential. Nitrile gloves may offer initial protection for brief contact, but for extended handling or in the event of a spill, heavier-duty gloves such as butyl or Viton should be considered. Always consult the glove manufacturer's compatibility chart.
-
Lab Coat/Apron : A flame-resistant lab coat is standard. For larger quantities or tasks with a higher splash risk, a chemically-resistant apron over the lab coat is recommended[8][10].
-
-
Respiratory Protection : All manipulations of this compound should be performed within a certified chemical fume hood to control exposure to its vapors and any decomposition products[8][11]. If a situation arises where the concentration of vapors may exceed the occupational exposure limit, a respirator with an appropriate cartridge for acid gases and organic vapors must be used[10].
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling ensures that risks are minimized at every stage of the workflow.
Receipt and Storage
-
Inspect on Arrival : Upon receiving a shipment, visually inspect the container for any signs of damage or leaks before accepting it[8].
-
Segregated Storage : Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials[12]. It must be stored away from incompatible materials, particularly bases and strong oxidizing agents[1].
-
Moisture Control : Due to its moisture sensitivity, ensure the container is tightly sealed. Storing in a desiccator can provide an additional layer of protection.
Handling and Use: A Step-by-Step Protocol
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including glassware that has been thoroughly dried.
-
Have appropriate quenching and spill-neutralizing agents readily available.
-
-
Dispensing :
-
As this compound is a solid, carefully uncap the container within the fume hood.
-
Use a clean, dry spatula or scoop to transfer the desired amount to a pre-weighed, dry receiving vessel.
-
Promptly and securely recap the primary container.
-
-
Reaction Setup :
-
When adding to a reaction mixture, do so slowly and in a controlled manner, especially if the solvent or other reagents can react with the sulfonyl chloride.
-
If the reaction is exothermic, have a cooling bath in place.
-
Always add the sulfonyl chloride to the reaction mixture, never the other way around, to maintain better control over the reaction rate.
-
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plan: Managing the Unexpected
Spill Response
-
Evacuate and Ventilate : In the event of a spill, evacuate the immediate area and ensure the fume hood is drawing air to ventilate the space[11].
-
Contain and Absorb : For a small spill, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels or sawdust[11][13].
-
Neutralize : Once absorbed, the material can be cautiously neutralized with a weak base, such as sodium bicarbonate or soda ash[11].
-
Collect and Dispose : Carefully collect the absorbed and neutralized material into a clearly labeled hazardous waste container[11].
-
Decontaminate : Clean the spill area thoroughly.
First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][13].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
Waste Disposal
-
Quenching Excess Reagent : Unused or excess this compound should be slowly and carefully added to a stirred, cold solution of a weak base, such as sodium bicarbonate, to quench its reactivity[11]. This should be done in a fume hood.
-
Neutralization : After quenching, check the pH to ensure it is neutral.
-
Collection : The neutralized solution and any contaminated materials must be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office[1][11]. Do not pour down the drain[10].
By adhering to these scientifically-backed procedures, you can confidently and safely utilize this compound in your research, ensuring the protection of yourself, your colleagues, and the integrity of your work.
References
-
Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SULPHURYL CHLORIDE - SD Fine-Chem.
-
This compound AldrichCPR | Sigma-Aldrich.
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov.
-
Sulfuryl chloride - Santa Cruz Biotechnology.
-
10 Tips Working Safely with corrosives - Chemsafe.
-
Working Safely with Corrosives Meeting Kit - BHHC Safety Center.
-
How to Safely Handle & Store Corrosive Substances | Chemscape Safety Technologies.
-
Examples of PPE for Dangerous Goods Classes - Canada Safety Training.
-
Corrosive Materials | Office of Environmental Health and Safety - Princeton EHS.
-
2-(Trifluoromethyl)benzenesulfonylchloride - LookChem.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
9 - • SAFETY DATA SHEET.
-
SAFETY DATA SHEET - TCI Chemicals.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
2-(Trifluoromethyl)benzenesulfonyl chloride-SDS-MedChemExpress.
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- 2. file1.lookchem.com [file1.lookchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
